Methyl 3-cyano-4-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGIAFDCHWFQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473713 | |
| Record name | Methyl 3-cyano-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35066-32-1 | |
| Record name | Benzoic acid, 3-cyano-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35066-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-cyano-4-methylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyano-4-methylbenzoate | |
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Foundational & Exploratory
Methyl 3-cyano-4-methylbenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 3-cyano-4-methylbenzoate
Abstract
This compound is a strategically important multifunctional aromatic compound, distinguished by its substituted toluene core bearing both a nitrile (cyano) and a methyl ester group. This unique arrangement of electron-withdrawing groups makes it a highly valuable and versatile intermediate in advanced organic synthesis. For researchers and professionals in drug development, fine chemicals, and materials science, this molecule serves as a pivotal building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a predictive analysis of its spectroscopic signature, detailed synthetic protocols, an exploration of its chemical reactivity, and a discussion of its applications, particularly in the pharmaceutical sector.
Introduction & Significance
This compound, with CAS number 35066-32-1, is a bifunctional organic molecule that has garnered significant interest as a synthetic intermediate.[1] Its structure is centered on a benzene ring substituted at the 1, 3, and 4 positions with methyl, cyano, and methyl carboxylate groups, respectively. The interplay between the electron-withdrawing cyano and ester functionalities and the electron-donating methyl group creates a unique electronic profile that dictates its reactivity and utility.
The primary value of this compound lies in its capacity to serve as a scaffold for further chemical modification. The nitrile and ester groups are amenable to a wide range of chemical transformations, allowing for the stepwise and controlled introduction of new functionalities. This makes it an ideal starting material for the synthesis of pharmaceutical agents and other high-value organic compounds. Notably, derivatives of cyanobenzoic acid are recognized as crucial intermediates in the preparation of cardiovascular drugs, antibiotics, and agents for regulating the nervous system.[2] Furthermore, specific cyanobenzoic acid derivatives have been identified as key intermediates for producing platelet aggregation inhibitors, which are vital in the treatment and prevention of thrombosis.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 35066-32-1 | [1][4] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Yellow to brown solid | [4] |
| Boiling Point | 289.2 ± 28.0 °C (Predicted) | [4] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Poorly soluble in water; miscible with common organic solvents like DMF, CH₂Cl₂. | Inferred from[5][6] |
| Storage | Store sealed in a dry environment at room temperature. | [1][4] |
Spectroscopic Characterization (Predictive Analysis)
While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectroscopic features can be reliably predicted based on its functional groups and by analogy to structurally similar compounds. This predictive approach is a cornerstone of modern chemical structure elucidation.
Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |
| ¹H NMR | Aromatic Protons (3H) | δ 7.5 - 8.2 ppm | Three distinct signals in the aromatic region, likely appearing as doublets and a singlet, influenced by the anisotropic and electronic effects of the three different substituents. |
| Methyl Ester (3H) | δ ~3.9 ppm | A sharp singlet, characteristic of methyl ester protons. | |
| Ring Methyl (3H) | δ ~2.5 ppm | A singlet corresponding to the methyl group attached to the aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm | Typical chemical shift for an ester carbonyl carbon. |
| Nitrile Carbon (C≡N) | δ ~118 ppm | Characteristic shift for a nitrile carbon. | |
| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |
| Methyl Ester Carbon | δ ~52 ppm | Signal for the -OCH₃ carbon. | |
| Ring Methyl Carbon | δ ~20 ppm | Signal for the ring-attached -CH₃ carbon. | |
| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ (Strong, sharp) | A highly characteristic absorption for the nitrile functional group. |
| C=O Stretch (Ester) | ~1725 cm⁻¹ (Strong) | A prominent peak indicating the presence of the ester carbonyl group.[7] | |
| C-O Stretch (Ester) | ~1280 cm⁻¹ & ~1100 cm⁻¹ | Two characteristic stretches for the ester C-O bonds. | |
| Aromatic C=C Stretch | ~1600, ~1450 cm⁻¹ | Absorptions typical of the benzene ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 175 | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z = 144 | Loss of the methoxy radical (•OCH₃). | |
| m/z = 116 | Loss of the entire methoxycarbonyl group (•COOCH₃). |
Synthesis & Manufacturing
The most efficient and commonly cited method for preparing this compound is through a palladium-catalyzed cyanation reaction, a modern variation of the Rosenmund-von Braun reaction. This method offers high yields and functional group tolerance, making it a preferred choice in synthetic chemistry.
Causality in Experimental Design: The choice of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is critical as it efficiently facilitates the oxidative addition to the aryl halide (the methyl 3-iodo-4-methylbenzoate starting material). Zinc cyanide is used as the cyanide source because it is less toxic than other cyanide salts and its transmetalation step with the palladium complex is highly effective. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at the required temperature (80 °C), and its ability to dissolve both the organic substrate and the inorganic cyanide salt.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation[6]
This protocol describes the synthesis of this compound from Methyl 3-iodo-4-methylbenzoate.
Step 1: Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-iodo-4-methylbenzoate (10.0 mmol, 1.0 eq).
-
Add zinc cyanide (Zn(CN)₂, 10.0 mmol, 1.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.0 mmol, 0.2 eq).
-
Under a nitrogen atmosphere, add 20 mL of anhydrous N,N-dimethylformamide (DMF).
Step 2: Reaction Execution
-
Immerse the flask in an oil bath and heat the reaction mixture to 80 °C.
-
Stir the mixture vigorously at this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with saturated brine (NaCl solution) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Step 4: Purification
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
Caption: Key reaction pathways for this compound.
Applications in Research & Drug Development
The primary application of this compound is as a high-value intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures, providing a scaffold that can be further elaborated.
-
Pharmaceutical Intermediates: The most significant application is in drug discovery and development. As supported by patent literature, cyanobenzoic acid derivatives are precursors to potent therapeutic agents. They are particularly noted for their use in developing platelet aggregation inhibitors , which are critical for treating and preventing thrombotic diseases such as heart attacks, strokes, and peripheral vascular disease. [3]The cyano and ester moieties serve as chemical handles to build the more complex heterocyclic systems often found in active pharmaceutical ingredients.
-
Fine & Specialty Chemicals: Beyond pharmaceuticals, this compound can be used to synthesize various specialty chemicals, including dyes, polymers, and liquid crystal materials, where substituted benzoic acid structures are often required. [2]
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, hazard information can be inferred from structurally related compounds. Analogs such as Methyl 3-amino-4-methylbenzoate and Methyl 3-methylbenzoate are classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [8][9]* H319: Causes serious eye irritation. [8][9]* H335: May cause respiratory irritation. [8][9] Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a standard lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [1][4]
Conclusion
This compound is a compound of significant synthetic value. Its well-defined structure, featuring three distinct and reactive functional sites, makes it an exemplary building block for researchers in medicinal chemistry and materials science. The reliable methods for its synthesis and the predictable reactivity of its nitrile and ester groups provide a robust platform for the creation of novel and complex molecules. Its established role as an intermediate in the development of antithrombotic agents underscores its importance and potential in the pharmaceutical industry, making a thorough understanding of its chemical properties essential for any scientist working in this field.
References
- Vertex AI Search. (n.d.). Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1. Punagri Organics & Lifesciences.
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
- Wikipedia. (n.d.). Methyl benzoate.
- Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?
- Synquest Labs. (n.d.). Methyl 3-methylbenzoate Safety Data Sheet.
- ChemicalBook. (2025). This compound | 35066-32-1.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Lead Sciences. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.
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Structure and properties of Methyl 3-cyano-4-methylbenzoate
This guide provides an in-depth technical analysis of Methyl 3-cyano-4-methylbenzoate , a bifunctional aromatic intermediate critical in the synthesis of pharmaceutical scaffolds, particularly those requiring benzonitrile substructures.
Executive Summary
This compound (CAS 19234-87-8) is a trisubstituted benzene derivative featuring three distinct reactive handles: a methyl ester, a nitrile (cyano) group, and an aryl-methyl group. Its strategic substitution pattern—specifically the ortho relationship between the cyano and methyl groups—makes it a high-value scaffold for constructing fused heterocycles (e.g., isoquinolines, phthalazines) and for late-stage diversification in medicinal chemistry. It is structurally analogous to key intermediates used in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat).[1]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule is characterized by an electron-deficient aromatic ring due to the presence of two electron-withdrawing groups (Ester and Nitrile).
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 19234-87-8 |
| Molecular Formula | |
| Molecular Weight | 175.18 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)C)C#N |
| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Aryl Methyl (-CH3) |
Structural Conformation & Sterics
The ortho-positioning of the cyano and methyl groups creates a steric environment that influences reactivity.[1] The linear geometry of the cyano group (
Physicochemical Properties[1][2][6][7][8][9]
Note: Experimental values for this specific intermediate can vary by synthesis method and purity.[1] The values below represent high-confidence ranges for the crystalline solid.
| Property | Value / Range |
| Physical State | Solid (Crystalline powder) |
| Appearance | White to off-white / pale yellow |
| Melting Point | 98 – 102 °C (Typical for 3,4-disubstituted benzonitriles) |
| Boiling Point | ~310 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |
| LogP (Predicted) | ~2.3 – 2.5 |
| pKa | N/A (No ionizable protons in neutral range) |
Synthetic Pathways[1][9][10][11]
The synthesis of this compound is primarily achieved through transition-metal-catalyzed cyanation of aryl halides, avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction.
Method A: Pd-Catalyzed Cyanation (Recommended)
This method utilizes Methyl 3-iodo-4-methylbenzoate as the precursor. It offers higher yields and milder conditions than copper-mediated methods.[1]
-
Reagents:
, or /dppf. -
Solvent: DMF or NMP (degassed).[1]
-
Conditions: 80–100°C, inert atmosphere (
).[1]
Method B: Sandmeyer Reaction (Classical)
Starting from Methyl 3-amino-4-methylbenzoate, this route is useful when the amino-precursor is readily available from nitration/reduction sequences.
-
Steps: Diazotization (
) followed by displacement with .[1]
Visualization: Synthetic Workflow
The following diagram illustrates the primary synthetic routes and the downstream utility of the scaffold.
Caption: Figure 1. Convergent synthesis of this compound via Pd-catalyzed cyanation (top) and Sandmeyer reaction (bottom), with key downstream transformations.
Spectroscopic Characterization
Researchers should validate the structure using the following spectroscopic signatures.
H NMR Prediction (CDCl , 400 MHz)
The electron-withdrawing cyano and ester groups deshield the aromatic protons significantly.
| Position | Shift ( | Multiplicity | Assignment Logic |
| Ar-H (C2) | 8.20 – 8.25 | d (J~2Hz) | Most Deshielded: Ortho to both -CN and -COOMe. |
| Ar-H (C6) | 8.10 – 8.15 | dd (J~8, 2Hz) | Deshielded by -COOMe (ortho). |
| Ar-H (C5) | 7.40 – 7.45 | d (J~8Hz) | Least deshielded; Ortho to -CH3 (electron donating). |
| Ester-CH | 3.90 – 3.95 | s | Typical methyl ester singlet.[1] |
| Ar-CH | 2.60 – 2.65 | s | Deshielded relative to toluene (~2.[1]3) due to ortho -CN.[1] |
IR Spectroscopy[1][2][12]
-
Nitrile Stretch (
): Sharp, distinct band at 2225 – 2235 cm .[1] -
Carbonyl Stretch (
): Strong band at 1720 – 1730 cm .[1]
Applications in Drug Development
Precursor for Febuxostat Analogs
While Febuxostat utilizes a 3-cyano-4-isobutoxy scaffold, this compound serves as a crucial model compound or intermediate for 4-alkyl modified analogs . The methyl group provides a handle for radical halogenation (Wohl-Ziegler reaction) to introduce complexity at the benzylic position without affecting the nitrile or ester.
Synthesis of Isoquinolines
The ortho-cyano-methyl motif is a classic pharmacophore for synthesizing isoquinolin-1(2H)-ones via cyclization. Strong bases (e.g., NaH) can deprotonate the methyl group, leading to intramolecular attack on the nitrile or ester, forming fused ring systems common in PARP inhibitors.[1]
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Signal Word: Warning.
Standard Operating Procedure (SOP) for Handling
-
Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to nitrile moiety), safety goggles, and lab coat.[1]
-
Cyanide Safety: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas.[1] Avoid contact with strong acids unless in a controlled hydrolysis setup with a scrubber.[1]
References
-
Synthesis via Pd-Catalysis: ChemicalBook. "Synthesis of this compound from Methyl 3-iodo-4-methylbenzoate." Available at:
-
Febuxostat Structure & Analogs: PubChem. "Febuxostat | C16H16N2O3S."[1] Available at:
-
General Properties of Methyl Benzoates: National Institutes of Health (NIH). "Methyl 4-methylbenzoate Properties (Analog Reference)." Available at:
-
NMR Shift Data (Analogous Systems): Spectral Database for Organic Compounds (SDBS). "1H NMR of Methyl 3-amino-4-methylbenzoate." Available at:
Sources
Methyl 3-cyano-4-methylbenzoate molecular weight and formula
This guide provides an in-depth technical analysis of Methyl 3-cyano-4-methylbenzoate , a critical intermediate in organic synthesis and medicinal chemistry. It details physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.[1]
Optimized Building Block for Medicinal Chemistry[2]
Abstract this compound (CAS: 35066-32-1) serves as a bifunctional aromatic scaffold, integrating a reactive methyl ester and a nitrile group on a methylated benzene core.[2] Its unique substitution pattern—specifically the ortho relationship between the methyl and cyano groups—makes it a strategic precursor for synthesizing fused heterocycles (e.g., isoquinolines, phthalazines) and bioisosteres in kinase inhibitor development. This guide outlines its molecular specifications, synthesis via palladium-catalyzed cyanation, and handling protocols.
Physicochemical Specifications
Data synthesized from verified chemical inventories and computed properties.
| Property | Specification | Technical Note |
| IUPAC Name | This compound | - |
| CAS Registry Number | 35066-32-1 | Primary identifier for procurement.[3] |
| Molecular Formula | C₁₀H₉NO₂ | - |
| Molecular Weight | 175.18 g/mol | Monoisotopic Mass: 175.0633 |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[2] |
| Melting Point | 102–106 °C | Purity dependent; sharp range indicates >98% purity. |
| Boiling Point | ~311.8 °C (Predicted) | at 760 mmHg. |
| Density | 1.15 ± 0.1 g/cm³ | Predicted. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |
| pKa | N/A (Non-ionizable core) | Ester hydrolysis yields acid with pKa ~3.5–4.0. |
Structural Analysis & Reactivity
The molecule features three distinct functional handles, enabling orthogonal chemical modifications:
-
Methyl Ester (C-1): Susceptible to hydrolysis (acid/base), transesterification, or amidation. It serves as the primary attachment point for extending the carbon skeleton.
-
Nitrile Group (C-3): A versatile electrophile. It can be:
-
Hydrolyzed to a primary amide or carboxylic acid.
-
Converted to a tetrazole (carboxylic acid bioisostere) via cycloaddition.
-
Reduced to a benzylamine.
-
Reacted with hydroxylamine to form an amidoxime , a precursor for 1,2,4-oxadiazoles.
-
-
Methyl Group (C-4): While generally inert, the ortho-cyano group activates the benzylic protons slightly, allowing for potential radical halogenation or oxidative functionalization under harsh conditions.
Reactivity Flowchart
Figure 1: Divergent synthesis pathways utilizing the ester and nitrile handles.
Synthesis Protocol: Pd-Catalyzed Cyanation
The most reliable industrial route avoids the use of toxic copper(I) cyanide at high temperatures (Rosenmund-von Braun reaction). Instead, a Palladium-catalyzed cyanation (using Zn(CN)₂) provides higher yields and milder conditions.
Reaction Scheme
Precursor: Methyl 3-iodo-4-methylbenzoate (CAS: 90347-66-3) Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF (Solvent).
Step-by-Step Methodology
-
Preparation:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-iodo-4-methylbenzoate (10.0 mmol, 2.76 g) in anhydrous DMF (20 mL).
-
Note: DMF must be degassed to prevent catalyst oxidation.
-
-
Reagent Addition:
-
Add Zinc Cyanide (Zn(CN)₂) (10.0 mmol, 1.17 g). Caution: Highly Toxic.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.0 mmol, 2.31 g).
-
-
Reaction:
-
Purge the system with Nitrogen (N₂) or Argon for 10 minutes.
-
Heat the mixture to 80 °C under an inert atmosphere for 5 hours . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting iodide is consumed.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ solution, followed by water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate gradient, typically 10:1 to 5:1).
-
Yield Expectation: 75–85% as a white/pale yellow solid.
-
Synthesis Workflow Diagram
Figure 2: Pd-catalyzed cyanation workflow from iodo-precursor.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare against these spectral benchmarks:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (d, J=1.8 Hz, 1H): Aromatic proton at C-2 (between ester and cyano). Most deshielded due to electron-withdrawing groups.
-
δ 8.15 (dd, J=8.0, 1.8 Hz, 1H): Aromatic proton at C-6.
-
δ 7.45 (d, J=8.0 Hz, 1H): Aromatic proton at C-5 (ortho to methyl).
-
δ 3.92 (s, 3H): Methyl ester (-OCH₃).
-
δ 2.60 (s, 3H): Aryl methyl (-CH₃).
-
-
IR Spectrum (ATR):
-
~2230 cm⁻¹: Sharp, distinct absorption characteristic of the Nitrile (C≡N) stretch.
-
~1720 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.
-
Safety & Handling (MSDS Highlights)
Standard Laboratory Safety Protocols Apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory Irritation, H335).
-
-
Handling:
-
Use in a fume hood. Avoid dust formation.[4]
-
Cyanide Hazard: While the product itself is a nitrile (organic cyanide) and less toxic than ionic cyanides, the synthesis involves Zn(CN)₂. Strict cyanide waste protocols must be followed during the work-up of the reaction mixture. Bleach (sodium hypochlorite) should be available to quench aqueous waste streams containing cyanide residues.
-
References
-
ChemicalBook. (2025).[5][6][7] this compound Product Properties and Synthesis. Retrieved from
-
PubChem. (2025).[8] Methyl 3-iodo-4-methylbenzoate (Precursor Data). National Library of Medicine.[8] CID 13614033. Retrieved from
- Han, M., et al. (2016). Synthesis of substituted benzonitriles via Pd-catalyzed cyanation. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684. (Methodology Reference).
-
GuideChem. (2025). CAS 35066-32-1 Technical Specifications. Retrieved from
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- 8. 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo(c)chromen-1-ol | C21H30O2 | CID 2978 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectrum of Methyl 3-cyano-4-methylbenzoate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-cyano-4-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental considerations, and detailed interpretation of the compound's spectral data. By examining the interplay of substituent electronic effects on the aromatic system, we will deconstruct the chemical shifts, spin-spin coupling patterns, and signal integrations to achieve a full structural elucidation. This guide emphasizes the causality behind spectral features, grounding its analysis in the fundamental principles of NMR spectroscopy and authoritative references.
Introduction: The Molecule in Focus
This compound is a polysubstituted aromatic compound featuring a methyl ester, a cyano group, and a methyl group attached to a benzene ring. Its structural complexity makes it an excellent model for understanding how different functional groups collectively influence the magnetic environments of protons within a molecule. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds, providing precise information about the electronic structure and connectivity of atoms.
The substituents on the benzene ring have distinct electronic properties:
-
Methyl Ester (-COOCH₃): A moderately electron-withdrawing and anisotropic group.
-
Cyano (-CN): A strongly electron-withdrawing and anisotropic group.
-
Methyl (-CH₃): An electron-donating group via hyperconjugation.
The relative positions of these groups create a unique and predictable ¹H NMR spectrum, which serves as a molecular fingerprint. This guide will walk through the process of predicting and interpreting this fingerprint from first principles.
Structural Analysis and Theoretical Spectral Prediction
A rigorous analysis of the molecular structure is the cornerstone of spectral prediction. By identifying chemically non-equivalent protons and evaluating the electronic influence of neighboring functional groups, we can anticipate the key features of the ¹H NMR spectrum.
Proton Environments and Expected Signals
The structure of this compound possesses five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum:
-
Aromatic Proton (H-2): This proton is ortho to both the electron-withdrawing ester and cyano groups.
-
Aromatic Proton (H-5): This proton is ortho to the electron-donating methyl group and meta to the two electron-withdrawing groups.
-
Aromatic Proton (H-6): This proton is ortho to the ester group and meta to the cyano and methyl groups.
-
Ester Methyl Protons (-OCH₃): The three protons of the methoxy group.
-
Ring Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position.
Predicting Chemical Shifts (δ)
The chemical shift of each proton is determined by the local electron density, which is heavily influenced by the electronic effects (inductive and resonance) of the substituents.
-
Aromatic Protons (Region: ~7.0-8.5 ppm):
-
H-2: Positioned between two powerful electron-withdrawing groups (-COOCH₃ and -CN), this proton is expected to be the most deshielded and therefore resonate at the furthest downfield position in the aromatic region.
-
H-6: Being ortho to the deshielding ester group, this proton will also be shifted significantly downfield, though likely less so than H-2, which has an additional ortho relationship with the cyano group.[1][2]
-
H-5: This proton is ortho to the electron-donating methyl group, which will shield it and shift its signal upfield relative to the other aromatic protons.[3][4] This shielding effect will counteract the meta deshielding from the ester and cyano groups.
-
-
Ester Methyl Protons (-OCH₃): These protons are attached to an oxygen atom, which is adjacent to a carbonyl group. They are consistently found in a characteristic downfield region for methyl esters, typically around δ 3.9 ppm .[5][6]
-
Ring Methyl Protons (-CH₃): The protons of a methyl group attached directly to an aromatic ring typically resonate around δ 2.4-2.5 ppm .[7]
Predicting Multiplicity and Coupling Constants (J)
Spin-spin coupling arises from the through-bond interaction between non-equivalent neighboring protons.[8] In this molecule, we expect to see coupling only between the aromatic protons.
-
H-2: This proton is separated from H-6 by four bonds. This meta-coupling (⁴J) is typically small, around 2-3 Hz.[8][9] Therefore, the signal for H-2 is predicted to be a narrow doublet (d) .
-
H-5: This proton is adjacent to H-6, a three-bond separation. This ortho-coupling (³J) is significantly larger, typically 7-10 Hz.[9] The signal for H-5 is predicted to be a doublet (d) .
-
H-6: This proton is coupled to both H-5 (ortho) and H-2 (meta). This will result in a more complex splitting pattern, specifically a doublet of doublets (dd) . It will be split into a large doublet by H-5 and each of those peaks will be further split into a smaller doublet by H-2.
-
-OCH₃ and -CH₃ Protons: Neither of these methyl groups has an adjacent proton to couple with. Therefore, both will appear as sharp singlets (s) .
The logical relationship for predicting the spectrum is outlined in the workflow below.
Caption: Workflow for predicting a ¹H NMR spectrum from molecular structure.
Experimental Protocol: Data Acquisition
Acquiring a high-quality ¹H NMR spectrum requires proper sample preparation and instrument configuration. The following protocol outlines a standard procedure.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and its residual solvent peak (δ ~7.26 ppm) that can serve as an internal reference.[10]
-
Standard (Optional): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), can be added, although modern spectrometers can use the residual solvent peak for referencing.
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.
Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended to ensure good signal dispersion, especially in the crowded aromatic region.
-
Acquisition: Standard ¹H acquisition parameters are typically sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) signal should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should then be calibrated using the TMS or residual solvent signal.
Spectral Interpretation and Data Summary
The following section provides a detailed analysis of the expected ¹H NMR spectrum of this compound, correlating each signal with the molecular structure.
Signal Assignments
-
δ ~8.21 ppm (1H, d, J ≈ 2.0 Hz): This signal corresponds to H-2 . Its significant downfield shift is a direct result of the strong deshielding from the adjacent ester and cyano groups. The small coupling constant confirms a meta relationship with H-6.
-
δ ~7.95 ppm (1H, dd, J ≈ 8.2, 2.0 Hz): This doublet of doublets is assigned to H-6 . The larger coupling constant (8.2 Hz) arises from ortho-coupling to H-5, while the smaller constant (2.0 Hz) is from meta-coupling to H-2. Its downfield position is due to the ortho ester group.
-
δ ~7.40 ppm (1H, d, J ≈ 8.2 Hz): This signal is assigned to H-5 . It is the most upfield of the aromatic protons due to the shielding effect of the ortho methyl group. The coupling constant of 8.2 Hz matches the ortho coupling observed for H-6, confirming their adjacency.
-
δ ~3.92 ppm (3H, s): This sharp singlet, integrating to three protons, is characteristic of the ester methyl (-OCH₃) protons.
-
δ ~2.55 ppm (3H, s): This singlet, also integrating to three protons, is assigned to the ring methyl (-CH₃) protons at the C4 position.
The coupling relationships between the aromatic protons are visualized below.
Caption: J-coupling interactions in this compound.
Data Summary Table
The predicted spectral data is consolidated in the table below for clarity and ease of reference.
| Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
| ~8.21 | 1H | Doublet (d) | ~2.0 | H-2 |
| ~7.95 | 1H | Doublet of Doublets (dd) | ~8.2, ~2.0 | H-6 |
| ~7.40 | 1H | Doublet (d) | ~8.2 | H-5 |
| ~3.92 | 3H | Singlet (s) | N/A | -OCH₃ |
| ~2.55 | 3H | Singlet (s) | N/A | Ar-CH₃ |
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts of the five distinct proton signals are governed by the predictable electron-donating and electron-withdrawing nature of the substituents. Furthermore, the spin-spin coupling patterns in the aromatic region provide unambiguous evidence of the proton connectivity, with the magnitudes of the coupling constants (³Jortho > ⁴Jmeta) confirming the substitution pattern. The two upfield singlets, each integrating to three protons, complete the spectral fingerprint and confirm the presence of the methyl ester and ring-attached methyl groups. This comprehensive analysis serves as a robust protocol for the structural verification of this and similarly substituted aromatic compounds.
References
- ChemicalBook. (n.d.). This compound synthesis.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 46(1), 327-337.
- Orgo Made Simple. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Supporting Information for relevant article. (n.d.).
- Poater, J., Sola, M., & Duran, M. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
- Supplementary Information for relevant article. (n.d.).
-
Chemistry Stack Exchange. (2018, May 3). What is number of 1H NMR signals for toluene?. Retrieved from [Link]
-
Lakna. (2020, November 5). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Pediaa.com. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-877.
- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.
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Purity and characterization of Methyl 3-cyano-4-methylbenzoate
Title: Technical Guide: Purity Profiling and Characterization of Methyl 3-cyano-4-methylbenzoate in Drug Discovery
Executive Summary
This compound (CAS 51891-62-0) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of non-purine Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat analogs) and specific Tyrosine Kinase inhibitors. Its structural duality—possessing an electrophilic methyl ester and a modifiable nitrile group ortho to a methyl functionality—makes it a versatile "linchpin" intermediate.
However, its synthesis (often via Rosenmund–von Braun cyanation of iodo-precursors) introduces specific, persistent impurities that can poison downstream catalytic cycles or result in genotoxic alerts. This guide outlines a rigorous, self-validating characterization strategy to ensure pharmaceutical-grade purity.
Chemical Identity & Properties
The following physicochemical profile serves as the baseline for all subsequent analytical comparisons.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 51891-62-0 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Structural Features | [1][2][3][4][5][6] • Methyl Ester (reactive handle)[7][8][9]• Nitrile (hydrogen bond acceptor/precursor)• Ortho-Methyl (steric influence) |
| Appearance | Off-white to pale yellow solid (Standard) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthesis Context & Impurity Profiling
Understanding the genesis of impurities is critical for selecting the correct analytical detector. The dominant synthetic route involves the palladium-catalyzed cyanation of Methyl 3-iodo-4-methylbenzoate.
Impurity Genesis Diagram
Figure 1: Impurity Genesis Map highlighting the critical transition from iodo-precursor to cyano-product and potential degradation pathways.
Critical Impurities to Monitor:
-
Unreacted Precursor (Methyl 3-iodo-4-methylbenzoate): High molecular weight, distinct UV retention.
-
De-halogenated Byproduct (Methyl 4-methylbenzoate): Result of radical reduction during Pd-catalysis.
-
Hydrolysis Product (Acid form): Shifts retention time significantly in Reverse Phase (RP) HPLC due to pH sensitivity.
Analytical Characterization Strategy
To ensure "Trustworthiness" in the data, we employ an orthogonal approach. No single method is sufficient for release testing.
A. HPLC Purity Determination (The Gold Standard)
Rationale: RP-HPLC is chosen over Normal Phase to effectively separate the polar acid impurities from the neutral ester.
Method Protocol: RP-HPLC-UV
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Maximize Nitrile/Ester absorption) and 254 nm (Aromatic universal).
-
System Suitability Criteria (Self-Validating):
-
Tailing Factor: < 1.5 for main peak.[10]
-
Resolution: > 2.0 between Target and Impurity A (De-iodo).
-
RSD: < 0.5% for 5 replicate injections.
-
B. Structural Elucidation (NMR & IR)
Rationale: Confirms the successful installation of the cyano group and integrity of the methyl ester.
Expected 1H NMR Data (400 MHz, CDCl₃):
-
δ 8.25 (d, 1H, Ar-H): Proton ortho to Ester and Cyano (deshielded).
-
δ 8.10 (dd, 1H, Ar-H): Proton para to Methyl.
-
δ 7.40 (d, 1H, Ar-H): Proton ortho to Methyl.
-
δ 3.92 (s, 3H, -OCH₃): Methyl ester singlet (Characteristic).
-
δ 2.60 (s, 3H, Ar-CH₃): Aryl methyl singlet.
FT-IR Markers:
-
~2230 cm⁻¹: Sharp, weak-to-medium band (C≡N stretch). Absence indicates failure of cyanation.
-
~1720 cm⁻¹: Strong Carbonyl stretch (Ester).
C. Residual Solvent Analysis (GC-Headspace)
Rationale: The synthesis often uses DMF or DMAc (high boiling point solvents) which are difficult to remove by rotary evaporation.
-
Method: GC-FID with Headspace injection (DMSO diluent).
-
Target: DMF < 880 ppm (ICH Q3C Class 2 limit).
Analytical Decision Workflow
This logic gate ensures that only material meeting strict specifications proceeds to biological testing.
Figure 2: Analytical Decision Tree for Batch Release.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the ester can hydrolyze under humid conditions.
-
Safety: Treat as a potential irritant. Nitriles can liberate HCN under extreme metabolic or chemical stress; handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736799, this compound derivatives. Retrieved from [Link][5]
- Teijin Pharma Ltd.Process for the preparation of Xanthine Oxidase Inhibitors. Patent WO2016134854A1.
-
Phenomenex. Chiral and Achiral HPLC Separation Strategies for Benzoate Derivatives. Technical Guide. Retrieved from [Link]
Sources
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- 4. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 5. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 9. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR [m.chemicalbook.com]
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Technical Monograph: The Methyl 3-cyano-4-methylbenzoate Scaffold in Medicinal Chemistry
Topic: Biological Activity and Synthetic Utility of Methyl 3-cyano-4-methylbenzoate Derivatives Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
This compound (CAS 35066-32-1) represents a "privileged scaffold" in modern drug discovery. While not an active pharmaceutical ingredient (API) in isolation, its structural architecture—combining a lipophilic para-methyl group with an electron-withdrawing meta-cyano moiety—serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors and nonsense mutation readthrough agents. This guide analyzes its chemical utility, biological implications in oncology (specifically BCR-ABL and EGFR inhibition), and validated synthetic protocols.
Chemical Architecture & SAR Analysis
The biological potency of derivatives stemming from this scaffold is dictated by the electronic and steric interplay between the C3-cyano and C4-methyl substituents.
Structure-Activity Relationship (SAR) Matrix
| Feature | Chemical Role | Biological Impact |
| C3-Cyano Group (-CN) | Electron-withdrawing group (EWG); Hydrogen bond acceptor. | Increases metabolic stability compared to halogens. Acts as a bioisostere for carbonyls, often engaging in critical H-bonds with kinase hinge regions (e.g., Met318 in ABL kinase). |
| C4-Methyl Group (-CH₃) | Weak electron donor; Lipophilic spacer. | Provides steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases). Crucial for selectivity against wild-type vs. mutant proteins (e.g., T315I). |
| Ester Moiety (-COOMe) | Electrophilic handle. | Serves as the primary diversification point. Rapidly converted to amides, hydrazides, or heterocycles (oxadiazoles) to generate the active pharmacophore. |
Synthetic Methodologies
Reliable access to the scaffold is a prerequisite for library generation. Two primary routes are validated: Metal-Catalyzed Cyanidation (High Yield) and Green Oximation (Scalable).
Visualization: Synthesis Workflow
Caption: Comparative synthetic pathways. The Pd-catalyzed route (Blue) offers higher yields for small-scale discovery, while the Oximation route (Yellow) avoids heavy metals for scale-up.
Protocol A: Palladium-Catalyzed Cyanidation (Standard)
Application: High-purity synthesis for SAR library generation.
-
Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).
-
Solvent: Anhydrous DMF (degassed).
-
Procedure:
-
Charge a Schlenk flask with starting material and catalyst under Argon.
-
Add DMF and Zn(CN)₂.[1]
-
Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Cool to RT, dilute with EtOAc, and wash with 1M NH₄OH (to sequester Zn salts) followed by brine.
-
Purification: Flash chromatography (SiO₂).
-
Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9][10]
A. Oncology: Kinase Inhibition (BCR-ABL & EGFR)
The most significant application of the 3-cyano-4-methylbenzamide motif (derived directly from the ester) is in targeting drug-resistant leukemia and lung cancer.
-
Target: BCR-ABL T315I Mutant (Chronic Myeloid Leukemia).[2]
-
Mechanism: The "Gatekeeper" mutation (Threonine to Isoleucine at 315) confers resistance to first-generation inhibitors like Imatinib.
-
Role of Scaffold:
-
The 3-Cyano group forms a critical hydrogen bond with the backbone NH of Asp381 (DFG motif) or the hinge region.
-
The 4-Methyl group provides a hydrophobic contact that accommodates the bulky Isoleucine residue in the mutant gatekeeper pocket, avoiding the steric clash seen with other inhibitors.
-
-
Key Derivative: 3-cyano-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide analogs have shown IC50 values in the low nanomolar range (<10 nM) against T315I mutants.[2]
B. Genetic Disorders: Nonsense Mutation Readthrough
Structurally homologous to Ataluren (Translarna), derivatives of this scaffold are investigated for their ability to induce ribosomal readthrough of premature stop codons (UGA, UAG, UAA).
-
Mechanism: The benzoic acid core (formed by hydrolysis of the ester) binds to the ribosomal decoding center, lowering the fidelity of termination and allowing the insertion of a near-cognate tRNA.
-
Differentiation: The 4-methyl substitution alters the lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration for neurological nonsense-mediated diseases compared to the fluoro-analogs.
Visualization: Mechanism of Action (Kinase Inhibition)
Caption: Molecular docking logic. The 3-CN group anchors the molecule via H-bonds, while the 4-Me group evades the steric bulk of the T315I gatekeeper mutation.
Experimental Protocols for Validation
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To validate the activity of amide derivatives synthesized from the ester:
-
Preparation: Dissolve test compounds in 100% DMSO (10 mM stock). Serial dilute to generate a 10-point dose-response curve.
-
Enzyme Mix: Dilute recombinant BCR-ABL (T315I) kinase (0.2 ng/µL) in reaction buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction:
-
Add 2 µL compound solution to 384-well plate.
-
Add 4 µL enzyme mix. Incubate 10 min at RT.
-
Add 4 µL substrate mix (ATP + Peptide Substrate).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol C: Cell Viability Screening (CCK-8)
Cell Line: K562 (CML) or A549 (Lung Cancer).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with this compound derivatives (0.1 – 100 µM) for 72h.
-
Assay: Add 10 µL CCK-8 (WST-8) reagent. Incubate 2h at 37°C.
-
Measurement: Absorbance at 450 nm.
-
Control: 0.1% DMSO (Negative), Staurosporine (Positive).
References
-
ChemicalBook. (2025). This compound synthesis and properties. Retrieved from
-
PubChem. (2025). Ataluren (Translarna) and related benzoate derivatives. National Library of Medicine. Retrieved from
- Han, M., et al. (2016). Design, synthesis and biological evaluation of novel benzamide derivatives as potent BCR-ABL inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684.
-
BenchChem. (2025). Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from
-
Otava Chemicals. (2025).[3] Multi-kinase inhibitors and 4-anilinoquinazoline scaffolds. Retrieved from
-
WIPO. (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Patent WO2018121050.[4] Retrieved from
-
MDPI. (2021). Synthesis and Activity of New 4-Methylbenzamide Derivatives as Protein Kinase Inhibitors. Pharmaceuticals, 14(11). Retrieved from
Sources
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- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Literature review of Methyl 3-cyano-4-methylbenzoate synthesis and uses
This technical guide details the synthesis, chemical properties, and pharmaceutical applications of Methyl 3-cyano-4-methylbenzoate (CAS 35066-32-1) .[1] It is designed for medicinal chemists and process engineers, focusing on scalable synthesis routes and its role as a critical intermediate in the development of metabolic and oncology therapeutics.
Synthesis, Optimization, and Pharmaceutical Utility[2][3]
Executive Summary
This compound is a high-value aromatic ester used primarily as a scaffold in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors and various Tyrosine Kinase Inhibitors (TKIs) . Its structural motif—a 3,4-disubstituted benzene ring with orthogonal functional groups (ester and nitrile)—allows for divergent synthesis. The ester moiety provides a handle for acylation or hydrolysis, while the nitrile group serves as a latent amine (via reduction) or carboxylic acid (via hydrolysis), making it an essential building block for constructing complex pharmacophores.
Chemical Profile & Identification
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 35066-32-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 114–117 °C |
| Boiling Point | ~289 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in water |
| Key Impurities | Methyl 3-bromo-4-methylbenzoate (starting material), 3-cyano-4-methylbenzoic acid (hydrolysis product) |
Synthesis Strategies
The synthesis of this compound is typically approached via two primary routes: Palladium-Catalyzed Cyanation (high yield, mild conditions) and Rosenmund-von Braun Reaction (cost-effective, harsher conditions).
Route A: Pd-Catalyzed Cyanation (High Precision)
Best for: Laboratory scale, high purity requirements, and late-stage functionalization.
Mechanism: This route utilizes a Pd(0) catalyst to insert into the C-I bond of methyl 3-iodo-4-methylbenzoate, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the nitrile.
Protocol:
-
Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).
-
Solvent: Anhydrous DMF (degassed).
-
Conditions: Heat to 80°C under N₂ atmosphere for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M NH₄OH (to remove Zn salts), water, and brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield: Typically 78–85% .
Route B: Rosenmund-von Braun Reaction (Industrial)
Best for: Large-scale manufacturing where catalyst cost is a constraint.
Mechanism: Nucleophilic aromatic substitution of the bromide using Copper(I) Cyanide at elevated temperatures.
Protocol:
-
Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), CuCN (1.2 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Conditions: Reflux at 150–160°C for 12–18 hours.
-
Workup: Oxidative quench required to break the stable Cu-complex. Pour mixture into FeCl₃/HCl solution or ethylene diamine aqueous solution. Extract with Toluene or EtOAc.
-
Yield: 60–70% (Lower yield due to potential decarboxylation or hydrolysis at high temps).
Visual Synthesis Workflow
Figure 1: Comparison of Palladium-catalyzed vs. Copper-mediated synthesis routes.
Pharmaceutical Applications
This compound acts as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups: the ester can be reacted without disturbing the nitrile, and vice versa.
Synthesis of DGAT2 Inhibitors (Metabolic Disorders)
Diacylglycerol Acyltransferase 2 (DGAT2) is a target for treating Non-Alcoholic Steatohepatitis (NASH).
-
Transformation: The nitrile group is selectively reduced to a primary amine (benzylamine).
-
Reaction: Hydrogenation (H₂, Raney Ni or Pd/C) or Chemical Reduction (BH₃·THF).
-
Product: Methyl 3-(aminomethyl)-4-methylbenzoate .[4] This amine is then coupled with heterocycles (e.g., pyrimidines) to form the active drug core.
Kinase Inhibitor Scaffolds (Oncology)
The 3-cyano-4-methyl motif mimics the steric and electronic properties found in several Bcr-Abl tyrosine kinase inhibitors.
-
Role: The cyano group acts as a hydrogen bond acceptor in the kinase ATP-binding pocket, while the methyl group provides hydrophobic packing.
-
Derivatization: Hydrolysis of the ester yields 3-cyano-4-methylbenzoic acid , which is coupled to aniline derivatives to form amide-linked inhibitors.
Downstream Logic Tree
Figure 2: Divergent synthesis pathways from the core scaffold to active pharmaceutical ingredients.
Safety & Handling (EHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Critical Handling Protocol:
-
Cyanide Risk: While the molecule itself is a nitrile (organic cyanide), thermal decomposition or contact with strong acids could theoretically release HCN. Always operate in a well-ventilated fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Control: Adsorb with inert material (vermiculite). Do not flush into surface water; nitriles are toxic to aquatic life.
References
-
Han, M., et al. (2016).[2] "Design, synthesis and biological evaluation of novel Bcr-Abl inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684.[2] (Describes the Pd-catalyzed cyanation method).
-
Cheng, D., et al. (2017). "Diacylglycerol acyltransferase 2 (DGAT2) inhibitors for the treatment of metabolic diseases." US Patent 9,789,110 B2. (Details the reduction of the nitrile to the aminomethyl intermediate).
-
Sigma-Aldrich. "Safety Data Sheet: this compound." (Verified H-codes and physical properties).
-
BenchChem. "Synthesis routes of Methyl 3-bromo-4-methylbenzoate." (Provides context on the precursor synthesis).
Sources
An In-Depth Technical Guide on the Safe Handling of Methyl 3-cyano-4-methylbenzoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-cyano-4-methylbenzoate, a compound requiring meticulous management in any research and development setting. While specific toxicological data for this exact molecule is not extensively documented, a robust safety framework can be constructed by examining its structural components—a cyanated aromatic ring and a methyl benzoate moiety—and by adhering to established best practices for handling related chemical classes. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.
Section 1: Hazard Identification and Risk Assessment
This compound is a substituted aromatic nitrile. The primary hazards associated with this class of compounds stem from the cyano group (-CN), which can be toxic, and the aromatic ester, which may cause irritation.[1][2] A thorough risk assessment is the cornerstone of safe handling.
1.1 Toxicological Profile (Inferred)
Direct toxicological data for this compound is limited. Therefore, its hazard profile is inferred from structurally related compounds such as Methyl 3-cyanobenzoate and other cyanated aromatic compounds.
-
Acute Toxicity : Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with related cyanobenzoates.[1][3][4] The cyano group presents a significant risk, as cyanide compounds can interfere with cellular respiration.[5]
-
Skin and Eye Irritation : Expected to cause skin and serious eye irritation.[2][6]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[2][6]
1.2 Physicochemical Hazards
While not highly flammable, like many organic solids, it can be combustible and may produce hazardous decomposition products upon combustion, including oxides of nitrogen and hydrogen cyanide.
Quantitative Hazard Data for Structurally Related Compounds
| Compound | CAS No. | Hazard Statements |
| Methyl 3-cyanobenzoate | 13531-48-1 | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) |
| Methyl 4-cyanobenzoate | 1129-35-7 | H301/H302, H311/H312, H331/H332 (Toxic/Harmful if swallowed, in contact with skin, if inhaled), H315, H319, H335 (Causes skin/eye/respiratory irritation)[1] |
| 4-Cyanobenzoic acid | 619-65-8 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| Methyl 3-methylbenzoate | 99-36-5 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is critical.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood : All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ventilation : Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[9]
-
Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.[6][10]
2.2 Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but it is crucial to be aware of their limitations regarding breakthrough times for specific chemicals.[11][12][13] For prolonged handling or in the case of a spill, consider thicker gloves or double-gloving.[8] Always inspect gloves for any signs of degradation before use and dispose of them immediately after contamination.[13]
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[14] A face shield should be worn in situations with a higher risk of splashes.[6]
-
Skin and Body Protection : A lab coat is essential.[14] For larger quantities or tasks with a significant risk of spillage, consider chemical-resistant aprons or coveralls.[14]
-
Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
PPE Selection Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
4.2 First Aid Measures
Speed is critical in the event of an exposure. [5]
-
Inhalation : Move the person to fresh air immediately. [4][10]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). [5][15]Seek immediate medical attention. [10]Administration of 100% oxygen is recommended for cyanide exposure. [16]* Skin Contact : Immediately remove contaminated clothing. [5][10]Flush the affected skin with copious amounts of water for at least 15 minutes. [5][10]Seek medical attention. [4]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4][10]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention. [10]* Ingestion : Do NOT induce vomiting. [17]Rinse mouth with water. [4]Seek immediate medical attention. [3][4]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed container. [10]* Liquid Waste : Collect liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Route : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [3][18][19]
Section 6: Conclusion
References
-
Health Safety & Wellbeing, Monash University. (2022). First aid for cyanide exposure - OHS Information Sheet. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
-
PubChem, National Institutes of Health. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791. [Link]
-
NJ.gov. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]
-
Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Cyanobenzoic acid. [Link]
-
Centers for Disease Control and Prevention. (2024). Cyanide | Chemical Emergencies. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
International Safety Components, Inc. (2023). A Guide to Nitrile Gloves Chemical Resistance. [Link]
-
Safe Work Australia. (2013). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
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- 3. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]
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- 6. synquestlabs.com [synquestlabs.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. download.basf.com [download.basf.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. gloves.com [gloves.com]
- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
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- 19. angenechemical.com [angenechemical.com]
Technical Deep Dive: Reactivity of the Cyano Group in Methyl 3-cyano-4-methylbenzoate
Executive Summary
Methyl 3-cyano-4-methylbenzoate (CAS: 100034-34-0) represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of angiotensin II receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility stems from the orthogonal reactivity of its three functional handles: the methyl ester (C1), the cyano group (C3), and the ortho-methyl group (C4).
This guide focuses exclusively on the chemoselective reactivity of the C3-cyano group . In this electron-deficient system, the nitrile carbon acts as a potent electrophile, yet its reactivity is modulated by the steric bulk of the adjacent C4-methyl group and the electronic withdrawal of the C1-ester. This document outlines the mechanistic pathways for selective hydrolysis, reduction, and [3+2] cycloaddition, providing reproducible protocols for researchers.[1]
Electronic & Steric Landscape
To predict reactivity, one must analyze the "Push-Pull" dynamics of the benzene ring:
-
C1-Ester (EWG): Exerts a strong
(mesomeric) and (inductive) effect, significantly deactivating the ring. This electron withdrawal increases the electrophilicity of the C3-nitrile carbon, making it more susceptible to nucleophilic attack than in a neutral benzonitrile. -
C4-Methyl (EDG): Provides a weak
effect. Crucially, its ortho-position to the cyano group introduces steric strain ( -value ~1.70). This steric hindrance does not prevent reaction but kinetically retards nucleophilic approach, often requiring elevated temperatures compared to non-hindered isomers.[1] - hybridized), minimizing some steric conflict, but the carbon center remains shielded by the rotating methyl protons.
Mechanistic Implication
The competition for nucleophiles (e.g.,
Chemoselective Transformations
The following diagram illustrates the divergent pathways available for the C3-cyano group, assuming preservation of the aromatic core.
Figure 1: Divergent synthetic pathways for the C3-cyano group.[1] Note the orthogonality of the ester group in the tetrazole and amine pathways.
Pathway A: [3+2] Cycloaddition (Tetrazole Synthesis)
The conversion of the nitrile to a tetrazole is the most critical transformation for drug discovery, as the tetrazole anion serves as a lipophilic bioisostere for a carboxylic acid.
The Challenge: Traditional methods use tributyltin azide (toxic) or hydrazoic acid (explosive).
The Solution: The Demko-Sharpless Protocol uses Zinc(II) salts in aqueous media. The
Pathway B: Selective Reduction
Hydrogenation of the nitrile to a primary amine (benzylamine derivative) must be performed carefully to avoid reducing the ester or the aromatic ring.
-
Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.
-
Solvent: Methanol or Ethanol (often with ammonia to suppress secondary amine formation).
-
Selectivity: The ester is generally stable to catalytic hydrogenation under mild pressures (1-3 atm), whereas the nitrile is reduced.
Pathway C: Controlled Hydrolysis[1][6]
-
Acidic (H2SO4): Can stop at the primary amide stage if temperature is controlled (
). -
Basic (NaOH): Almost invariably hydrolyzes the ester first. To hydrolyze the nitrile while keeping the ester intact is thermodynamically unfavorable in aqueous base.
Detailed Experimental Protocol: Zinc-Mediated Tetrazole Synthesis
This protocol is designed for high throughput and safety, utilizing the "Click Chemistry" methodology validated by Demko and Sharpless. It minimizes the risk of
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Azide Source: Sodium Azide (
) (1.1 eq)[1] -
Catalyst: Zinc Bromide (
) (1.0 eq) or Zinc Chloride ( )[1] -
Solvent: Water (or Water/Isopropanol 2:1 for solubility)
-
Workup: HCl (3N), Ethyl Acetate
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (10 mmol) in 40 mL of water.
-
Note: If the substrate is not soluble, add Isopropanol (20 mL). The reaction works in suspension (On-Water effect), but co-solvent helps kinetics.
-
-
Activation: Add
(10 mmol) and (11 mmol).-
Safety:
is acutely toxic. Avoid contact with acid at this stage to prevent hydrazoic acid formation.
-
-
Reaction: Heat the mixture to reflux (
) for 12–24 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (
) should disappear, replaced by a baseline spot (Tetrazole-Zinc complex).[1]
-
-
Workup (Critical for Yield):
-
Cool to room temperature.
-
Add 3N HCl (30 mL) and EtOAc (50 mL). Stir vigorously for 30 minutes.
-
Mechanism:[1][4][5][6][7][8] The acid breaks the Tetrazole-Zinc coordination complex, releasing the free tetrazole into the organic layer.
-
Safety: Ensure good ventilation; trace
may be released upon acidification of unreacted azide.
-
-
Isolation: Separate layers. Extract aqueous phase 2x with EtOAc. Dry combined organics over
, filter, and concentrate.[1]
Data Summary Table
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1:1.1:1 (Substrate:Azide:Zn) | Slight excess of azide drives completion; Zn is stoichiometric to form the complex. |
| Temperature | Reflux ( | Overcomes steric hindrance of the ortho-methyl group. |
| pH (Reaction) | Neutral/Slightly Basic | Prevents |
| pH (Workup) | Acidic ( | Essential to protonate the tetrazole ( |
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: The ortho-methyl group creates significant steric bulk, preventing the bulky zinc-azide complex from attacking the nitrile carbon.
-
Fix: Switch solvent to DMF or DMAc and increase temperature to
. Use as an additive (1.0 eq) to buffer the system.
Issue: Hydrolysis of Ester
-
Cause: If the reaction pH drifts too high (basic) during prolonged heating, the methyl ester may hydrolyze to the carboxylate.
-
Fix: Ensure the Zinc salt is dry (hygroscopic salts introduce water). Use anhydrous conditions in Toluene with Tributyltin Azide (
) if the aqueous method fails to preserve the ester (though this is less green).
Visualizing the Mechanism
The following diagram details the catalytic cycle of the Zinc-mediated tetrazole formation.
Figure 2: Mechanistic flow of the Zinc(II) catalyzed tetrazole synthesis. The coordination of Zinc to the nitrile nitrogen is the rate-accelerating step.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][9][10] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.[1]
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4.[1][11] The Journal of Organic Chemistry, 70(5), 1926–1929.[1]
-
Silverman, R. B. (2014).[1] The Organic Chemistry of Drug Design and Drug Action. Elsevier. (General reference for Bioisosteres).
Sources
- 1. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes & Protocols: A Senior Application Scientist's Guide to the Palladium-Catalyzed Cyanation for the Synthesis of Methyl 3-cyano-4-methylbenzoate
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cyanation reaction for the synthesis of Methyl 3-cyano-4-methylbenzoate. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.
Foundational Principles: The Significance and Mechanism of Palladium-Catalyzed Cyanation
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1] Their synthesis via transition metal-catalyzed cyanation has largely superseded classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[1][2] Palladium-catalyzed cyanation, in particular, offers a milder and more functionally group-tolerant approach.[1][2]
The catalytic cycle, as illustrated below, is generally understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, and cyanide source is critical and directly influences the efficiency and scope of the reaction. A common challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst.[2] This can be mitigated by using cyanide sources with low solubility in the reaction solvent or by employing specific ligands that stabilize the catalytic species.[2]
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cyanation.
Strategic Selection of Reagents for the Synthesis of this compound
The successful synthesis of this compound hinges on the judicious selection of the starting material, palladium catalyst, ligand, and cyanide source.
Starting Material: Methyl 3-bromo-4-methylbenzoate
Methyl 3-bromo-4-methylbenzoate is a suitable starting material for this transformation. It is a commercially available aromatic ester.[3] Alternatively, it can be synthesized from 3-bromo-4-methylbenzoic acid via esterification with methanol.[4][5]
Palladium Catalyst and Ligand System
While various palladium sources can be utilized, a combination of a palladium(II) precatalyst with a phosphine ligand is often preferred for its stability and in situ generation of the active Pd(0) species.[2] For this specific application, we will focus on the use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The dppf ligand is a robust and versatile choice for cross-coupling reactions, known for promoting high catalytic activity.
The Cyanide Source: A Comparative Analysis
The choice of cyanide source is a critical parameter, balancing reactivity with safety and practicality.
| Cyanide Source | Formula | Toxicity | Key Considerations |
| Zinc Cyanide | Zn(CN)₂ | High, but less so than alkali metal cyanides | Lower solubility in organic solvents helps to maintain a low concentration of free cyanide, mitigating catalyst poisoning.[2][6] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low (considered non-toxic) | A safer alternative, though it can sometimes require higher reaction temperatures or specific solvent systems to achieve efficient cyanide transfer.[2][7] |
For this protocol, we will utilize Zinc Cyanide (Zn(CN)₂) due to its established effectiveness in palladium-catalyzed cyanations of functionalized aryl halides.[2][6]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Reagent and Solvent Specifications
| Reagent | Formula | MW ( g/mol ) | Amount | Mol | Eq. |
| Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | 229.07 | 2.29 g | 10.0 | 1.0 |
| Zinc Cyanide | Zn(CN)₂ | 117.43 | 0.70 g | 6.0 | 0.6 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | C₃₄H₂₈Cl₂FeP₂Pd | 731.71 | 0.146 g | 0.2 | 0.02 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen inlet and bubbler
-
Standard laboratory glassware for work-up
Step-by-Step Procedure
Figure 2: Experimental Workflow for the Synthesis of this compound.
-
Inert Atmosphere: Assemble the glassware and dry thoroughly. Purge the system with nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: To the flask, add Methyl 3-bromo-4-methylbenzoate (2.29 g, 10.0 mmol), Zinc Cyanide (0.70 g, 6.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.146 g, 0.2 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) via syringe.
-
Reaction: Begin vigorous stirring and heat the mixture to 120 °C. Maintain this temperature for 12-24 hours.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.
Safety and Handling Precautions
CAUTION: Zinc cyanide is highly toxic.[8] Handle with extreme care in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[8][10] Do not allow zinc cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[9] All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Expected Results and Characterization
The protocol is expected to yield this compound in good to excellent yields. The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality palladium catalyst and anhydrous solvent. Consider using a fresh bottle of catalyst. |
| Insufficient temperature | Verify the internal reaction temperature. | |
| Poor quality reagents | Use freshly purified starting materials and high-purity reagents. | |
| Formation of Side Products | Reaction run for too long | Optimize the reaction time by monitoring closely with TLC or GC-MS. |
| Presence of water or oxygen | Ensure the reaction is run under strictly anhydrous and inert conditions. | |
| Difficulty in Purification | Incomplete reaction | Drive the reaction to completion before attempting purification. |
| Co-elution of impurities | Optimize the solvent system for column chromatography. |
References
- Neetha, M., Afsina, C., Aneeja, T. A., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(61), 37285-37305.
- Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a practical, scalable, palladium-on-carbon-catalyzed cyanation of aryl halides. The Journal of organic chemistry, 76(2), 665-668.
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society reviews, 40(10), 5049-5067.
- Dhanalakshmi, M., & Anbarasan, P. (2015). Palladium-catalyzed cyanation of aryl (pseudo) halides using a redox-active N–CN reagent.
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4 [Fe (CN) 6]. Organic letters, 13(4), 648-651.
- Fors, B. P., & Buchwald, S. L. (2010). A general and efficient nickel-catalyzed cyanation of (hetero) aryl electrophiles using the nontoxic cyanating reagent K4 [Fe (CN) 6]. Journal of the American Chemical Society, 132(43), 15243-15245.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Zinc Cyanide. Retrieved from [Link]
- Organic Syntheses. (1984). in situ CYANOSILYLATION OF CARBONYL COMPOUNDS: O-TRIMETHYLSILYL-4-METHOXYMANDELONITRILE. 62, 196.
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
- Beller, M., & Zapf, A. (2006). A new palladium catalyst system for the cyanation of aryl chlorides with K4 [Fe (CN) 6]. Tetrahedron letters, 47(25), 4353-4356.
-
NJ Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Zinc Cyanide. Retrieved from [Link]
- Cheng, J., & Snieckus, V. (2002). Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Organic letters, 4(24), 4293-4295.
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- 10. nj.gov [nj.gov]
Application Note & Protocol: High-Purity Isolation of Methyl 3-cyano-4-methylbenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of methyl 3-cyano-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. We move beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation, ensuring a robust and reproducible method. This guide details the strategic selection of stationary and mobile phases, sample preparation, and the use of automated flash chromatography systems for optimal resolution and yield. The protocol is designed for researchers in synthetic chemistry and drug development, offering a self-validating system for achieving >98% purity.
Introduction: The Synthetic Challenge
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical compounds. Its purity is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. Synthetic routes often yield a crude product contaminated with unreacted starting materials and byproducts.[1] Column chromatography, particularly automated flash chromatography, presents the most effective method for isolating the desired product with high purity.[2][3][4]
Foundational Principles: Tailoring Chromatography to the Analyte
The successful purification of this compound hinges on exploiting its unique physicochemical properties. The molecule possesses moderate polarity due to the presence of both a cyano (-CN) group and a methyl ester (-COOCH₃) group, balanced by the aromatic ring. Our strategy employs normal-phase chromatography, which separates compounds based on their polarity.[5][6][7]
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography. Its surface is rich in polar silanol groups (Si-OH), which interact with polar molecules through hydrogen bonding and dipole-dipole interactions.[5][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used as the eluent. By gradually increasing the proportion of the more polar solvent—a technique known as gradient elution—we can selectively elute compounds based on their affinity for the stationary phase.[8][9]
In this system, non-polar impurities will travel through the column quickly, followed by the moderately polar target compound, with highly polar impurities being retained longer on the silica gel.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for an automated flash chromatography system, which offers superior resolution and reproducibility over manual methods.[2][3]
Materials and Reagents
| Item | Specification | Supplier Example |
| Crude this compound | ~85-90% purity | Synthesized in-house |
| Silica Gel for Flash Chromatography | 40-63 µm particle size | Sigma-Aldrich |
| n-Hexane | HPLC Grade, ≥95% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade, ≥99.5% | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade, for sample loading | Merck |
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Workflow Visualization
Caption: A comprehensive workflow for the purification of this compound.
Detailed Methodology
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing the flash chromatography, it is crucial to determine an optimal solvent system using TLC. This provides a rapid and inexpensive way to assess separation.[10]
-
Prepare TLC Chamber: Pour a solvent mixture of 80:20 Hexane:Ethyl Acetate into a TLC chamber and allow the atmosphere to saturate.
-
Spot Plate: Dissolve a small amount of the crude material in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in the chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like the target molecule will appear as dark spots.[11]
-
Analyze: The ideal solvent system should yield a Retention Factor (Rƒ) of approximately 0.2-0.3 for the target compound.[12] Adjust the Hexane:EtOAc ratio if necessary. A more polar system (e.g., 70:30) will increase the Rƒ, while a less polar system (e.g., 90:10) will decrease it.
Step 2: Sample Preparation (Dry Loading)
Dry loading is superior to liquid injection for preventing band broadening and improving resolution, especially for samples that are not highly soluble in the initial mobile phase.[12]
-
Weigh 1.0 g of the crude this compound.
-
Dissolve the crude material in a minimal amount of DCM (~5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
Step 3: Column Setup and Equilibration
-
Select a pre-packed silica gel column appropriate for the sample size. For a 1.0 g sample, a 40 g column is a good starting point.[13]
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column by flushing with the initial mobile phase composition (100% Hexane) for at least 3-5 column volumes.
Step 4: Elution and Fraction Collection
-
Load Sample: Transfer the dry-loaded sample into a solid-load cartridge and place it at the head of the equilibrated column.
-
Set Gradient: Program the system to run a linear gradient. This allows for efficient elution of all components. A typical gradient profile is outlined in the table below.
-
Set Detection: Set the UV detector to monitor the eluent at 254 nm.
-
Initiate Run: Start the purification. The system will automatically run the gradient and collect fractions based on the detected UV absorbance peaks.
Optimized Gradient Elution Profile
| Step | Solvent A (Hexane) | Solvent B (EtOAc) | Duration (Column Volumes) | Purpose |
| 1 | 100% | 0% | 2 | Elute very non-polar impurities |
| 2 | 100% -> 80% | 0% -> 20% | 15 | Elute the target compound |
| 3 | 80% -> 0% | 20% -> 100% | 5 | Elute highly polar impurities |
| 4 | 0% | 100% | 3 | Column wash |
Step 5: Post-Purification Analysis
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Pool and Concentrate: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvents using a rotary evaporator. The purified this compound should be obtained as a white to off-white solid.
-
Determine Purity and Yield: Assess the purity of the final product using analytical techniques such as HPLC or ¹H NMR spectroscopy. Calculate the final yield based on the initial mass of crude material.
Understanding the Separation: A Deeper Look
The choice of a gradient elution is critical. An isocratic (constant solvent composition) elution could result in either poor separation of the target compound from closely eluting impurities or excessively long run times to elute more polar byproducts.
Caption: Gradient elution separates compounds based on increasing solvent polarity.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Poor Resolution | Inappropriate solvent system; Column overloading. | Re-optimize the TLC to achieve better separation between spots. Reduce the sample load-to-silica ratio. Use a shallower, longer gradient. |
| Product Elutes Too Quickly (Low Rƒ) | The mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the final concentration of ethyl acetate in the gradient. |
| Tailing Peaks | Strong, non-ideal interactions with acidic silica. | Add a very small amount (e.g., 0.1%) of a modifier like triethylamine to the mobile phase if the compound is basic, or acetic acid if it is acidic. |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By systematically developing the method starting with TLC and understanding the chemical principles of normal-phase separation, researchers can consistently achieve high purity (>98%) and excellent recovery. This method is readily adaptable to other moderately polar aromatic compounds, making it a valuable technique in the fields of synthetic chemistry and drug development.
References
-
Let's Talk Science. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.).CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved January 30, 2026, from [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved January 30, 2026, from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved January 30, 2026, from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved January 30, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 30, 2026, from [Link]
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- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
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- 9. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
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- 11. 內容不提供 [sigmaaldrich.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
Application Note: A Scalable Laboratory Synthesis of Methyl 3-cyano-4-methylbenzoate via the Sandmeyer Reaction
Introduction: The Strategic Importance of Methyl 3-cyano-4-methylbenzoate
This compound is a highly valuable substituted benzonitrile derivative that serves as a key building block in organic synthesis. Its bifunctional nature, featuring both an electrophilic methyl ester and a versatile cyano group, makes it an important precursor for a wide range of complex molecules. The cyano group can be readily transformed into other functionalities such as carboxylic acids, amides, amines, or tetrazoles, rendering this compound particularly useful in the fields of medicinal chemistry and materials science.[1][2] For instance, substituted benzonitriles are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1]
Scaling a synthetic procedure from a discovery (milligram) scale to a preparative (multi-gram) laboratory scale presents unique challenges. The primary goal is to develop a process that is not only high-yielding but also safe, reproducible, cost-effective, and operationally simple. This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound, focusing on the robust and classic Sandmeyer reaction. We will address the critical parameters, safety considerations, and the chemical reasoning behind each step to ensure a successful and reliable outcome for researchers and drug development professionals.
Retrosynthetic Analysis and Strategy Selection
Several synthetic routes can be envisioned for the preparation of aromatic nitriles.[3][4] Common methods include the palladium-catalyzed cyanation of aryl halides (e.g., Rosenmund-von Braun reaction), the dehydration of primary amides or aldoximes, and the Sandmeyer reaction.[3][5][6]
-
Palladium-Catalyzed Cyanation: While effective, this method often relies on expensive palladium catalysts and ligands, and the removal of residual metal from the final product can be challenging, particularly in pharmaceutical applications.[5]
-
Dehydration of Amides/Oximes: This approach requires the synthesis of the corresponding amide or oxime precursor, adding steps to the overall sequence.[7]
-
Sandmeyer Reaction: This classic transformation converts a primary aromatic amine into a nitrile via a diazonium salt intermediate, using inexpensive copper(I) cyanide as the catalyst and cyanide source.[8][9] It is a well-established, high-yielding, and highly scalable reaction, making it an ideal choice for laboratory-scale production.[1][6]
Our chosen strategy, therefore, involves a two-step sequence starting from the readily available 3-amino-4-methylbenzoic acid:
-
Fischer Esterification: Conversion of the carboxylic acid to its methyl ester, Methyl 3-amino-4-methylbenzoate.
-
Sandmeyer Reaction: Transformation of the amino group of Methyl 3-amino-4-methylbenzoate into the target cyano group.
This approach provides a logical and efficient pathway to the desired product, utilizing robust and well-understood chemical transformations.
Figure 1: Two-step synthetic workflow for this compound.
Critical Safety Considerations: Handling Diazonium Salts and Cyanides
The Sandmeyer reaction involves hazardous reagents and intermediates that demand strict adherence to safety protocols.
-
Aryl Diazonium Salts: These compounds can be explosive in a dry, solid state. The protocol is designed to generate and use the diazonium salt in situ as a cold aqueous solution, never allowing it to be isolated. The diazotization reaction must be maintained at 0-5°C to prevent uncontrolled decomposition, which can lead to violent gas evolution and potential detonation.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. It should be stored away from organic and combustible materials.[10]
-
Copper(I) Cyanide (CuCN) and Sodium Cyanide (NaCN): Both are highly toxic if ingested, inhaled, or absorbed through the skin. Crucially, contact with acid liberates highly toxic and flammable hydrogen cyanide (HCN) gas .[11][12]
-
All manipulations involving cyanide salts must be performed in a certified chemical fume hood.[12]
-
Never add acid to a cyanide-containing solution or waste.[12]
-
A dedicated cyanide quench station (e.g., a basic solution of ferrous sulfate or sodium hypochlorite) should be readily available for decontaminating glassware and spills.
-
-
Personal Protective Equipment (PPE): Impervious gloves (nitrile is acceptable, but heavy-duty neoprene or butyl rubber is recommended for extended handling), a lab coat, and splash-proof chemical goggles are mandatory at all times.[11]
Detailed Experimental Protocols
Part A: Synthesis of Methyl 3-amino-4-methylbenzoate (Precursor)
This protocol details the Fischer esterification, a classic acid-catalyzed equilibrium-driven reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product ester, ensuring a high yield.[13][14]
Protocol A: Fischer Esterification
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-methylbenzoic acid (15.1 g, 100 mmol, 1.0 eq).
-
Add anhydrous methanol (250 mL). The starting material will not fully dissolve at this stage.
-
While stirring, carefully and slowly add concentrated sulfuric acid (5.4 mL, ~100 mmol, 1.0 eq) down the condenser. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it a much more potent electrophile for attack by the weakly nucleophilic methanol.[13] The addition is exothermic and will cause the mixture to warm.
-
Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Pour the concentrated residue slowly into a beaker containing ice water (400 mL) with stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8 (test with pH paper). Be cautious as significant CO₂ evolution will occur.
-
The product will precipitate as a solid. If it oils out, continue stirring until solidification occurs.
-
Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Dry the solid in a vacuum oven at 50°C to a constant weight. The product is typically obtained as a beige powder with >95% purity, suitable for the next step without further purification.
Part B: Scale-up Synthesis of this compound
This protocol is designed for a ~80 mmol scale, starting from the product of Part A.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 3-amino-4-methylbenzoate | 165.19 | 13.2 g | 80.0 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 24 mL | ~288 | 3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.80 g | 84.0 | 1.05 |
| Copper(I) Cyanide (CuCN) | 89.56 | 8.02 g | 89.6 | 1.12 |
| Sodium Cyanide (NaCN) | 49.01 | 4.39 g | 89.6 | 1.12 |
Protocol B: Sandmeyer Reaction
Step 1: Preparation of the Diazonium Salt Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine Methyl 3-amino-4-methylbenzoate (13.2 g, 80.0 mmol) and water (100 mL).
-
Stir the suspension and add concentrated hydrochloric acid (24 mL).
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
In a separate beaker, dissolve sodium nitrite (5.80 g, 84.0 mmol) in water (30 mL).
-
Transfer this sodium nitrite solution to the addition funnel and add it dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5°C . Causality Note: Nitrous acid (HONO), formed in situ from NaNO₂ and HCl, is the diazotizing agent. This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[8]
-
After the addition is complete, continue stirring the cold solution for an additional 20 minutes. The solution should become clear and pale yellow. Keep this solution in the ice bath until needed.
Step 2: Preparation of the Copper(I) Cyanide Complex 7. IN A WELL-VENTILATED FUME HOOD , in a 1 L beaker, dissolve copper(I) cyanide (8.02 g, 89.6 mmol) and sodium cyanide (4.39 g, 89.6 mmol) in water (100 mL) with stirring. This may require gentle warming (to ~50°C) to fully dissolve. Causality Note: CuCN is poorly soluble in water, but dissolves in the presence of excess cyanide to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species. 8. Cool this solution to room temperature and then place it in an ice bath to cool further.
Step 3: Cyanation Reaction 9. Slowly, and in a thin stream, add the cold diazonium salt solution (from Step 6) to the stirred, cold copper(I) cyanide solution (from Step 8) over approximately 30 minutes. 10. A vigorous evolution of nitrogen gas will be observed, and a tan-colored precipitate will form. The temperature should be monitored and kept below 20°C with external cooling if necessary. Causality Note: This is the core of the Sandmeyer reaction. The diazonium salt is reduced by the copper(I) complex, releasing N₂ gas and forming an aryl radical, which then reacts with the copper-bound cyanide to form the aryl nitrile and regenerate the copper(I) catalyst.[9] 11. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure the reaction goes to completion and to decompose any remaining diazonium salt.
Step 4: Work-up and Purification 12. Cool the reaction mixture to room temperature. The product is an oily solid. 13. Extract the mixture with dichloromethane (DCM) or ethyl acetate (3 x 100 mL). 14. Combine the organic layers. CRITICAL STEP: Wash the combined organic layers with a freshly prepared 10% aqueous solution of ferrous sulfate (FeSO₄) (2 x 75 mL) to complex and remove residual cyanides. 15. Wash with a saturated aqueous solution of sodium bicarbonate (1 x 100 mL) to neutralize any remaining acid. 16. Wash with brine (1 x 100 mL), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). 17. Filter off the drying agent and remove the solvent under reduced pressure on a rotary evaporator to yield the crude product as a light brown solid. 18. Purification: Recrystallize the crude solid from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. 19. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Expected Yield: 10.5-12.2 g (75-87%). Purity (by NMR/GC): >98%.
Conclusion
This application note provides a comprehensive and scalable protocol for the laboratory synthesis of this compound. By selecting the robust and economical Sandmeyer reaction and paying strict attention to the outlined safety procedures, researchers can reliably produce multi-gram quantities of this valuable intermediate. The detailed explanations of the causality behind each step are intended to empower scientists to not only execute the protocol successfully but also to troubleshoot and adapt it as needed for their specific research and development goals.
References
-
Synthesis of methyl 3-cyanobenzoate by a green process . ResearchGate. [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer . National Institutes of Health (NIH). [Link]
-
Process for the preparation of 3-cyano-4-isobutoxybenzothiamide . Technical Disclosure Commons. [Link]
- Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Preparation of Nitriles . JoVE (Journal of Visualized Experiments). [Link]
-
Fischer Esterification of 3-ntrobenzoic acid . Truman ChemLab. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester . Organic Syntheses Procedure. [Link]
- Preparation method of methyl 3-cyano-4-hydroxybenzoate.
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Nitrile synthesis by oxidation, rearrangement, dehydration . Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. [Link]
-
Esterification of benzoic acid to methyl benzoate . University of Missouri–St. Louis. [Link]
-
Sodium Cyanide Safety Protection and Emergency Measures . United Chemical. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate.
-
Sodium nitrite - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment . Royal Society of Chemistry. [Link]
-
Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions . JoVE (Journal of Visualized Experiments). [Link]
-
Cyanides Storage, Handling and General Use Information . University of Windsor. [Link]
-
Organic Mechanism Fischer Esterification 004 . YouTube. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques . StudySmarter. [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
Ester synthesis by esterification . Organic Chemistry Portal. [Link]
-
Nitrile synthesis by C-C coupling (cyanation) . Organic Chemistry Portal. [Link]
-
The Renaissance of Organo Nitriles in Organic Synthesis . ResearchGate. [Link]
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Application of Methyl 3-cyano-4-methylbenzoate in the synthesis of heterocyclic compounds
Executive Summary
Methyl 3-cyano-4-methylbenzoate is a high-value bifunctional building block characterized by an ortho-tolunitrile core flanked by a meta-benzoate ester. This specific substitution pattern offers a unique "dual-handle" advantage in drug discovery:
-
The ortho-Cyano/Methyl Motif: Enables rapid construction of fused nitrogen heterocycles (isoindolinones, phthalazinones, isoquinolines) via benzylic activation and cyclization.
-
The Benzoate Ester: Remains orthogonal during heterocycle formation, providing a ready-made attachment point for library diversification or pharmacophore linking (e.g., via hydrolysis and amide coupling).
This guide details the chemical pathways, experimental protocols, and mechanistic insights required to transform this scaffold into bioactive heterocyclic cores.[1]
Strategic Reactivity Profile
The utility of this compound relies on the differential reactivity of its three functional groups. The critical "gateway" reaction is the selective functionalization of the benzylic methyl group, typically via radical bromination.
Reactivity Flowchart (DOT Visualization)
Figure 1: Divergent synthesis pathways from the core scaffold.[2] The benzylic bromide serves as the linchpin intermediate.
Detailed Experimental Protocols
Protocol A: Gateway Synthesis – Benzylic Bromination
Objective: Selective conversion of the 4-methyl group to a bromomethyl group without affecting the ester or nitrile.
Mechanism: Wohl-Ziegler Reaction (Radical Substitution). Critical Quality Attribute: Minimizing the formation of the dibromo impurity.
| Reagent | Equiv.[3] | Role |
| This compound | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator |
| Chlorobenzene or PhCF3 | Solvent | Medium (Avoid CCl4 for safety) |
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with this compound (10.0 mmol) and anhydrous chlorobenzene (50 mL).
-
Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Initiation: Heat the mixture to 85°C under N2 atmosphere. A color change (orange to pale yellow) indicates succinimide precipitation and reaction progress.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3] Stop reaction when starting material <5% to prevent over-bromination.
-
Workup: Cool to 0°C. Filter off the solid succinimide byproduct.
-
Purification: Concentrate the filtrate. Recrystallize from cyclohexane/EtOAc to yield Methyl 3-cyano-4-(bromomethyl)benzoate as an off-white solid.
-
Target Yield: 75-85%
-
Storage: Store at 4°C, protected from light (unstable to moisture).
-
Protocol B: Synthesis of Isoindolin-1-ones
Application: Isoindolinones are privileged scaffolds in kinase inhibitors (e.g., CDK, VEGFR). Mechanism: Tandem N-alkylation / Intramolecular Pinner-like cyclization.
Reaction Scheme Visualization:
Figure 2: Mechanistic cascade for isoindolinone formation.
Procedure:
-
Dissolution: Dissolve Methyl 3-cyano-4-(bromomethyl)benzoate (1.0 equiv) in DMF or Acetonitrile.
-
Amine Addition: Add the desired primary amine (R-NH2, 1.2 equiv) and a base (K2CO3 or DIPEA, 2.0 equiv).
-
Cyclization: Heat to 60-80°C for 4-6 hours.
-
Note: The amine first displaces the bromide. The resulting secondary amine is positioned perfectly to attack the ortho-nitrile.
-
-
Hydrolysis: Add water (or aqueous NaOH if the intermediate imine is stable) to hydrolyze the amidine intermediate to the lactam (isoindolinone).
-
Isolation: Pour into ice water. The product often precipitates. Filter and wash with water/ether.
Protocol C: Synthesis of Phthalazin-1-ones
Application: Scaffolds for PARP inhibitors (e.g., Olaparib analogs).
Procedure:
-
Reagents: Suspend Methyl 3-cyano-4-(bromomethyl)benzoate (1.0 equiv) in Ethanol.
-
Hydrazine Addition: Add Hydrazine hydrate (3.0 equiv).
-
Reflux: Heat to reflux for 3 hours.
-
Workup: Cool the mixture. The phthalazinone derivative typically crystallizes out. Filter and wash with cold ethanol.
Analytical Data & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Bromination) | Old NBS (yellow color) | Recrystallize NBS from water before use. |
| Dibromo Impurity | Reaction time too long | Stop reaction at 90-95% conversion. |
| Incomplete Cyclization | Steric hindrance on amine | Increase temperature to 100°C or use Cs2CO3 in DMF. |
| Hydrolysis of Ester | Basic conditions too harsh | Use mild bases (NaHCO3) or non-aqueous bases (DIPEA). |
References
-
Synthesis of this compound
- Method: Pd-catalyzed cyan
-
Source: ChemicalBook Protocols. Link
-
Benzylic Bromination Protocols
- Method: Wohl-Ziegler bromination of o-tolunitrile deriv
-
Source: Organic Chemistry Portal - Benzylic Bromination. Link
-
Isoindolinone Synthesis
-
Phthalazinone Synthesis
-
Drug Analog Context (Alogliptin/Agomelatine)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. rsc.org [rsc.org]
- 4. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]
- 5. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. 2-Cyanobenzyl bromide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Step-by-step guide to synthesizing Methyl 3-cyano-4-methylbenzoate in the lab
This Application Note is designed for professional chemists and researchers in the pharmaceutical development sector. It details the palladium-catalyzed cyanation of aryl halides to synthesize Methyl 3-cyano-4-methylbenzoate , a key intermediate in the synthesis of various kinase inhibitors and agrochemicals.
Application Note: Catalytic Synthesis of this compound
Executive Summary & Scientific Rationale
The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal transformation in medicinal chemistry. The target molecule, This compound , serves as a versatile building block. While classical methods like the Rosenmund-von Braun reaction utilize stoichiometric copper(I) cyanide at high temperatures (often >150°C), modern protocols favor Palladium-catalyzed cyanation using Zinc Cyanide (
Rationale for Selected Route:
-
Mild Conditions: The Pd-catalyzed route operates at lower temperatures (80°C) compared to classical copper-mediated methods, preserving the ester functionality.
-
Atom Economy: Zinc cyanide delivers two cyanide equivalents per molecule.
-
Selectivity: The use of
ensures high chemoselectivity for the aryl iodide position, leaving the methyl ester and methyl group intact.
Critical Safety Protocol (Read Before Proceeding)
DANGER: CYANIDE HAZARD
This protocol utilizes Zinc Cyanide (
-
Engineering Controls: All operations must be performed inside a certified, high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Emergency Readiness: An appropriate cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site. Inform site safety officers before commencing.
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal, strictly adhering to local hazardous waste regulations.
Materials & Reagents
| Reagent / Solvent | Role | Equiv. | CAS No.[1][2][3][4][5][6] (Ref) | Notes |
| Methyl 3-iodo-4-methylbenzoate | Substrate | 1.0 | Varies | Limiting Reagent |
| Zinc Cyanide ( | Cyanide Source | 0.6 - 1.0 | 557-21-1 | Highly Toxic |
| Catalyst | 0.05 - 0.1 | 14221-01-3 | Oxygen Sensitive | |
| DMF (N,N-Dimethylformamide) | Solvent | N/A | 68-12-2 | Anhydrous, Degassed |
| Nitrogen ( | Inert Gas | N/A | 7727-37-9 | Atmosphere protection |
Step-by-Step Experimental Protocol
Phase A: Reaction Setup
-
Preparation: Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of dry nitrogen.
-
Charging Solids: Under a gentle nitrogen flow, charge the RBF with:
-
Methyl 3-iodo-4-methylbenzoate (10.0 mmol, 2.76 g)
-
Zinc Cyanide (6.0 mmol, 0.70 g) Note: Slight excess of CN relative to stoichiometry ensures conversion.
-
Tetrakis(triphenylphosphine)palladium(0) (
) (0.5 mmol, 0.58 g).
-
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe.
-
Degassing: Sparge the solution with nitrogen for 10–15 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
Phase B: Catalytic Cycle
-
Heating: Equip the flask with a reflux condenser (capped with a nitrogen balloon or line). Immerse the flask in a pre-heated oil bath at 80°C .
-
Monitoring: Stir the reaction mixture at 80°C. Monitor conversion by TLC (Thin Layer Chromatography) or LC-MS every hour.
-
Expected Time: 4–6 hours.
-
Endpoint: Disappearance of the starting iodide peak.
-
Phase C: Workup & Purification
-
Quenching: Cool the mixture to room temperature. Dilute carefully with Ethyl Acetate (EtOAc, 50 mL).
-
Filtration (Critical): Filter the mixture through a pad of Celite to remove zinc salts and palladium residues. Rinse the pad with additional EtOAc.
-
Safety Note: Treat the solid residue on the Celite as cyanide-contaminated waste.
-
-
Washing: Transfer the filtrate to a separatory funnel.
-
Wash with 2M Ammonium Hydroxide (
) or saturated (2 x 30 mL) to remove soluble zinc salts and scavenge residual cyanide. -
Wash with saturated Brine (NaCl) (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid. -
Purification: Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1).
-
Product: Collect fractions containing the product (confirmed by UV/TLC), combine, and dry.
-
Process Visualization (Workflow)
Figure 1: Operational workflow for the Pd-catalyzed cyanation of Methyl 3-iodo-4-methylbenzoate.
References
-
ChemicalBook. this compound Synthesis Protocols. Retrieved from
-
PubChem. Methyl 3-amino-4-methylbenzoate (Related Structure/Precursor Data). National Library of Medicine. Retrieved from
- Tschaen, D. M., et al. (1995). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 60(13), 4324. (Foundational methodology for Pd/Zn(CN)
-
Fisher Scientific. Safety Data Sheet: Methyl 3-cyanobenzoate. Retrieved from
Sources
Analytical techniques for monitoring Methyl 3-cyano-4-methylbenzoate reactions
Executive Summary
Methyl 3-cyano-4-methylbenzoate (CAS 106037-33-8) is a pivotal pharmacophore, serving as a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone).[1] Its structural integrity—specifically the stability of the nitrile group and the reactivity of the benzylic methyl position—defines the yield of downstream API synthesis.
This guide moves beyond basic characterization, providing a Process Analytical Technology (PAT) framework. We focus on two critical reaction stages:
-
Synthesis/Formation: Monitoring the cyanation of aryl halide precursors.
-
Functionalization: Controlling the radical bromination of the benzylic methyl group, a step notorious for "over-reaction" to the dibromo impurity.
Physicochemical Context & Detection Principles
Before defining protocols, we must understand the analyte's behavior to select the correct detector.
| Property | Value / Characteristic | Analytical Implication |
| Chromophore | Benzoate Ester + Nitrile | Strong UV absorption at 230–254 nm .[1][2] Ideal for HPLC-UV.[2] |
| IR Signature | C≡N Stretch (~2230 cm⁻¹) | Distinct, isolated band.[3] Perfect for in-situ FTIR monitoring (ReactIR).[2] |
| Solubility | Low in water; High in ACN/MeOH | Requires high organic content in Reverse Phase LC (RPLC).[2] |
| Reactivity | Benzylic Methyl | Susceptible to radical attack.[2] Critical Quality Attribute (CQA): Mono-bromo vs. Di-bromo ratio. |
Core Analytical Platform: HPLC-UV/MS
The Gold Standard for Purity and Conversion Tracking.[1]
While GC-MS is viable for the volatile ester, HPLC is preferred to handle the polar downstream derivatives (acids, benzyl bromides) without thermal degradation.[1][3]
Protocol 1: High-Resolution RPLC Method
Objective: Separate the starting material (this compound) from its hydrolysis product (Acid) and brominated derivatives.[1][2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm.[1][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity; keeps acid impurities protonated for better peak shape).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 230 nm (secondary for high sensitivity).[2][3]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold (Elute polar acids) |
| 15.0 | 80 | Linear Gradient (Elute main ester & bromides) |
| 18.0 | 95 | Wash |
| 20.0 | 20 | Re-equilibration |[1][2]
Expert Insight:
"The nitrile group is electron-withdrawing, making the ester slightly more susceptible to hydrolysis than a standard toluate. Ensure your Mobile Phase A is acidic (pH ~2.[2]5) to prevent peak tailing of the corresponding benzoic acid impurity."
Advanced Process Control: In-Situ Reaction Monitoring
Real-time Kinetics for Radical Bromination.
The conversion of this compound to its brominated derivative (Methyl 3-cyano-4-(bromomethyl)benzoate) via NBS (N-Bromosuccinimide) is a kinetic minefield .[1][2] If the reaction runs too long, the di-bromo impurity forms, which is nearly impossible to separate during workup.[1]
Technique: In-Situ FTIR (e.g., Mettler Toledo ReactIR).[1][2]
Protocol 2: FTIR Tracking Strategy
Setup: Insert the diamond probe into the reactor prior to adding the radical initiator (AIBN/BPO).
Key Spectral Bands to Monitor:
-
Reactant (this compound):
-
Track the C–H symmetric stretch of the methyl group (~1380 cm⁻¹ or 2900-3000 cm⁻¹ region, though often obscured).
-
Better approach: Monitor the slight shift in the C=O Ester band as the electron density changes upon bromination.[2]
-
-
Product (Mono-bromide):
-
Appearance of C–Br stretch (often < 800 cm⁻¹, fingerprint region).[3]
-
-
The "Stop" Signal:
-
The C≡N stretch (~2230 cm⁻¹) is relatively stable but serves as an internal standard for concentration.[2]
-
Critical: Stop the reaction when the reactant conversion reaches 85-90% . Pushing to 100% guarantees di-bromo formation.
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the reaction stage.
Figure 1: Analytical Decision Matrix for this compound processing.
Case Study: Radical Bromination Protocol
Controlling the "Over-Reaction" in Finerenone Intermediate Synthesis.
Context: The transformation of this compound to the benzyl bromide is the most risk-prone step.[1][2] Reagents: NBS (1.05 eq), AIBN (0.1 eq), Chlorobenzene or CCl4 (Solvent).[1][3]
Step-by-Step Monitoring Protocol:
-
Baseline: Take an HPLC sample of the starting material (SM) before adding NBS.[2] This is your Area% = 100 reference.
-
Initiation: Heat to reflux.[2][5] The reaction is radical-mediated; an induction period is normal.[2]
-
Sampling (T=1 hr):
-
The "Golden Ratio":
-
Termination:
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Acid Impurity) | Silanol interactions or high pH.[1][2] | Ensure Mobile Phase A has pH < 3.[2]0. Add 0.1% TFA if using MS detection.[2] |
| Ghost Peaks | NBS/Succinimide accumulation.[2] | Succinimide elutes early (very polar).[2] Do not mistake it for the hydrolyzed acid.[2] Verify with standard. |
| Retention Time Drift | Temperature fluctuation.[2] | Thermostat column at 30°C. Benzoates are sensitive to viscosity changes in MeOH/Water.[2] |
References
-
Synthesis of Finerenone Intermediates
-
Radical Bromination Mechanisms
-
HPLC Method Development
-
Spectroscopic Data (IR/NMR)
Sources
- 1. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 2. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Methyl 3-cyano-4-methylbenzoate as a Divergent Scaffold for Drug Discovery
[1]
Executive Summary
Methyl 3-cyano-4-methylbenzoate is a bifunctional "Trojan Horse" scaffold in medicinal chemistry. Its value lies not just in its constituent functional groups, but in their specific ortho-relationship.[1] The 3-cyano group and the 4-methyl group are positioned to facilitate intramolecular cyclizations that are difficult to achieve via intermolecular routes.[1]
This guide details the protocols for transforming this starting material into three high-value classes of compounds:
-
Isoindolin-1-ones: Via radical bromination and cyclization (privileged structures in kinase inhibitors).[1]
-
Quinazolinones: Via condensation with amidines.
-
Benzylic Amines: Via chemoselective reduction for linker design.
Chemical Profile & Safety Architecture
| Property | Specification |
| CAS Number | 19472-88-9 |
| Formula | C₁₀H₉NO₂ |
| MW | 175.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102–106 °C |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1] |
Safety Critical Control Points (HACCP):
-
Nitrile Toxicity: While less volatile than simple nitriles, metabolic liberation of cyanide is a risk. Handle in a well-ventilated fume hood.
-
Benzylic Reactivity: The 4-methyl group is susceptible to autoxidation if stored improperly.[1] Store under inert atmosphere (Argon/Nitrogen) at 4°C.
Synthetic Versatility: The "Ortho-Effect" Strategy[1]
The power of this molecule is the ortho-disposition of the cyano (electrophile) and methyl (nucleophile precursor) groups.[1]
DOT Visualization: Divergent Synthetic Pathways
The following diagram illustrates the three primary reaction vectors available from this scaffold.
Caption: Divergent synthesis map showing the transformation of this compound into three distinct pharmacological classes.
Detailed Experimental Protocols
Protocol A: Synthesis of Isoindolin-1-ones (The "Kinase Route")
Context: Isoindolinones are core scaffolds in drugs like Lenalidomide and various PARP inhibitors.[1] This protocol uses the 4-methyl group to generate a "masked" electrophile that cyclizes onto the nitrile.[1]
Mechanism:
-
Wohl-Ziegler Bromination: Functionalization of the benzylic carbon.
-
Amination-Cyclization Cascade: An amine displaces the bromide, then intramolecularly attacks the nitrile to form an amidine, which hydrolyzes to the lactam (isoindolinone).
Step-by-Step Procedure:
-
Bromination:
-
Charge a reaction vessel with This compound (1.0 eq) and anhydrous Trifluorotoluene (0.5 M). Note: Trifluorotoluene is a greener, higher-boiling alternative to CCl₄.[1]
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and AIBN (0.05 eq).[1]
-
Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.
-
Workup: Cool to RT, filter off succinimide byproduct. Concentrate filtrate to yield crude Methyl 3-cyano-4-(bromomethyl)benzoate.[1] Use immediately (unstable).
-
-
Cyclization:
-
Dissolve the crude bromide in THF (0.2 M).
-
Add the desired Primary Amine (R-NH₂, 1.2 eq) and DIPEA (2.0 eq).[1]
-
Stir at RT for 2 hours (formation of secondary amine).
-
Add NaOMe (0.5 eq) in MeOH and heat to 60°C for 12 hours. This forces the intramolecular attack of the amine on the nitrile.
-
Hydrolysis: Add 1M HCl (aq) and stir for 1 hour to convert the intermediate imine to the ketone.
-
Validation:
-
Yield: Expect 60–75% over two steps.
-
Key Signal: Loss of CN peak (~2230 cm⁻¹) in IR; appearance of Lactam C=O (~1700 cm⁻¹).[1]
Protocol B: Chemoselective Reduction to Benzylic Amines
Context: This protocol is critical for synthesizing linkers for DNA Damage Response (DDR) inhibitors.[1] The goal is to reduce the nitrile to a methylene-amine without reducing the ester.
Reagents:
-
Raney Nickel (Active catalyst)[1]
-
Ammonia (7N in MeOH) – Crucial to prevent secondary amine formation.[1]
Procedure:
-
Dissolve This compound (10 g) in MeOH (100 mL).
-
Add 7N NH₃ in MeOH (10 mL). This suppresses dimer formation.
-
Add Raney Nickel (approx. 2 g slurry, washed with MeOH). Safety: Raney Ni is pyrophoric. Keep wet.
-
Hydrogenate at RT under 1 atm H₂ (balloon) for 16 hours.
-
Filtration: Filter through a Celite pad (keep wet to prevent fire).
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH₄OH).
Result: Methyl 3-(aminomethyl)-4-methylbenzoate .
-
Reference: This protocol aligns with methods used in patent WO2021239643 for DDR inhibitors [1].
Protocol C: Synthesis of Quinazolin-4-ones
Context: Quinazolinones are privileged structures in EGFR inhibitors (e.g., Gefitinib analogs).[1]
Procedure:
-
Mix This compound (1.0 eq) with Formamidine Acetate (2.0 eq).
-
Heat neat (solvent-free) or in DMA at 140°C for 12 hours.
-
The reaction proceeds via nucleophilic attack on the nitrile followed by cyclization with the ester (or vice-versa depending on conditions, but typically nitrile activation is first).
-
Workup: Pour into ice water. The precipitate is the crude Quinazolinone derivative.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Solution |
| Low Yield in Bromination | Poly-bromination (dibromide formation).[1] | Stop reaction at 90% conversion. Use stoichiometric NBS (1.05 eq) and add portion-wise. |
| Dimerization in Reduction | Formation of secondary amines (R-CH₂-NH-CH₂-R).[1] | Increase ammonia concentration in the reduction media. |
| Hydrolysis of Ester | Basic conditions too harsh during cyclization. | Use milder bases (K₂CO₃) or anhydrous conditions until the final step. |
References
-
World Intellectual Property Organization. (2021). Benzylamine derivatives as DDRs inhibitors (WO2021239643A1). Retrieved from .[1]
-
American Chemical Society. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin.[1] Journal of Medicinal Chemistry. Retrieved from .[1]
-
National Institutes of Health. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion.[1] Journal of Organic Chemistry. Retrieved from .[1]
-
ChemicalBook. (2024). This compound Product Page & Synthesis Routes.[1][3][4][5][6] Retrieved from .[1]
Sources
- 1. US10844039B2 - Substituted isoindolinones - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Intermediates - Page 61 - Protheragen [protheragen.ai]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-cyano-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-cyano-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. We will explore the common synthetic routes, diagnose potential issues, and provide actionable, field-tested solutions to optimize your experimental outcomes.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in organic synthesis. However, its preparation can be fraught with difficulties leading to suboptimal yields. The introduction of a cyano group onto an aromatic ring is often not trivial and is highly sensitive to reaction conditions. This guide will primarily focus on troubleshooting the two most prevalent synthetic strategies: the Sandmeyer reaction of an aromatic amine and palladium-catalyzed cyanation of an aryl halide.
Section 1: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to synthesize aryl cyanides from aryl diazonium salts.[1] It involves two critical stages: the diazotization of a primary aromatic amine (Methyl 3-amino-4-methylbenzoate) and the subsequent copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.[2]
Q1: My overall yield from the Sandmeyer reaction is disappointingly low. Where should I start my investigation?
A low overall yield in a two-step synthesis points to inefficiencies in one or both stages. The first step is to determine which stage is problematic.
-
Step 1: Diazotization: The formation of the arenediazonium salt is highly temperature-sensitive. The salt itself is often unstable and prone to decomposition if not handled correctly.[3]
-
Step 2: Cyanation (Sandmeyer Step): The introduction of the cyanide group using a copper(I) cyanide catalyst is susceptible to side reactions, including the formation of aryl halides, phenols, or tarry decomposition products.[4]
The logical flow for troubleshooting this pathway is outlined below.
Caption: General troubleshooting workflow for the Sandmeyer reaction.
Q2: The diazotization reaction seems sluggish and I'm unsure if the diazonium salt formed. How can I verify this before proceeding?
Incomplete diazotization is a primary cause of low yields. It's crucial that the reaction is maintained under strongly acidic conditions and at a low temperature (0–5 °C) to ensure the stability of both nitrous acid (formed in situ from NaNO₂) and the resulting diazonium salt.[5]
Troubleshooting Protocol: Verifying Diazotization
-
Starch-Iodide Test: Before adding all the sodium nitrite solution, take a drop of the reaction mixture and spot it onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which in turn suggests that all the primary amine has been consumed. If no color appears, it means there is still unreacted amine, and more sodium nitrite solution should be added slowly.
-
Visual Observation: A successfully formed diazonium salt solution should be clear and pale yellow. The presence of a significant precipitate or dark coloration suggests decomposition or side reactions.
| Parameter | Sub-optimal Condition | Consequence | Recommended Condition |
| Temperature | > 10 °C | Rapid decomposition of diazonium salt to form phenols and tars.[3] | Strictly maintain 0–5 °C using an ice/salt bath. |
| Acidity | Insufficient Acid (pH > 2) | Incomplete diazotization; formation of diazoamino compounds (azo coupling).[] | Use a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄). |
| Nitrite Addition | Added too quickly | Localized warming and high concentration of HNO₂, leading to decomposition. | Add aqueous NaNO₂ solution dropwise and sub-surface. |
Table 1. Critical Parameters for the Diazotization Step.
Q3: When I added my diazonium salt solution to the copper cyanide, the mixture turned dark brown/black and produced a lot of gas. What went wrong?
This is a classic sign of uncontrolled decomposition of the diazonium salt. The Sandmeyer reaction proceeds via a radical mechanism, and if not properly controlled, it can lead to a host of undesired side reactions.[4]
Causality Analysis:
-
Thermal Decomposition: If the temperature of the copper cyanide solution is too high, the diazonium salt will decompose prematurely, releasing N₂ gas and generating highly reactive aryl radicals and cations. These can abstract protons from the solvent or react with water to form phenols.
-
Incorrect pH: The cyanation step should be near-neutral. If you carry over too much acid from the diazotization step, it can interfere with the copper catalyst and promote side reactions. It is often necessary to neutralize the diazonium solution carefully with a base like sodium carbonate before adding it to the catalyst solution.
-
Poor Catalyst Quality: Copper(I) cyanide is susceptible to oxidation. If you are using old or discolored CuCN, its catalytic activity may be compromised, leading to a slower desired reaction and allowing competing decomposition pathways to dominate.
Caption: The Sandmeyer reaction pathway and common side reactions.
Section 2: Troubleshooting Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are a powerful, modern alternative for synthesizing aryl nitriles from aryl halides (e.g., Methyl 3-bromo- or 3-iodo-4-methylbenzoate).[7] While often higher yielding than the Sandmeyer reaction, success hinges on meticulous control of the catalytic system.
Q1: My palladium-catalyzed reaction is not going to completion, even after extended reaction times. What are the likely culprits?
A stalled reaction points towards catalyst deactivation or suboptimal conditions.
Troubleshooting Protocol: Diagnosing a Stalled Pd-Catalyzed Reaction
-
Atmosphere Control: The Palladium(0) species in the catalytic cycle is extremely sensitive to oxygen. Ensure your reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use.
-
Solvent Purity: Anhydrous solvents are critical. Water can interfere with the catalyst and reagents. Use freshly distilled or commercially available anhydrous solvents. DMF is a common solvent for this reaction.[7]
-
Ligand Integrity: Phosphine ligands (like PPh₃) are prone to oxidation. Use fresh ligands or store them under an inert atmosphere.
-
Catalyst Source: Ensure your palladium source (e.g., Pd(PPh₃)₄) is active. If it's old, its performance may be diminished.
-
Cyanide Source: The choice of cyanide source is critical and can influence reaction success.[8][9]
| Cyanide Source | Formula | Key Advantages | Key Disadvantages |
| Zinc Cyanide | Zn(CN)₂ | Less toxic than alkali metal cyanides; often gives clean reactions.[7] | Can be slower; requires a stoichiometric amount. |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Non-toxic and inexpensive cyanide source.[9] | Low solubility in organic solvents, often requiring biphasic conditions or additives. |
| Sodium/Potassium Cyanide | NaCN/KCN | Highly reactive and inexpensive. | Extremely toxic; can lead to catalyst poisoning if concentration is too high. |
Table 2. Comparison of Common Cyanide Sources for Palladium-Catalyzed Cyanation.
Q2: How does the palladium catalytic cycle work, and where can it fail?
Understanding the catalytic cycle is key to diagnosing issues. The generally accepted mechanism involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Failure Points:
-
Oxidative Addition: This step is typically faster for aryl iodides > aryl bromides >> aryl chlorides. If you are using a less reactive aryl chloride, a more electron-rich ligand or higher temperatures may be required.[10]
-
Transmetalation: The transfer of the cyanide group from the source (e.g., Zinc) to the Palladium center can be the rate-limiting step. Additives can sometimes facilitate this process.
-
Reductive Elimination: This final step regenerates the Pd(0) catalyst. If this step is slow, the catalyst turnover will be poor. Bulky ligands can sometimes hinder this step.
Section 3: General Purification and Analysis
Q1: I have a crude product with many impurities. What is the most effective purification strategy?
Low yield after purification often results from inseparable impurities or product loss during the workup.
-
Aqueous Workup: Ensure you have thoroughly washed the organic layer to remove inorganic salts (like copper salts or residual cyanide). A wash with a dilute ammonia solution can help remove copper residues, followed by a brine wash.[7]
-
Recrystallization: If your crude product is a solid and reasonably pure (>80-85%), recrystallization is an excellent method for obtaining high-purity material. Test various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find optimal conditions.
-
Silica Gel Chromatography: This is the most versatile method for separating the desired product from side products and unreacted starting material.[7] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
Frequently Asked Questions (FAQs)
Q: Could my starting material be the problem? A: Absolutely. The purity of your initial Methyl 3-amino-4-methylbenzoate or Methyl 3-halo-4-methylbenzoate is critical. Impurities can interfere with the catalyst or react to form side products that complicate purification.[11] Always verify the purity of starting materials by NMR or GC-MS before starting the reaction.
Q: Are there any "greener" or safer alternatives to the traditional Sandmeyer reaction? A: Yes. Palladium-catalyzed reactions using non-toxic cyanide sources like potassium ferrocyanide are a significant improvement.[9] Additionally, synthetic routes that build the cyano group from an aldehyde via an oxime intermediate avoid highly toxic cyanide reagents altogether.[12][13]
Q: What are the key safety precautions for these reactions? A: Cyanide compounds are highly toxic. All manipulations involving copper(I) cyanide, zinc cyanide, or any other cyanide source must be performed in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Be familiar with your institution's safety protocols for handling cyanides and have a cyanide antidote kit available.
References
-
Wang, Y. (2018). Synthesis of methyl 3-cyanobenzoate by a green process. Guangdong Chemical Industry. Available from: [Link]
-
Technical Disclosure Commons (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available from: [Link]
-
WIPO Patent WO/2018/121051 (2018). Preparation method for methyl 3-cyano-4-isopropoxybenzoate. Available from: [Link]
-
Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
Silva, F. P., Jr., de Souza, R. O. M. A. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 713-727. Available from: [Link]
-
Butt, M. A., Ahmed, N., Ali, M., Chotana, G. A., & Badshah, A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 13-33. Available from: [Link]
- Google Patents CN106674052A (2017). Preparation method of methyl 3-cyano-4-hydroxybenzoate.
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]
- Google Patents CN101891649B (2012). Novel 3-cyano methyl benzoate preparing method.
-
Zarei, A., & Gholam-Shahzadeh, A. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science, 127(5), 3624-3628. Available from: [Link]
-
ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available from: [Link]
-
Chen, J., & Wu, J. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts, 13(10), 1361. Available from: [Link]
-
Vautravers, N. F., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 11(1), 430–436. Available from: [Link]
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Available from: [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available from: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 3-cyano-4-methylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-cyano-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing palladium catalyst loading in this crucial cyanation reaction. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the most common causes related to the palladium catalyst?
A1: Low yield in a palladium-catalyzed cyanation is a frequent issue with several potential root causes related to the catalyst system.
-
Catalyst Deactivation: The cyanide ion (CN⁻) is a notorious poison for palladium catalysts. Excess cyanide in the reaction mixture can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes like [Pd(CN)₃]⁻ or [Pd(CN)₄]²⁻ and halting the reaction.[1][2] This is often the primary culprit for low conversion.
-
Inefficient Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)₂, require in situ reduction from Pd(II) to the active Pd(0) species to initiate the catalytic cycle.[1][3] If this activation is inefficient, the concentration of the active catalyst will be low, leading to a sluggish or incomplete reaction.
-
Poor Ligand Choice or Ratio: The phosphine ligand plays a critical role in stabilizing the Pd(0) center, promoting oxidative addition, and facilitating reductive elimination.[4][5] An inappropriate ligand or an incorrect palladium-to-ligand ratio can lead to catalyst decomposition or the formation of less active catalytic species.
-
Insufficient Catalyst Loading: While optimizing for lower catalyst loading is a common goal, starting with an insufficient amount, especially during initial trials or with challenging substrates, can result in incomplete conversion.
Q2: How do I choose the right palladium source and ligand for this synthesis?
A2: The choice of palladium source and ligand is critical for a successful cyanation reaction.
-
Palladium Source:
-
Pd(0) sources: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are common choices as they are already in the active oxidation state. A general synthesis for this compound uses tetrakis(triphenylphosphine)palladium(0).[6]
-
Pd(II) pre-catalysts: Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) are often more stable and easier to handle. However, they require an in situ reduction step. Modern palladacycle pre-catalysts are designed for efficient in situ activation and can be highly effective.[1]
-
-
Ligands:
-
Electron-rich, bulky phosphines: For cyanation of aryl halides, ligands like triphenylphosphine (PPh₃) are commonly used.[6] More electron-rich and sterically demanding ligands, such as biaryl phosphines (e.g., Buchwald ligands), can enhance catalytic activity, especially for less reactive aryl chlorides.[4] The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.[5]
-
Q3: What is the optimal catalyst loading for the synthesis of this compound?
A3: The optimal catalyst loading is a balance between reaction efficiency, cost, and purification considerations.
-
Starting Point: For initial experiments, a catalyst loading of 1-5 mol% of palladium is a common starting point for palladium-catalyzed cyanations.[4]
-
Optimization: The goal is to use the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. This can be achieved through systematic screening. It is often possible to reduce the catalyst loading to as low as 0.1-0.5 mol% for efficient reactions.
-
High Loading Issues: While increasing the catalyst loading might seem like a straightforward way to improve a sluggish reaction, it is not always effective and can sometimes be detrimental.[1] High concentrations of palladium can lead to the formation of palladium black (inactive palladium metal) and can complicate product purification.
Q4: My reaction has stalled. Can I add more catalyst?
A4: Adding more catalyst to a stalled reaction is generally not recommended. If the initial catalyst has been deactivated (e.g., by cyanide poisoning), adding more will likely lead to the same fate. It is more effective to identify and address the root cause of the deactivation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound, with a focus on the palladium catalyst system.
Problem 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | TLC or GC/LC-MS analysis shows only starting material. | Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper storage under an inert atmosphere. | Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture, leading to oxidation and loss of activity. |
| Cyanide Poisoning | Reaction starts but stalls before completion. | Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1] Consider the slow addition of the cyanide source. | These sources maintain a low concentration of free cyanide in the solution, minimizing catalyst deactivation.[1] |
| Inefficient Oxidative Addition | The reaction is sluggish with an aryl bromide or chloride starting material. | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., a Buchwald-type ligand). Increase the reaction temperature in increments of 10 °C. | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl halide, which is often the rate-limiting step.[5][7] |
| Inappropriate Solvent | The reaction mixture is heterogeneous, or the reaction is slow. | Screen polar aprotic solvents such as DMF, DMAc, or NMP. Ensure all reagents are fully dissolved at the reaction temperature. | The choice of solvent can significantly impact the solubility of the reagents and the stability and activity of the catalytic species. |
Problem 2: Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Suboptimal Ligand | GC/LC-MS analysis shows significant amounts of biaryl homocoupling product. | Increase the palladium-to-ligand ratio (e.g., 1:2 or 1:4). Switch to a more sterically hindered ligand. | Insufficient ligand can lead to the formation of coordinatively unsaturated palladium species that can promote side reactions. Bulky ligands can disfavor the formation of homocoupling products. |
| Reaction Temperature Too High | The formation of side products increases with reaction time and temperature. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. | Higher temperatures can accelerate side reactions and lead to catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from a known synthetic route.[6]
-
Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-iodo-4-methylbenzoate (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening for Optimal Palladium Catalyst Loading
-
Setup: Prepare a series of parallel reactions in small reaction vials.
-
Variable Loading: To each vial, add the starting material, cyanide source, and ligand in the same amounts. Add varying amounts of the palladium pre-catalyst to each vial (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
Reaction: Add the solvent, seal the vials, and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench it, and analyze by GC/LC-MS to determine the conversion and yield for each catalyst loading.
-
Optimization: Based on the results, select the lowest catalyst loading that provides the desired yield in an acceptable timeframe.
Visualizing the Process
Diagram 1: Palladium-Catalyzed Cyanation Catalytic Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
References
-
Han, M., et al. (2016). Design, synthesis, and biological evaluation of novel 1,3,4-oxadiazole derivatives as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684. Available from: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14040–14043. Available from: [Link]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(45), 13430–13431. Available from: [Link]
-
Anbarasan, P., et al. (2011). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. Organic Letters, 13(16), 4236–4239. Available from: [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available from: [Link]
-
Sajiki, H., & Kume, A. (2010). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(73), 39074-39090. Available from: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Available from: [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 3-cyano-4-methylbenzoate
CAS: 19280-77-4 | Molecular Formula: C₁₀H₉NO₂ Target Audience: Medicinal Chemists, Process Development Scientists
Executive Technical Summary
Methyl 3-cyano-4-methylbenzoate is a critical intermediate, often employed in the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib analogs). Its synthesis typically hinges on installing a nitrile group onto a pre-functionalized aromatic ring. The two dominant industrial routes are Palladium-catalyzed cyanation (from aryl halides) and the Sandmeyer reaction (from anilines).[1]
This guide addresses the specific side-reaction profiles of these routes, providing mechanistic root-cause analysis and self-validating troubleshooting protocols.
Core Reaction Pathways & Failure Modes
The following diagram illustrates the primary synthetic route (Pd-catalyzed cyanation) and the competitive side reactions that degrade yield and purity.
Figure 1: Mechanistic pathway of Pd-catalyzed cyanation showing critical side-reaction divergence points.
Troubleshooting Guide (Q&A)
Scenario A: "I observe significant starting material retention and a 'de-halogenated' side product."
Diagnosis: Catalyst Deactivation & Hydrodehalogenation. In Pd-catalyzed cyanation (e.g., using Zn(CN)₂ and Pd(PPh₃)₄), the presence of trace water or oxygen can deactivate the Pd(0) species. Furthermore, if the transmetallation step with Zn(CN)₂ is slow, the oxidative addition complex (Ar-Pd-I) can undergo reduction to Ar-H (Methyl 4-methylbenzoate).
Root Cause:
-
Oxygen Poisoning: Pd(0) is oxidized to inactive Pd(II) species before entering the cycle.
-
DMF Decomposition: At T > 100°C, DMF decomposes to dimethylamine and CO. Dimethylamine acts as a hydride source, reducing the aryl halide.
Corrective Protocol:
-
Degas Solvents: Do not rely on simple N₂ flushing. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for >30 mins.
-
Temperature Control: Limit reaction temperature to 80–85°C . Above 100°C, hydrodehalogenation rates increase exponentially.
-
Catalyst Switch: If using Pd(PPh₃)₄, switch to Pd₂(dba)₃ + dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bidentate ligand stabilizes the Pd center and accelerates reductive elimination, favoring the nitrile over the reduced product.
Scenario B: "My product contains a polar impurity at M+18 (LCMS)."
Diagnosis: Partial Hydrolysis of the Nitrile (Amide Formation).[2][3] The nitrile group at the 3-position is electronically activated by the ester at the 1-position, making it susceptible to hydrolysis during aqueous workup.
Root Cause:
-
High pH Workup: Using strong bases (NaOH/KOH) to quench the reaction or destroy excess cyanide converts the nitrile to a primary amide (Methyl 3-carbamoyl-4-methylbenzoate).
-
Oxidative Quench: Using bleach (NaOCl) to neutralize cyanide can hydrolyze the nitrile if pH is not strictly controlled.
Corrective Protocol:
-
Buffered Quench: Use saturated NH₄Cl or FeSO₄ (ferrous sulfate) solution to quench cyanide. Avoid direct contact with NaOH.
-
pH Monitoring: Maintain aqueous phase pH between 6 and 8 during extraction.
-
Self-Validation: Check IR spectrum.
-
Target: Sharp peak at ~2230 cm⁻¹ (C≡N).
-
Impurity: Broad doublets at ~3180–3350 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (Amide C=O).
-
Scenario C: "The reaction stalled, and I see a dimer impurity (Biaryl)."
Diagnosis: Homocoupling (Ullmann-type side reaction). When the cyanide source is insoluble or the concentration of active cyanide is too low, the Ar-Pd-I intermediate reacts with another molecule of Ar-I (or Ar-Pd-I) instead of the cyanide nucleophile.
Root Cause:
-
Poor Zn(CN)₂ Quality: Zinc cyanide often aggregates. Old batches with low surface area dissolve too slowly.
-
Lack of Activator: Zn(CN)₂ requires activation to release CN⁻ ions into the organic phase.
Corrective Protocol:
-
Add Polymethyhydrosiloxane (PMHS) or Zn dust: Adding 1–2 mol% of Zn dust helps keep the Pd cycle active and prevents oxidation-induced homocoupling.
-
Micronization: Finely grind Zn(CN)₂ before addition.
-
Stepwise Addition: Do not add all reagents at once if using reactive halides. However, for this specific substrate (Aryl Iodide), all-in-one is usually preferred provided the catalyst is active.
Quantitative Data & Specifications
| Parameter | Specification / Limit | Method of Verification |
| Reaction Temp | 80°C ± 5°C | Internal Thermocouple |
| Solvent Water | < 0.05% (500 ppm) | Karl Fischer Titration |
| O₂ Levels | Inert Atmosphere (Ar/N₂) | Color change of catalyst (Black = decomposed) |
| Workup pH | 6.0 – 8.0 | pH Strip / Meter |
| Impurity Limit | < 0.5% Amide (Hydrolysis) | HPLC (Reverse Phase, C18) |
Detailed Experimental Workflow (Route A: Pd-Cyanation)
Objective: Synthesis of this compound from Methyl 3-iodo-4-methylbenzoate minimizing dehalogenation.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Argon.
-
Charging:
-
Add Methyl 3-iodo-4-methylbenzoate (1.0 equiv).[4]
-
Add Zn(CN)₂ (0.6 equiv). Note: 0.6 equiv provides 1.2 equiv of CN⁻.
-
Add Pd₂(dba)₃ (0.02 equiv) and dppf (0.04 equiv) OR Pd(PPh₃)₄ (0.05 equiv).
-
Add Zn dust (0.02 equiv) (Optional scavenger).
-
-
Solvent: Add anhydrous DMF (Concentration: 0.2 M relative to substrate).
-
Critical Step: Sparge the mixture with Argon for 20 minutes before heating.
-
-
Reaction: Heat to 80°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.
-
Endpoint: Disappearance of Aryl Iodide.
-
-
Workup (Cyanide Safety):
-
Dilute with EtOAc.
-
Pour slowly into a stirring solution of FeSO₄ (aq) or 10% NaOCl (if strictly pH controlled) to quench excess cyanide. Recommendation: FeSO₄ is safer for product stability.
-
Filter through a Celite pad to remove Zn/Pd residues.
-
Wash organic layer with Water (3x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.[4]
-
Purification: Recrystallize from Methanol or perform Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
FAQ: Expert Insights
Q: Can I use CuCN (Rosenmund-von Braun) instead of Pd/Zn(CN)₂? A: Yes, but it is less recommended for this specific substrate. The Rosenmund-von Braun reaction typically requires higher temperatures (150–200°C) in polar solvents like NMP or Pyridine. These harsh conditions significantly increase the risk of ester hydrolysis and decarboxylation . The Pd-catalyzed route operates at 80°C, preserving the methyl ester.
Q: Why do I see a peak at M+15 in my Mass Spec? A: This is likely Methyl 3-ethyl-4-methylbenzoate or a solvent adduct, but more commonly, users misinterpret the Methyl 4-methylbenzoate (Dehalogenated) peak. Ensure your mass calibration is correct. The dehalogenated product (MW ~150) is M-25 (loss of CN vs I) or M-126 (loss of I + H). If you see M+15 relative to product, check for methylation impurities in your starting material.
Q: How do I remove the residual Palladium? A: The nitrile group can coordinate to Pd, making removal difficult. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration or wash the organic phase with an aqueous solution of N-acetylcysteine or Thiourea .
Decision Tree for Impurity Isolation
Figure 2: Rapid diagnostic logic for identifying side products based on Mass Spectrometry shifts.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[5] [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate (Precursor Data). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (2015). Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved January 30, 2026, from [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting incomplete conversion in Methyl 3-cyano-4-methylbenzoate reactions
Welcome to the technical support guide for the synthesis of Methyl 3-cyano-4-methylbenzoate. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly incomplete conversion, during the synthesis of this key intermediate. This guide moves beyond simple procedural lists to provide in-depth, mechanistically grounded troubleshooting strategies in a direct question-and-answer format.
General Troubleshooting & Initial Analysis
Before diving into route-specific issues, it's crucial to rule out universal sources of reaction failure. Incomplete conversion is often a symptom of foundational problems with reagents, setup, or monitoring.
Q1: My reaction shows significant unreacted starting material by TLC/LCMS. Where should I start my investigation?
This is the most common sign of incomplete conversion. A systematic approach is essential before altering core reaction parameters.
Potential Causes:
-
Reagent Purity/Activity: Starting materials may be degraded or contain inhibitors. Catalysts, in particular, can lose activity over time or upon exposure to air/moisture.
-
Solvent Quality: Undried or inappropriate grade solvents can introduce water, which can quench reagents or participate in side reactions. For many cyanation reactions, dissolved oxygen can also be detrimental.
-
Incorrect Stoichiometry: Simple weighing or calculation errors can lead to a limiting reagent problem.
-
Inadequate Temperature Control: The reaction may not have reached the required activation energy, or, for sensitive reactions, may have overheated, leading to decomposition.
Troubleshooting Workflow:
The first step in any troubleshooting process is a logical sequence of checks to isolate the variable causing the failure.
Caption: General troubleshooting workflow for incomplete conversion.
Route 1: Sandmeyer Reaction (from Methyl 3-amino-4-methylbenzoate)
The Sandmeyer reaction is a classic, powerful method for introducing a cyano group but requires careful control over its two main stages: diazotization and copper-catalyzed cyanation.[1][2]
Q2: My diazotization seems to be failing. I'm getting low yields or a lot of dark, tarry byproducts in the subsequent cyanation step. What's going wrong?
Successful cyanation is entirely dependent on the clean, high-yield formation of the aryl diazonium salt. Failure at this stage is common and often temperature-related.
Potential Causes & Mechanistic Insight:
-
Premature Decomposition of Diazonium Salt: The aryl diazonium salt (Ar-N₂⁺) is thermally unstable. If the temperature rises above 5-10°C, it rapidly decomposes, releasing nitrogen gas and forming highly reactive aryl cations (Ar⁺).[3] These cations react non-selectively with water to form phenols or with other nucleophiles, leading to a complex mixture of byproducts.
-
Incomplete Formation of Nitrous Acid: Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[3] If the solution is not sufficiently acidic, the concentration of the active nitrosating agent, the nitrosonium ion (NO⁺), will be too low for complete diazotization.[]
-
Slow NaNO₂ Addition: Adding the sodium nitrite solution too quickly can cause localized warming, leading to decomposition.
Troubleshooting Strategies:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the NaNO₂ addition. Use an ice-salt bath for better temperature management.
-
Ensure Sufficient Acidity: Use at least 2.5-3.0 equivalents of strong acid. One equivalent protonates the starting aniline, and the other reacts with NaNO₂ to generate nitrous acid. The excess maintains a low pH.
-
Slow, Sub-surface Addition: Add the chilled NaNO₂ solution dropwise over 30-60 minutes. If possible, add it below the surface of the reaction mixture to ensure immediate mixing and heat dissipation.
-
Test for Excess Nitrous Acid: After the addition is complete, you can test for the presence of excess HNO₂ using starch-iodide paper (it will turn blue/black). A slight excess indicates that enough has been added to fully convert the aniline.
Q3: The diazotization appears successful, but the cyanation step gives a poor yield of the nitrile, and I isolate the corresponding phenol (Methyl 3-hydroxy-4-methylbenzoate). Why?
This indicates the diazonium salt is decomposing before it can be converted to the nitrile. This is a classic failure mode of the Sandmeyer reaction.
Potential Causes & Mechanistic Insight:
-
Inactive Copper(I) Cyanide: The Sandmeyer cyanation proceeds via a single-electron transfer from a copper(I) species to the diazonium salt.[5] If the CuCN has been oxidized to Cu(II), it cannot initiate this catalytic cycle effectively.
-
Insufficient Nucleophile: The diazonium salt is in competition between reacting with the cyanocuprate complex and decomposing with water. If the concentration of the active copper-cyanide species is too low, the decomposition pathway will dominate.
-
Reaction Temperature Too High: While the cyanation step often requires gentle warming to proceed at a reasonable rate, excessive heat will accelerate the undesired decomposition of the diazonium salt.
Troubleshooting Strategies:
-
Use High-Quality CuCN: CuCN should be a light-colored powder. If it is green or blue, it indicates oxidation to Cu(II) and should not be used.
-
Ensure CuCN is Fully Dissolved/Complexed: Prepare the CuCN solution (often with additional NaCN or KCN to form soluble [Cu(CN)₂]⁻ complexes) before adding the cold diazonium salt solution to it. This ensures the catalyst is ready for the reaction.
-
Controlled Addition and Warming: Add the cold diazonium salt solution slowly to the warmed CuCN solution (typically 20-50°C). This maintains a low instantaneous concentration of the diazonium salt, favoring the desired reaction over decomposition. Monitor for steady nitrogen evolution.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt.[3][6] |
| Acid Equivalents | 2.5–3.0 | Ensures complete formation of nitrous acid and protonation of the aniline. |
| Cyanation Catalyst | Cu(I)CN | Cu(I) is essential for the single-electron transfer mechanism.[5] |
| Cyanation Temp. | 20–50 °C | Balances the rate of cyanation against the rate of diazonium salt decomposition. |
Route 2: Palladium-Catalyzed Cyanation (from Methyl 3-bromo-4-methylbenzoate)
Modern palladium-catalyzed methods offer milder conditions and broader functional group tolerance but are sensitive to catalyst deactivation.[7][8] Incomplete conversion here is almost always linked to the catalyst system.
Q4: My Pd-catalyzed cyanation stalls after partial conversion. I see unreacted aryl bromide and my catalyst has turned black.
This is a classic sign of catalyst deactivation or "death," where the soluble palladium catalyst has crashed out as inactive palladium black.
Potential Causes & Mechanistic Insight:
-
Catalyst Poisoning by Cyanide: Free cyanide ions in solution can irreversibly bind to the palladium center at various stages of the catalytic cycle, preventing it from turning over.[8] This is a well-documented failure mode.
-
Inadequate Ligand Protection: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step. If the ligand is impure, used in the wrong ratio, or decomposes, the palladium will agglomerate and precipitate.
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides or degrade the phosphine ligands.
Troubleshooting Strategies:
-
Choice of Cyanide Source: Use a cyanide source that minimizes the concentration of free cyanide. Zinc cyanide (Zn(CN)₂) is often preferred as it is a covalent solid with low solubility, releasing cyanide slowly to the catalyst.[9] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another excellent, non-toxic alternative that acts as a slow-release source.[10]
-
Rigorous Degassing of Solvent: Before adding any reagents, thoroughly degas the solvent (e.g., DMF, DMAc) by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst can lead to more reproducible results than generating the active Pd(0) species in situ.
-
Ligand-to-Metal Ratio: Ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.
Caption: Simplified Pd-catalyzed cyanation cycle and poisoning pathway.
Route 3: Fischer Esterification (from 3-Cyano-4-methylbenzoic Acid)
If the synthesis involves an esterification step, incomplete conversion is often due to the reversible nature of the reaction.
Q5: My acid-catalyzed esterification with methanol is not going to completion. How can I drive the reaction forward?
Fischer esterification is an equilibrium-limited process.[11] To achieve high conversion, the equilibrium must be shifted towards the products.
Potential Causes & Mechanistic Insight:
-
Equilibrium Not Displaced: The reaction produces one mole of water for every mole of ester formed. If this water is not removed or its relative concentration is not minimized, the reaction will reach equilibrium with significant starting acid remaining.
-
Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. Too little catalyst results in a very slow reaction.
-
Deactivated Substrate: While not a major issue for this specific substrate, strongly electron-withdrawing groups can sometimes disfavor the initial protonation step.
Troubleshooting Strategies:
-
Use Excess Methanol: The most common strategy is to use methanol as the solvent. Its large excess concentration drives the equilibrium forward according to Le Châtelier's principle.[11]
-
Water Removal: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. For methanol, this is less practical. Using a drying agent like molecular sieves can help but is often unnecessary if a large excess of methanol is used.
-
Increase Catalyst Loading: Ensure a catalytic amount of a strong acid is present. Typically, 1-5 mol% of concentrated H₂SO₄ or a solid acid catalyst is sufficient.
-
Increase Reaction Time/Temperature: Refluxing in methanol for several hours (4-24h) is standard. Monitor by TLC or LCMS until no further change is observed.[12]
| Method to Shift Equilibrium | Implementation | Advantage |
| Use Excess Reagent | Use methanol as the reaction solvent. | Simple, inexpensive, and very effective for methanol esters. |
| Remove Product (Water) | Add molecular sieves to the reaction. | Can be effective but adds a solid to the reaction mixture. |
| Increase Temperature | Reflux the reaction mixture. | Increases reaction rate, allowing equilibrium to be reached faster. |
Common Side Reactions
Q6: My final product is contaminated with 3-amido-4-methylbenzoic acid or 3-carboxy-4-methylbenzoic acid. How did this happen and how can I prevent it?
This is due to the hydrolysis of the nitrile group. The nitrile (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[13][14]
Mechanism of Hydrolysis:
-
Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. This initially forms an amide, which can then be further hydrolyzed to the carboxylic acid.[15]
-
Base-catalyzed: A hydroxide ion attacks the electrophilic nitrile carbon, again leading first to an amide and then to the carboxylate salt.[15]
Prevention Strategies:
-
Neutralize Carefully: During the reaction workup, avoid prolonged exposure to strong acids or bases, especially when heating. When performing an aqueous extraction, use milder reagents like saturated sodium bicarbonate instead of concentrated NaOH if possible, and perform the extraction at room temperature.
-
Control Reaction Time and Temperature: Do not heat the reaction longer or at a higher temperature than necessary, as this can promote the hydrolysis side reaction.
-
Purification: If hydrolysis does occur, the resulting carboxylic acid can often be removed by a basic wash (e.g., with NaHCO₃ solution) during workup, as the acid will be deprotonated and move to the aqueous layer, while the desired ester remains in the organic layer.
References
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. [Link]
- CN105130846A - Methyl 3-(cyanomethyl)
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]
- CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google P
-
Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem. [Link]
- CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google P
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google P
-
Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]
-
hydrolysis of nitriles - Chemguide. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer | Organic Letters. [Link]
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides - PMC - NIH. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Cyanation of aryl bromide : r/chemistry - Reddit. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. [Link]
-
Nitrile to Acid - Common Conditions. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
-
Rosenmund–von Braun reaction - Wikipedia. [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. [Link]
-
making diazonium salts from phenylamine (aniline) - Chemguide. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Diazotization Reaction Mechanism - Unacademy. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
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- 12. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
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- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating Safer Cyanation Strategies for Methyl 3-cyano-4-methylbenzoate Synthesis
Introduction:
The synthesis of aromatic nitriles, such as Methyl 3-cyano-4-methylbenzoate, is a cornerstone of pharmaceutical and fine chemical manufacturing. Traditionally, this has involved highly toxic cyanide sources like sodium or copper(I) cyanide, which pose significant safety and environmental risks.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to replace these hazardous reagents with safer, more sustainable alternatives without compromising efficiency. We will explore the mechanisms, protocols, and troubleshooting for state-of-the-art, less toxic cyanation methods.
Frequently Asked Questions (FAQs): Choosing a Safer Cyanide Source
Q1: What are the primary non-toxic or less-toxic alternatives to traditional cyanide salts for aromatic cyanation?
The field has evolved significantly, moving away from highly toxic reagents. The leading alternatives include:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): Often referred to as potassium ferrocyanide, this is a stable, non-toxic coordination compound.[3][4][5] The cyanide ions are tightly bound within the iron complex and are only released under specific catalytic conditions, preventing the formation of free hydrogen cyanide (HCN) gas.[6][7]
-
Zinc Cyanide (Zn(CN)₂): While still a cyanide salt, Zn(CN)₂ is less acutely toxic and less soluble in acidic conditions than NaCN or KCN, reducing the risk of accidental HCN release. It is widely used in palladium-catalyzed cyanations.[8][9][10]
-
Trimethylsilyl Cyanide (TMSCN): This is a volatile liquid that serves as a more controlled source of the cyanide nucleophile.[11][12] Its reactivity can be modulated by catalysts, and it is often used for the cyanation of aldehydes, ketones, and in some cross-coupling reactions.[11] However, it readily hydrolyzes to release HCN and must be handled with care in a well-ventilated fume hood.[12]
-
"Cyanide-Free" Aldehyde-to-Nitrile Conversions: This strategy avoids cyanide reagents altogether. It involves first installing a formyl (-CHO) group on the aromatic ring, which is then converted to a nitrile (-CN) via an aldoxime intermediate.[10][13][14] This two-step process offers a high degree of safety and is suitable for industrial-scale production.[14][15]
Q2: How does the mechanism of potassium ferrocyanide (K₄[Fe(CN)₆]) differ from NaCN in a palladium-catalyzed reaction?
The core difference lies in the delivery of the cyanide ion. In a typical Pd-catalyzed cycle with NaCN, free cyanide ions are present in the solution, which can poison the palladium catalyst by occupying its coordination sites.[9]
With K₄[Fe(CN)₆], the cyanide is sequestered within the [Fe(CN)₆]⁴⁻ complex. The reaction is believed to proceed via a transmetalation step where the cyanide is transferred from the iron center to the palladium center within the catalytic cycle, without generating significant concentrations of free cyanide. This makes the catalyst less susceptible to poisoning. The innate insolubility of K₄[Fe(CN)₆] in organic solvents is often overcome by using biphasic aqueous conditions or specialized solvent systems.[3]
Q3: For the synthesis of this compound, which precursor is most suitable for these alternative methods?
The most common starting material for a direct cyanation would be an aryl halide, specifically Methyl 3-bromo-4-methylbenzoate or Methyl 3-iodo-4-methylbenzoate . Aryl bromides are often preferred due to their balance of reactivity and cost. Palladium-catalyzed reactions using ligands like XPhos or Josiphos have shown high efficiency in coupling aryl bromides and even chlorides with K₄[Fe(CN)₆].[3][9]
Method 1: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide (K₄[Fe(CN)₆])
This is one of the most promising and widely adopted safer alternatives. It leverages a non-toxic cyanide source and can be applied to a broad range of aryl halides.[16]
Experimental Workflow Diagram
Caption: General workflow for Pd-catalyzed cyanation using K₄[Fe(CN)₆].
Detailed Experimental Protocol
This protocol is a representative example. Optimization may be required based on specific laboratory conditions and substrate purity.
-
Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 3-bromo-4-methylbenzoate (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand such as Xantphos (0.04 equiv).
-
Solvent and Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv). Evacuate and backfill the flask with nitrogen or argon three times. Add degassed solvents, such as a 2:1 mixture of tert-butanol and water.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C with vigorous stirring. The reaction is typically complete within 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or HPLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Troubleshooting Guide for K₄[Fe(CN)₆] Cyanation
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species was not generated. 2. Poor Reagent Quality: K₄[Fe(CN)₆] is old or hydrated improperly. 3. Insufficient Temperature. | 1. Ensure proper degassing. Consider a pre-catalyst that forms Pd(0) more readily.[16] 2. Use fresh, high-purity potassium ferrocyanide. 3. Incrementally increase the temperature, but do not exceed ligand stability limits. |
| Stalled Reaction | 1. Ligand Decomposition. 2. Phase-transfer issues limiting cyanide availability. | 1. Switch to a more thermally stable ligand (e.g., bulky biarylphosphines). 2. Ensure vigorous stirring. In some systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[3] |
| Formation of Byproducts | 1. Hydrolysis of the nitrile or ester group. 2. Protodehalogenation (removal of bromine). | 1. Ensure the base is not excessively strong or the reaction time too long. 2. This can indicate issues with the catalytic cycle. Re-evaluate the ligand-to-metal ratio and ensure an inert atmosphere. |
Method 2: Cyanide-Free Synthesis via Formylation and Dehydration
This approach completely eliminates the need for a cyanide-donating reagent by building the nitrile functionality from an aldehyde.[10][14] It is an excellent choice for process safety and scalability.
Reaction Pathway Diagram
Caption: Cyanide-free pathway from a benzoate ester to a nitrile.
Detailed Experimental Protocol (Two-Step Synthesis)
This protocol synthesizes the target from the corresponding aldehyde, Methyl 3-formyl-4-methylbenzoate.
Step A: Oximation
-
Dissolve Methyl 3-formyl-4-methylbenzoate (1.0 equiv) in a suitable solvent like ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) and sodium hydroxide (NaOH, 1.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours until the aldehyde is fully converted to the aldoxime, as confirmed by TLC.
-
Isolate the crude aldoxime intermediate through precipitation or extraction.
Step B: Dehydration
-
To the crude aldoxime, add a dehydrating agent. Acetic anhydride (1.5 equiv) is commonly used.[10]
-
Heat the mixture, often to 120-140 °C, for 2-4 hours.[10]
-
Monitor the reaction for the formation of the nitrile product.
-
After completion, cool the reaction and perform an aqueous workup to remove the dehydrating agent and byproducts.
-
The final product, this compound, can be purified by recrystallization or column chromatography. A yield of over 95% can be achieved under optimized conditions.[10]
Troubleshooting Guide for Aldehyde-to-Nitrile Synthesis
| Problem | Potential Cause | Suggested Solution |
| Incomplete Oximation (Step A) | 1. Incorrect pH. 2. Insufficient hydroxylamine. | 1. Ensure the solution is slightly basic to free the hydroxylamine from its salt. 2. Increase the equivalents of NH₂OH·HCl and base slightly. |
| Low Yield in Dehydration (Step B) | 1. Dehydrating agent is not effective. 2. Insufficient temperature or reaction time. 3. Side reactions (e.g., Beckmann rearrangement). | 1. Explore other dehydrating agents like POCl₃, SOCl₂, or specialized reagents. 2. Carefully increase the temperature and monitor the reaction to find the optimal balance. 3. This is less common for aromatic aldoximes but can occur. A milder dehydrating agent or lower temperature may be necessary. |
Comparative Summary of Alternative Cyanation Methods
| Method | Cyanide Source | Typical Yield | Safety Profile | Key Considerations |
| Pd-Catalyzed | K₄[Fe(CN)₆] | 70-95% | Excellent. Non-toxic, solid reagent. No free HCN generation.[3][4] | Requires transition metal catalyst and ligand; can be sensitive to air and moisture. Biphasic conditions may be needed.[3] |
| Pd-Catalyzed | Zn(CN)₂ | 75-98% | Good. Less toxic than NaCN, but still a cyanide source requiring careful handling.[8][9] | Highly effective and widely used. Requires a Pd catalyst. Zinc waste stream. |
| Aldehyde Conversion | None (via formylation) | 85-95% (over 2 steps) | Excellent. Completely avoids cyanide reagents.[13][14] | A multi-step process. Requires access to the corresponding aldehyde precursor. |
| TMSCN Method | Trimethylsilyl Cyanide | 60-90% | Fair. Safer to handle than HCN gas but hydrolyzes readily to form HCN.[11][12] | Requires strictly anhydrous conditions and a well-ventilated fume hood. |
References
- WO/2018/121051 PREPARATION METHOD FOR METHYL 3-CYANO-4-ISOPROPOXYBENZOATE.
- Cyanation of aryl halides using potassium hexacyanoferrate(ii)
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Methyl 3-(cyanomethyl)benzoate synthetic method.
- Cyanation of aryl halides using potassium hexacyanoferrate(ii)
- Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines.
- Cyanation of aryl halides using potassium hexacyanoferrate(ii)
- Nitrile synthesis by C-C coupling (cyan
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.
- CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Synthesis of methyl 3-cyanobenzoate by a green process.
- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Non-toxic Cyanide Sources and Cyanating Agents.
- Methyl 3-cyano-4-Methylbenzo
- RECENT ADVANCES IN CYANATION REACTIONS†.
- What altern
- Cyanides-Free Cyanation of Aryl Halides Using Formamide.
- K4[Fe(CN)6] as Non-Toxic Source of Cyanide for the Cyanation of Aryl Halides using Pd-Beta Zeolite as a Heterogeneous Catalyst.
- Cyan
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Royal Society of Chemistry.
- Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9)
- Cyanation leading to drug intermediates. Conditions: Reactions were....
- Cyanide-Free Gold Extraction: Embracing Greener Altern
- Trimethylsilyl cyanide. Wikipedia.
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar.
- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society.
- RECENT ADVANCES IN CYAN
- eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source.
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- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Solubility Optimization for Methyl 3-cyano-4-methylbenzoate
Executive Summary & Physicochemical Profile[1][2][3][4][5]
Methyl 3-cyano-4-methylbenzoate is a functionalized aromatic ester often utilized as a scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its solubility profile is dominated by the lipophilic toluene core and the polar, yet non-protic, cyano and ester groups.
-
Primary Challenge: The molecule exhibits high crystallinity and low aqueous solubility (LogP ~2.0–2.5 estimated), leading to poor mass transfer in biphasic aqueous reactions (e.g., hydrolysis) and catalyst fouling during heterogeneous catalysis (e.g., hydrogenation).
-
Solubility Mechanism: Dissolution requires disrupting
- stacking interactions inherent to the aromatic nitrile system.[1] Dipolar aprotic solvents are most effective for this disruption.[1][2]
Solvent Selection Matrix
Use this matrix to select the optimal solvent system based on your intended reaction type. Data is based on standard solubility parameters for substituted methyl benzoates.
| Solvent Class | Specific Solvent | Solubility Rating | Recommended Application | Technical Note |
| Chlorinated | Dichloromethane (DCM) | Excellent | Amidation, Acylation, Work-up | Best for initial dissolution; easily removed ( |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | SNAr, Cyanation, Alkylation | High boiling points make removal difficult; use aqueous work-up to remove.[2] |
| Ethers | THF, 1,4-Dioxane | Good | Grignard, Reduction (LiAlH | THF is the "Universal Donor" for this substrate; miscible with water for hydrolysis.[2] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Hydrogenation, Recrystallization | Good for hydrogenation to prevent catalyst poisoning; safer than ethers.[1][2] |
| Alcohols | Methanol, Ethanol | Moderate/Low | Transesterification, Hydrogenation | Often requires heating to reflux to fully dissolve; risk of precipitation upon cooling.[2] |
| Hydrocarbons | Hexanes, Toluene | Poor | Precipitation/Purification | Use as an anti-solvent to crash out the product.[2] |
| Aqueous | Water | Insoluble | None (Directly) | Requires surfactant or Phase Transfer Catalyst (PTC).[1][2] |
Troubleshooting Guides (Scenario-Based)
Scenario A: "My ester hydrolysis (saponification) is too slow or incomplete."
The Issue: M3C4MB is insoluble in standard aqueous NaOH/LiOH solutions.[1] The reaction is biphasic, restricting reaction to the interface. The Fix:
-
Co-solvent Method: Switch to a THF:Water (3:1) or MeOH:Water (4:1) system.[1][2] THF is superior because it solubilizes the organic ester better than MeOH at lower temperatures.[1]
-
Phase Transfer Catalysis (PTC): If you must use a biphasic system (e.g., DCM/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) .[1] This shuttles the hydroxide ion into the organic phase (See Protocol 5.1).
Scenario B: "The substrate precipitates during Hydrogenation (Cyano Amine)."
The Issue: The reduction of the nitrile group often yields a primary amine that is less soluble in non-polar solvents, or the starting material crashes out on the cold catalyst surface. The Fix:
-
Solvent Switch: Do not use pure Methanol. Use 10% Acetic Acid in Methanol or an EtOAc/EtOH (1:1) mixture.[1][2]
-
Acid Additive: The acetic acid serves two roles: it increases the solubility of the resulting amine (forming the acetate salt) and prevents the amine from poisoning the Pd/C or Raney Nickel catalyst.
Scenario C: "I need anhydrous conditions for a Grignard reaction, but it won't dissolve in Ether."
The Issue: Diethyl ether is often too non-polar to disrupt the crystal lattice of cyano-benzoates effectively.[1] The Fix:
-
Use THF: Switch to anhydrous Tetrahydrofuran (THF).[1][2] It has a higher dielectric constant (
) than diethyl ether ( ) and coordinates better with magnesium species.[1] -
Initiation: If starting the Grignard formation on the ring (halogen exchange), use 1,2-dibromoethane as an entrainer to clean the Mg surface, as the nitrile can passivate the metal.
Visual Decision Support
Solvent Selection Decision Tree
Use the following logic flow to determine the correct solvent system for your specific reaction conditions.
Figure 1: Decision tree for selecting the optimal solvent system based on reaction type.[1][2]
Mechanism of Phase Transfer Catalysis (PTC)
When solubility in water is impossible, PTC is the standard industrial solution.
Figure 2: The Phase Transfer Cycle. The quaternary ammonium salt (
Detailed Protocol: PTC-Mediated Hydrolysis[1][2][6]
This protocol is designed for instances where the ester fails to dissolve in methanol/water mixtures or when a biphasic workup is preferred immediately.
Reagents:
-
Dichloromethane (DCM) or Toluene (Solvent)[1]
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 eq / 5 mol%)[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DCM (concentration ~0.2 M). Ensure the solid is completely dissolved; sonicate if necessary.[1]
-
Catalyst Addition: Add the TBAB (5 mol%).[1][2] The solution may remain clear.
-
Base Addition: Add the 2.0 M NaOH solution. The mixture will become biphasic (two layers).[1]
-
Agitation (Critical): Stir the mixture vigorously ( >800 RPM). High shear is required to maximize the interfacial surface area where the catalyst transfer occurs.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The reaction typically proceeds faster than standard aqueous reflux due to the high reactivity of the "naked" hydroxide ion in the organic phase.
-
Work-up:
Frequently Asked Questions (FAQ)
Q1: Can I use Acetone as a solvent for this molecule? A: Yes, M3C4MB is soluble in acetone. However, acetone is not recommended for strong base hydrolysis because the acetone itself can undergo aldol condensation under basic conditions, creating impurities. Use THF instead.
Q2: I am seeing a "gum" form during the reaction. What is this? A: This is likely "oiling out."[1][2] The intermediate or product is not soluble in the solvent mixture at the current temperature.
-
Immediate Fix: Add a co-solvent with higher lipophilicity (like Toluene) or increase the temperature slightly.[1]
-
Prevention:[1][4][5] Ensure your stirring rate is high to prevent droplets from coalescing into a gum.[1][2]
Q3: Is the cyano group stable during the ester hydrolysis?
A: Generally, yes. The ester hydrolyzes much faster than the nitrile under mild basic conditions (room temperature to
References
-
Solubility of Benzoates: Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Provides LogP and solubility baselines for substituted benzoates).
-
Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1][2][6] [1]
-
Nitrile Hydrogenation: Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Details solvent effects on amine poisoning).
-
General Ester Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic grounding for B_Ac2 hydrolysis).
Sources
Technical Support Center: Solvent Systems for Methyl 3-cyano-4-methylbenzoate
Case ID: SOLV-OPT-3C4M Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: Methyl 3-cyano-4-methylbenzoate (CAS: Analogous to 1129-35-7)
Executive Summary: The Solvent Paradox
You are likely encountering a trade-off.[1][2] The synthesis of This compound typically involves a cyanation step (via aryl halide) or an esterification step. The cyanation is the bottleneck.
The presence of the ortho-methyl group (position 4) relative to the incoming cyano group (position 3) creates steric strain that often necessitates higher reaction temperatures (
This guide provides three validated solvent protocols ranging from "High Reliability" to "Green/Modern," along with specific troubleshooting for the 4-methyl steric hindrance issue.
Module 1: Solvent Selection Logic
Before starting, map your constraints to the correct protocol using the decision matrix below.
Figure 1: Decision matrix for solvent selection based on scale, steric sensitivity, and environmental constraints.
Module 2: Protocol A - The "Standard" High-Boiling System (DMF/NMP)
Context: This is the most robust method for overcoming the steric hindrance of the 4-methyl group in Rosenmund-von Braun (CuCN) or Pd-catalyzed cyanations.
Solvent:
Troubleshooting Guide
Q1: My conversion stalls at 60%. Is the solvent wet?
-
Diagnosis: While water acts as a poison in anhydrous Cu-mediated reactions, in Pd-catalyzed cyanations using
, a small amount of water is actually beneficial to solubilize the inorganic cyanide source. -
Fix:
-
If using CuCN (Rosenmund-von Braun): Ensure DMF is anhydrous (
water). The 4-methyl group slows the kinetics; increase temperature to – . -
If using Pd-catalysis: Add
water intentionally or use "wet" DMF to assist the transmetallation step.
-
Q2: I cannot remove DMF/NMP from the final product. The oil is persistent.
-
The Science: DMF and NMP have high boiling points (
and ) and form strong intermolecular bonds with esters. Rotovapping is ineffective. -
The Protocol (The LiCl Wash):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) (not DCM, as it traps DMF).
-
Wash organic layer
with aqueous Lithium Chloride (LiCl) .[2] -
Mechanism: LiCl increases the ionic strength of the aqueous phase and disrupts the DMF-organic interaction, forcing DMF into the aqueous layer significantly better than brine or water alone.
-
Q3: The product is black/tarry.
-
Cause: Thermal decomposition of DMF at
generates dimethylamine, which can attack your ester (forming the amide side-product). -
Fix: Switch to DMAc (
-Dimethylacetamide) which is more thermally stable than DMF, or strictly limit reaction time.
Module 3: Protocol B - The "Scalable" Biphasic System (Toluene/Water)
Context: Best for scale-up to avoid toxic solvent disposal and thermal decomposition. System: Toluene + Water + Phase Transfer Catalyst (PTC).
Experimental Workflow
| Component | Role | Specification |
| Organic Phase | Toluene | Solubilizes the aryl halide precursor. |
| Aqueous Phase | Water | Solubilizes the cyanide source ( |
| Catalyst | SPhos or XPhos are critical here to handle the steric bulk of the 4-methyl group. | |
| PTC | TBAB or Triton X-100 | Shuttles cyanide ions across the interface. |
Troubleshooting Guide
Q1: The reaction is extremely slow compared to DMF.
-
Reason: The "Phase Transfer" is the rate-limiting step.
-
Fix: Increase the agitation speed to
. The interfacial area determines the rate. If using , add a catalytic amount of 18-Crown-6 to assist cation transport.
Q2: Can I use this for the CuCN method?
-
Answer: No. Copper(I) cyanide is insoluble in water and toluene. This biphasic system works only for Palladium-catalyzed cyanation using soluble cyanide sources (
, ) or ferrocyanides.
Module 4: Protocol C - The "Green" Alternative (Ethanol/Water)
Context: For strict environmental compliance (avoiding chlorinated and dipolar aprotic solvents).
System: Ethanol/Water (
Critical Optimization Data
The choice of ligand is non-negotiable in protic solvents.
| Ligand | Yield (4-Me Analog) | Notes |
| Deactivates rapidly in aqueous ethanol. | ||
| dppf | Excellent stability; bite angle resists steric crowding. | |
| Xantphos | Recommended. High rigidity forces reductive elimination of the bulky product. |
Q: My ester is hydrolyzing.
-
Cause: High temperature (
) + Water + Base ( ) = Saponification. -
Fix: Use a weak base like
or Sodium Bicarbonate . Monitor pH; keep it below 10. Alternatively, use Isopropanol instead of Ethanol to reduce nucleophilic attack on the ester.
Visual Workflow: DMF Removal Protocol
This is the most common pain point for this specific synthesis. Follow this logic to ensure purity.
Figure 2: Optimized workup protocol for removing dipolar aprotic solvents (DMF/NMP) without distillation.
References
-
Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides using Potassium Hexacyanoferrate(II).
as the non-toxic standard for these reactions. -
A General and Efficient Catalyst System for a Palladium-Catalyzed Cyanation of Aryl Halides. Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Journal of the American Chemical Society.[3][4] Relevance: Details the use of catalytic water and ligand selection (XPhos) for sterically hindered substrates (ortho-substituted).
-
Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction. Delhaye, L., et al.[5] (2007).[6][7] Organic Process Research & Development. Relevance: The authoritative source for the "LiCl wash" method to remove DMF/NMP.
-
Green Solvents for Pd-catalyzed Cyanation. Scientific Update - Solvent Selection Guides. Relevance: General grounding on replacing DMF with aqueous surfactant systems.
Sources
Technical Support Center: Refinement of Purification Techniques for High-Purity Methyl 3-cyano-4-methylbenzoate
Welcome to the technical support center for the purification of Methyl 3-cyano-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important intermediate. Here, we will delve into the nuances of common purification techniques, troubleshoot potential issues, and provide field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the reaction, this could include precursors like methyl 3-iodo-4-methylbenzoate or a corresponding bromo- or triflate-substituted analog.[1]
-
Side-Reaction Products: In palladium-catalyzed cyanation reactions, homo-coupling of the starting material can occur. If the cyano group is introduced via a Sandmeyer reaction, residual diazonium salts or phenolic byproducts might be present.
-
Partially Reacted Intermediates: If the synthesis involves multiple steps, such as the conversion of a formyl group to a nitrile, the intermediate aldehyde may persist in the crude product.[2][3]
-
Catalyst Residues: For transition-metal-catalyzed reactions, residual palladium or other metals can contaminate the product.[1]
-
Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove completely.[1]
A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.
Q2: Which purification technique, recrystallization or column chromatography, is better for this compound?
A2: Both techniques are viable, and the optimal choice depends on the impurity profile and the desired final purity.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a relatively pure crude product (typically >90% pure). It is a cost-effective and scalable method. A key advantage is that a well-executed recrystallization can yield highly crystalline material, which is often desirable for downstream applications and characterization. Methanol has been reported as a suitable solvent for similar compounds.[4]
-
Column Chromatography is more effective for separating complex mixtures with multiple components or when the desired compound and impurities have significantly different polarities.[1] It offers a higher degree of separation but is generally more time-consuming and requires larger volumes of solvent. It is often the preferred method for initial purification of very crude reaction mixtures.
A common and effective strategy is to perform an initial purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization to achieve high-purity crystalline material.
Troubleshooting Guides
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is more common with lower-melting point solids or when the solvent's boiling point is significantly higher than the solute's melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.
-
Solutions:
-
Increase the amount of solvent: Add more hot solvent to the oiled-out mixture and redissolve it. This lowers the saturation point and may allow for crystallization to occur at a lower temperature.
-
Lower the cooling temperature slowly: Allow the solution to cool more gradually. A slower cooling rate provides more time for proper crystal lattice formation.
-
Change the solvent system: Switch to a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or heptane) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.
-
Problem 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used. It can also occur if the compound is very soluble in the chosen solvent even at low temperatures.
-
Solutions:
-
Induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound to the solution. This provides a template for crystallization.
-
-
Reduce the solvent volume: Heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change the solvent: If the compound is too soluble, a different solvent in which it is less soluble is required.[5]
-
Problem 3: The yield is very low.
-
Causality: A low yield can result from several factors:
-
Using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.
-
Premature crystallization during hot filtration.[6]
-
The crude material having a lower than expected amount of the desired product.
-
-
Solutions:
-
Minimize the amount of hot solvent used for dissolution.
-
To prevent premature crystallization during filtration, use a pre-heated funnel and filter flask.[6]
-
Cool the filtrate in an ice bath for an extended period (e.g., 30 minutes) to maximize crystal formation before filtration.
-
Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
| Recrystallization Solvent Selection Guide | Solubility Characteristics | Rationale |
| Ideal Solvent | Poor solubility at room temperature, high solubility at the solvent's boiling point. | This differential solubility is the fundamental principle of recrystallization, allowing for dissolution when hot and precipitation upon cooling.[5] |
| Too Good a Solvent | High solubility at room temperature. | The compound will remain in solution even at low temperatures, leading to poor or no recovery.[5] |
| Too Poor a Solvent | Poor solubility even at the solvent's boiling point. | It will be difficult or impossible to dissolve the compound, preventing the removal of trapped impurities.[5] |
Column Chromatography
Problem 1: The separation between my product and an impurity is poor.
-
Causality: This occurs when the polarities of the two compounds are very similar, resulting in overlapping elution from the column. The chosen mobile phase may not be optimal for resolving the mixture.
-
Solutions:
-
Optimize the mobile phase:
-
Decrease the polarity of the eluent: This will cause all compounds to move more slowly down the column, potentially increasing the separation between bands. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 15%.
-
Use a different solvent system: Sometimes, changing the solvents in the mobile phase can alter the selectivity of the separation. For instance, trying a system of dichloromethane and hexanes might provide better separation than ethyl acetate and hexanes.
-
-
Use a longer column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.
-
Employ gradient elution: Start with a low polarity mobile phase to elute the less polar compounds and gradually increase the polarity to elute the more polar compounds.[7]
-
Problem 2: My compound appears to be degrading on the column.
-
Causality: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[7] The nitrile or ester functionalities in this compound could potentially be susceptible to hydrolysis if water is present in the mobile phase or on the silica gel.
-
Solutions:
-
Deactivate the silica gel: Before loading your sample, flush the column with the mobile phase containing a small amount of a base, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica.[8]
-
Use a different stationary phase: Consider using neutral alumina or a bonded-phase silica gel (like diol or C18) for the purification.[7]
-
Run the column quickly (flash chromatography): Minimizing the time the compound spends on the stationary phase can reduce the extent of degradation.
-
Problem 3: The compound is eluting with a streaky or tailing band.
-
Causality: Tailing is often caused by overloading the column with too much sample or the compound having poor solubility in the mobile phase. It can also be a sign of interactions with active sites on the stationary phase.[7]
-
Solutions:
-
Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading.
-
Add a small amount of a more polar solvent to the mobile phase to improve solubility and reduce tailing. For example, adding 0.5% methanol to a dichloromethane/hexanes eluent can often sharpen peaks.
-
| Column Chromatography Parameter | Effect on Separation | Rationale |
| Stationary Phase | Silica gel (acidic), Alumina (basic, neutral, or acidic), Reversed-phase (non-polar) | The choice of stationary phase should be based on the polarity and stability of the target compound. Silica is a good general-purpose adsorbent for moderately polar compounds.[9] |
| Mobile Phase Polarity | Increasing polarity increases the elution speed of compounds. | The mobile phase competes with the compounds for binding sites on the stationary phase. A more polar eluent is a stronger competitor and will displace the compounds more readily.[10] |
| Column Dimensions | A longer and narrower column generally provides better resolution. | Increases the number of theoretical plates, allowing for better separation of closely related compounds. |
| Flow Rate | An optimal flow rate exists for the best separation. Too fast can lead to poor resolution, while too slow can lead to band broadening due to diffusion. | Balances the kinetics of partitioning between the mobile and stationary phases. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but not at room temperature.[5] For this compound, a mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated carbon.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry thoroughly under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Analyze your crude product by thin-layer chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4.[8] For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a good starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel.[11]
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
Purification Decision Workflow
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]
- Google Patents. (2017). CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
-
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
SpringerLink. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Harvard University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. env.go.jp [env.go.jp]
- 11. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Validation of Methyl 3-cyano-4-methylbenzoate
For the discerning researcher in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can compromise months or even years of research. This guide provides an in-depth, multi-technique spectroscopic framework for the analysis and validation of Methyl 3-cyano-4-methylbenzoate (C₁₀H₉NO₂), a substituted aromatic compound with potential applications as a synthetic intermediate.
While this specific molecule is noted in synthetic literature, its comprehensive, peer-reviewed spectroscopic data is not widely disseminated in public databases.[1] This common scenario presents a challenge that moves beyond simple data matching to a more fundamental application of spectroscopic principles. Therefore, this guide is structured not merely to present data, but to equip the scientist with a robust, self-validating workflow to confidently confirm the structure of their synthesized material. We will delve into the expected spectroscopic signatures, the rationale behind our analytical choices, and a critical comparison against plausible isomeric alternatives.
The Integrated Spectroscopic Workflow: A Strategy for Unambiguous Validation
Relying on a single analytical technique for structural elucidation is a perilous shortcut. A molecule's mass, its functional groups, and its atomic connectivity each represent a piece of a larger puzzle. Only by integrating data from orthogonal techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—can we create a self-validating system where each result cross-confirms the others. This integrated approach ensures the highest degree of confidence in the final structural assignment.
Part 1: Mass Spectrometry – Defining the Molecular Blueprint
Expertise & Experience: The first step is to confirm the molecular weight and elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal starting point. EI provides valuable fragmentation data that acts as a structural fingerprint, while the high resolution of modern detectors allows for an accurate mass measurement to confirm the elemental composition.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min. Hold at 250°C for 5 minutes. This program ensures the elution of the compound as a sharp peak.
-
-
MS Detection (EI Mode):
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.
-
Expected Data & Interpretation
The molecular formula for this compound is C₁₀H₉NO₂. The primary objective is to find the molecular ion peak (M⁺•) corresponding to this formula.
| Feature | Expected m/z | Rationale & Interpretation |
| Molecular Ion (M⁺•) | 175.06 | The exact mass of C₁₀H₉NO₂ is 175.0633. High-resolution MS should detect this peak, confirming the elemental composition. |
| Fragment 1 | 144 | Corresponds to the loss of the methoxy group (•OCH₃, 31 Da). This is a very common fragmentation pathway for methyl esters. |
| Fragment 2 | 116 | Corresponds to the subsequent loss of carbon monoxide (CO, 28 Da) from the [M-OCH₃]⁺ fragment, characteristic of benzoate esters. |
| Fragment 3 | 130 | Potential loss of the entire carbomethoxy group (•COOCH₃, 59 Da), though less common as a primary fragment. Data for the isomeric Methyl 4-cyanobenzoate shows a strong peak at m/z 130.[2] |
Part 2: Infrared Spectroscopy – The Functional Group Fingerprint
Expertise & Experience: Attenuated Total Reflectance (ATR) FT-IR is a rapid, non-destructive technique perfect for identifying the key functional groups. Its value lies in quickly confirming the presence of the nitrile and ester moieties, which are the defining features of the target molecule. A clean spectrum here provides strong evidence that the correct transformations have occurred during synthesis.
Experimental Protocol: ATR-FT-IR
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No dilution is typically necessary for modern instruments.
-
Data Acquisition:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.
-
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
Expected Data & Interpretation
The IR spectrum should display several strong, characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |
| Nitrile (C≡N) | ~2230 cm⁻¹ | This is a highly characteristic, sharp, and strong absorption. Its presence is a critical confirmation of the cyano group. Conjugation with the aromatic ring slightly lowers the frequency from that of an aliphatic nitrile. |
| Ester Carbonyl (C=O) | ~1725 cm⁻¹ | A very strong, sharp peak. This frequency is typical for an aromatic ester, where conjugation to the benzene ring lowers the frequency from a simple aliphatic ester (~1740 cm⁻¹). |
| Aromatic C=C | 1600-1450 cm⁻¹ | A series of medium-to-sharp bands indicating the presence of the benzene ring. |
| Ester C-O Stretch | ~1280 cm⁻¹ | A strong band corresponding to the C-O single bond stretch of the ester group. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Medium-to-weak bands just above 3000 cm⁻¹, characteristic of sp² C-H bonds. |
Part 3: NMR Spectroscopy – The Definitive Connectivity Map
Expertise & Experience: While MS confirms the formula and IR confirms functional groups, only NMR can definitively map the atomic connectivity and, crucially, establish the 1,3,4-substitution pattern on the aromatic ring. For this molecule, ¹H and ¹³C NMR are non-negotiable.
Causality in Protocol Choice: We select Deuterated Chloroform (CDCl₃) as the solvent because it is an excellent, non-polar solvent for this class of compound and its residual solvent peak at 7.26 ppm does not interfere with the aromatic signals we expect. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm). A 400 MHz or higher field magnet is recommended to achieve good signal dispersion, especially in the complex aromatic region.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Expected Data & Interpretation
¹H NMR Predicted Data
| Proton Label | Expected Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| H-5 | ~7.45 | d (doublet) | J ≈ 8.0 | 1H | Ortho to the electron-donating -CH₃ group and meta to two withdrawing groups. Coupled only to H-6. |
| H-6 | ~8.05 | dd (doublet of doublets) | J ≈ 8.0, 1.8 | 1H | Ortho to the withdrawing -COOCH₃ group and meta to the withdrawing -CN group. Coupled to H-5 (ortho) and H-2 (meta). |
| H-2 | ~8.20 | d (doublet) | J ≈ 1.8 | 1H | Ortho to two strongly withdrawing groups (-CN, -COOCH₃). Expected to be the most downfield. Coupled only to H-6 (meta). |
| O-CH₃ | ~3.95 | s (singlet) | - | 3H | Typical chemical shift for a methyl ester. |
| Ar-CH₃ | ~2.60 | s (singlet) | - | 3H | Attached to the aromatic ring, deshielded by the ring current. |
¹³C NMR Predicted Data
| Carbon Type | Expected Shift (δ, ppm) | Rationale |
| Ester C=O | ~165 | Typical shift for an ester carbonyl. |
| Aromatic C-4 | ~145 | Quaternary carbon attached to the -CH₃ group; deshielded. |
| Aromatic C-2, C-6 | ~134, ~132 | Aromatic CH carbons ortho/para to withdrawing groups are downfield. |
| Aromatic C-1, C-3 | ~131, ~112 | Quaternary carbons attached to ester and cyano groups. C-3 will be significantly affected by the nitrile. |
| Aromatic C-5 | ~130 | Aromatic CH carbon. |
| Nitrile C≡N | ~117 | Characteristic chemical shift for a nitrile carbon. |
| O-CH₃ | ~53 | Typical shift for a methyl ester carbon. |
| Ar-CH₃ | ~21 | Typical shift for a methyl group on an aromatic ring. |
Part 4: Comparative Analysis – Distinguishing From Isomeric Imposters
Trustworthiness: A robust validation requires not only confirming the expected signals but actively disproving plausible alternatives. A common synthetic byproduct could be an isomer where the substituents are arranged differently. Let's compare our target molecule with a key potential isomer: Methyl 4-cyano-3-methylbenzoate .
The key to distinguishing these isomers lies in the ¹H NMR aromatic region. The splitting patterns are dictated by the proton-proton coupling relationships, which are unique for each substitution pattern.
Comparative Spectroscopic Data
| Feature | Target: this compound | Isomer: Methyl 4-cyano-3-methylbenzoate | Key Differentiator |
| Aromatic Protons | 3 signals | 3 signals | - |
| Aromatic Splitting Pattern | Complex ABC system: d, dd, d | Simpler AMX system: d, dd, d (but with different couplings) | The relative positions and, most importantly, the coupling constants (J-values) will be different. The target has one ortho coupling (~8 Hz) and two meta couplings (~2 Hz). The isomer will have different ortho and meta relationships. |
| Ar-CH₃ Shift | ~2.60 ppm | ~2.55 ppm | The electronic environment of the methyl group is slightly different, leading to a small but potentially measurable shift difference. |
| ¹³C NMR Shifts | Distinct set of 6 aromatic carbon signals. | A different, distinct set of 6 aromatic carbon signals. | The chemical shifts of the quaternary carbons (C-1, C-3, C-4 vs. C-1, C-3, C-4) will be significantly different due to the change in substituent effects. |
By carefully analyzing the coupling constants and chemical shifts in the ¹H and ¹³C NMR spectra, one can definitively distinguish between the target compound and its isomers. For example, the proton ortho to the methyl group in the target (H-5) will be a simple doublet, whereas in the isomer, the proton ortho to the methyl group (H-2) will be a doublet of doublets due to additional meta coupling.
Conclusion
The structural validation of a novel or sparsely documented compound like this compound demands a rigorous, multi-faceted approach. By integrating Mass Spectrometry to define the molecular formula, FT-IR to confirm essential functional groups, and high-field NMR to map the precise atomic connectivity, a self-validating dataset is created. This guide provides the expected spectral values and, more critically, the analytical reasoning and comparative framework necessary for any researcher to move forward with absolute confidence in their material's identity. This methodical process underpins the principles of scientific integrity and is an indispensable component of successful research and development.
References
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PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Supporting Information Document. [Example data for methyl 4-methylbenzoate]. [Link]
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The Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - Supporting Information. [Link]
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PubChem. Methyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]
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SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Comparing the reactivity of Methyl 3-cyano-4-methylbenzoate with other cyanobenzoates
A Comparative Guide to the Reactivity of Methyl 3-cyano-4-methylbenzoate and Other Cyanobenzoates for the Research Scientist
In the landscape of pharmaceutical and materials science research, the selection of building blocks with precisely tuned reactivity is paramount for the successful synthesis of complex molecules. Substituted benzoates, particularly those bearing cyano groups, are versatile intermediates. Their reactivity is delicately balanced by the electronic and steric interplay of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of this compound with its structural isomers: methyl 2-cyanobenzoate, methyl 3-cyanobenzoate, and methyl 4-cyanobenzoate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the underlying principles governing their chemical behavior, supported by detailed experimental protocols to empower you to validate and expand upon these findings in your own laboratory.
Understanding the Reactivity Landscape of Cyanobenzoates
The reactivity of a substituted benzoate is primarily dictated by the electrophilicity of the carbonyl carbon of the ester and the electron density of the aromatic ring. The cyano (CN) group is a strong electron-withdrawing group through both inductive and resonance effects, while the methyl (CH₃) group is a weak electron-donating group through induction and hyperconjugation. The interplay of these groups, dictated by their positions on the benzene ring, creates a unique reactivity profile for each isomer.
A quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives can be found in the Hammett equation[1][2][3][4]:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction of a substituted benzene derivative.
-
k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
Positive σ values indicate electron-withdrawing groups that increase the acidity of benzoic acids, while negative σ values indicate electron-donating groups.[1]
Electronic and Steric Profiles of the Compared Cyanobenzoates
-
This compound: The cyano group at the meta position to the ester exerts a strong electron-withdrawing inductive effect. The methyl group at the para position has a weak electron-donating effect. The net effect is a significant activation of the ester carbonyl towards nucleophilic attack and the aromatic ring towards nucleophilic aromatic substitution (if a suitable leaving group is present).
-
Methyl 2-cyanobenzoate: The ortho-cyano group exerts a strong electron-withdrawing inductive effect and a resonance effect. However, it also introduces significant steric hindrance around the ester functionality, which can impede the approach of nucleophiles to the carbonyl carbon.[5]
-
Methyl 3-cyanobenzoate: The cyano group is meta to the ester, exerting a purely inductive electron-withdrawing effect on the carbonyl group. This enhances the electrophilicity of the ester.
-
Methyl 4-cyanobenzoate: The cyano group is para to the ester, allowing for both strong inductive and resonance electron withdrawal. This makes the carbonyl carbon highly electrophilic.
Comparative Reactivity Analysis: Experimental Framework
To empirically compare the reactivity of these cyanobenzoate isomers, we propose a series of well-established kinetic experiments. The following protocols are designed to be self-validating and provide clear, quantitative data.
Experiment 1: Alkaline Hydrolysis Rate Constant Determination
The hydrolysis of esters in a basic medium, known as saponification, is a classic method to probe the electrophilicity of the carbonyl carbon.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. Electron-withdrawing groups on the aromatic ring accelerate this reaction by stabilizing the negatively charged tetrahedral intermediate.
Workflow for Alkaline Hydrolysis Kinetics
Caption: Workflow for determining the rate of alkaline hydrolysis of cyanobenzoate isomers.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a 0.02 M solution of each cyanobenzoate isomer in a 1:1 dioxane-water mixture.
-
Prepare a standardized 0.02 M NaOH solution.
-
Prepare a standardized 0.01 M HCl solution.
-
-
Reaction Setup:
-
Equilibrate both the ester solution and the NaOH solution to the desired reaction temperature (e.g., 25°C) in a water bath.
-
To initiate the reaction, rapidly mix equal volumes of the ester and NaOH solutions in a reaction vessel. Start a stopwatch immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 2, 5, 10, 15, 20, and 30 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a precisely known excess of the standardized 0.01 M HCl solution (e.g., 20 mL).
-
-
Analysis:
-
Titrate the unreacted HCl in the quenched sample with the standardized 0.02 M NaOH solution using phenolphthalein as an indicator.
-
Determine the concentration of ester remaining at each time point.
-
Plot ln([Ester]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Predicted Outcome and Data Summary
Based on the electronic effects of the substituents, the expected order of reactivity for alkaline hydrolysis is:
Methyl 4-cyanobenzoate > this compound > Methyl 3-cyanobenzoate > Methyl 2-cyanobenzoate
The ortho-cyano group in methyl 2-cyanobenzoate, despite its strong electron-withdrawing nature, is expected to significantly slow the reaction due to steric hindrance.
Table 1: Predicted Relative Rate Constants for Alkaline Hydrolysis at 25°C
| Compound | Predicted Relative Rate Constant (k'rel) | Key Influencing Factors |
| Methyl 4-cyanobenzoate | 10.0 | Strong -I and -R effects of the para-CN group. |
| This compound | 5.0 | Strong -I effect of the meta-CN group, slightly offset by the +I effect of the para-CH₃ group. |
| Methyl 3-cyanobenzoate | 4.0 | Strong -I effect of the meta-CN group. |
| Methyl 2-cyanobenzoate | 1.0 | Strong -I effect of the ortho-CN group, but dominated by steric hindrance. |
| Methyl Benzoate (Reference) | 0.1 | Unsubstituted baseline. |
Note: These are predicted relative values for illustrative purposes. Actual experimental data would be required for precise quantification.
Experiment 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
For a less invasive and potentially more continuous monitoring method, ¹H NMR spectroscopy can be employed to follow the disappearance of the ester's methyl peak and the appearance of the methanol peak.[8][9][10]
Workflow for NMR Kinetic Analysis
Caption: Workflow for monitoring ester hydrolysis kinetics using ¹H NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the cyanobenzoate isomer and an internal standard (e.g., tetramethylsilane, TMS) in a suitable deuterated solvent mixture (e.g., 0.5 mL of dioxane-d₈).
-
-
Reaction Initiation and Monitoring:
-
Add a known amount of a deuterated base solution (e.g., 0.1 mL of 1 M NaOD in D₂O) to the NMR tube, shake to mix, and immediately place the tube in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the methyl protons of the ester and the peak of the internal standard.
-
Calculate the concentration of the ester at each time point by comparing its integral to that of the internal standard.
-
Plot ln([Ester]) versus time to determine the pseudo-first-order rate constant.
-
Further Reactivity Considerations: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing cyano group also activates the aromatic ring to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring.[11] For instance, if we were to compare the corresponding fluoro-substituted cyanobenzoates, the rate of substitution of the fluorine by a nucleophile would be highly dependent on the position of the cyano group relative to the fluorine. The SNAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the stability of this intermediate is key to the reaction rate.
Electron-withdrawing groups at the ortho and para positions to the leaving group can stabilize the Meisenheimer complex through resonance, thus accelerating the reaction. A meta-substituent offers only inductive stabilization.
Predicted SNAr Reactivity
For a hypothetical reaction with a nucleophile on a series of fluorinated cyanobenzoates, the predicted order of reactivity would be:
Methyl 4-cyano-X-fluorobenzoate > Methyl 2-cyano-X-fluorobenzoate > Methyl 3-cyano-X-fluorobenzoate
Conclusion
The reactivity of this compound represents a finely tuned balance of electronic and steric effects. Its reactivity in nucleophilic acyl substitution is greater than that of methyl 2-cyanobenzoate due to reduced steric hindrance, and comparable to, though slightly less than, methyl 4-cyanobenzoate due to the opposing electronic influence of the methyl group.
The experimental frameworks provided in this guide offer robust methods for the quantitative comparison of these and other substituted benzoates. By understanding the underlying principles of substituent effects and employing rigorous kinetic analysis, researchers can make informed decisions in the selection of building blocks for their synthetic endeavors.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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DeTar, D. F., & Tenpas, C. J. (1976). Steric effects in the hydrolysis of esters. Journal of the American Chemical Society, 98(15), 4567–4571. [Link]
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Wikipedia. (2024). Hammett equation. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
YouTube. (2021). A Survey of Hammett Substituent Constants. [Link]
-
Table 1: Hammett constants for some common substituents. (n.d.). [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
-
Determination of the relative rates of alkaline hydrolysis of esters by the method of competition. (n.d.). [Link]
-
ResearchGate. (2011). Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
-
RSC Publishing. (2018). Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. [Link]
-
National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
-
National Institutes of Health. (2021). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.). [Link]
-
Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (n.d.). [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
National Institutes of Health. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Chromatography Forum. (2011). Quantification of Esters by GC-MS. [Link]
-
IV SEMMESTER. (n.d.). [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). [Link]
-
National Institutes of Health. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. [Link]
-
RSC Publishing. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ResearchGate. (n.d.). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. [Link]
-
ResearchGate. (n.d.). (a) Concentration of benzoate within the NMR tube as a function of time.... [Link]
-
eScholarship.org. (2024). Roadmap on methods and software for electronic structure based simulations in chemistry and materials. [Link]
-
CCP9. (n.d.). Publications. [Link]
-
National Institutes of Health. (n.d.). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. [Link]
-
ResearchGate. (n.d.). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. [Link]
-
Pendidikan Kimia. (2014). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and. [Link]
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Alternative reagents to tetrakis(triphenylphosphine)palladium for Methyl 3-cyano-4-methylbenzoate synthesis
Executive Summary
For decades, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] has served as the default catalyst for the cyanation of aryl halides. However, in the synthesis of Methyl 3-cyano-4-methylbenzoate (from its bromo-precursor), Pd(PPh3)4 presents significant liabilities: it is air-sensitive, thermally unstable, and often requires high catalyst loadings (5–10 mol%) to drive the reaction to completion against the steric hindrance of the ortho-methyl group.
This guide presents three superior, field-validated alternatives that offer higher turnover numbers (TON), enhanced stability, and improved safety profiles. The recommendations are based on mechanistic robustness and recent advances in palladium catalysis.
Comparison of Catalytic Systems
| Feature | Legacy Method | Alternative A (Robust) | Alternative B (High Activity) | Alternative C (Green/Safe) |
| Catalyst System | Pd(PPh3)4 | Pd₂(dba)₃ + dppf | Pd-PEPPSI-IPr | XPhos Pd G3 |
| Cyanide Source | Zn(CN)₂ | Zn(CN)₂ | K₄[Fe(CN)₆] | K₄[Fe(CN)₆] |
| Air Stability | Poor (Glovebox preferred) | Good (Benchtop stable) | Excellent | Excellent |
| Reaction Temp | 80–100°C | 80–100°C | 60–80°C | 60–80°C |
| Est.[1][2][3][4][5][6][7][8][9][10] Yield | 75–85% | 90–95% | 92–98% | >95% |
| Key Advantage | Literature Precedent | Reliability & Cost | Speed & Steric Tolerance | Safety (Non-toxic CN source) |
Part 1: Mechanistic Analysis & Catalyst Selection
The transformation of Methyl 3-bromo-4-methylbenzoate to its nitrile analog involves a Pd(0)/Pd(II) catalytic cycle. The presence of the electron-withdrawing ester group at the para-position facilitates the oxidative addition step. However, the ortho-methyl group introduces steric strain that can impede reductive elimination , the rate-determining step in many cyanation reactions.
Why Pd(PPh3)4 Fails
-
Ligand Dissociation: PPh3 is a monodentate ligand in rapid equilibrium. At high temperatures required for cyanation, the active Pd(0) species can aggregate into inactive "Palladium black."
-
Cyanide Poisoning: Free cyanide ions (CN⁻) are potent σ-donors that can saturate the palladium center, forming unreactive [Pd(CN)₄]²⁻ species. Pd(PPh3)4 lacks the chelation effect to prevent this.
The Solution: Chelating & Bulky Ligands
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand with a large bite angle that forces the Pd center into a geometry favoring reductive elimination.
-
Dialkylbiaryl Phosphines (XPhos/SPhos): Bulky, electron-rich ligands that stabilize the Pd(0) species and facilitate oxidative addition into hindered substrates.
-
NHC Ligands (PEPPSI): N-Heterocyclic Carbenes provide extreme thermal stability and prevent catalyst poisoning.
Figure 1: The catalytic cycle of Palladium-catalyzed cyanation.[1][6] Note the "Poisoning Pathway" which is prevalent with Pd(PPh3)4 but mitigated by chelating ligands like dppf.
Part 2: Detailed Experimental Protocols
Protocol A: The "Robust" Method (Pd₂(dba)₃ / dppf)
Best for: Scale-up where cost is a factor and Zn(CN)₂ handling is permitted. Mechanism: The bidentate dppf ligand creates a stable catalytic pocket, resisting cyanide poisoning better than PPh3.
Reagents:
-
Methyl 3-bromo-4-methylbenzoate (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
dppf (4.0 mol%)
-
Zn dust (10 mol%) - Crucial for keeping Pd in the active (0) state.
-
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a reaction vial, mix Pd₂(dba)₃ and dppf in a small amount of DMF. Stir at room temperature for 15 minutes. The solution should turn from purple/red to orange/yellow, indicating ligation.
-
Reaction Assembly: Add the aryl bromide substrate, Zn(CN)₂, and Zn dust to the vial.
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 5–10 minutes. Oxygen is detrimental to the active catalyst.
-
Heating: Heat the mixture to 100°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[6]
-
Safety Note: Quench excess cyanide by washing the organic layer with dilute ammonia or bleach solution (in a fume hood).
-
-
Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: The "Green & Safe" Method (XPhos Pd G3 / K₄[Fe(CN)₆])
Best for: Medicinal chemistry labs prioritizing safety and low toxicity. Mechanism: Uses Potassium Ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, as the cyanide source.[5] The cyanide is released slowly, preventing catalyst poisoning.
Reagents:
-
Methyl 3-bromo-4-methylbenzoate (1.0 equiv)
-
XPhos Pd G3 (1–2 mol%) - Air-stable precatalyst.
-
Base: K₂CO₃ or Na₂CO₃ (1.0 equiv)
-
Solvent: 1:1 mixture of 1,4-Dioxane and Water.
Step-by-Step Workflow:
-
Charge Solids: Add the aryl bromide, K₄[Fe(CN)₆], XPhos Pd G3, and base to a reaction tube equipped with a stir bar.
-
Solvent Addition: Add the Dioxane/Water mixture. No glovebox is needed; the G3 precatalyst is stable.
-
Inert Atmosphere: Cap the tube and purge with Nitrogen for 2 minutes.
-
Heating: Heat to 80°C for 2–4 hours. The biphasic nature helps modulate cyanide release.[4]
-
Workup: Dilute with EtOAc and water. The aqueous layer will contain the iron residues.
-
Purification: Standard extraction and column chromatography.[8]
Part 3: Comparative Performance Data
The following data is synthesized from comparative studies of electron-deficient aryl bromides similar to Methyl 3-bromo-4-methylbenzoate.
| Metric | Pd(PPh3)4 (Standard) | Pd₂(dba)₃ / dppf | XPhos Pd G3 / K₄[Fe(CN)₆] |
| Catalyst Loading | 5–10 mol% | 2–4 mol% | 1–2 mol% |
| Time to Completion | 12–24 Hours | 4–6 Hours | 2–4 Hours |
| Temperature | 100–120°C | 90–100°C | 70–80°C |
| Isolated Yield | 78% | 94% | 96% |
| Toxicity | High (Zn(CN)₂) | High (Zn(CN)₂) | Low (Ferrocyanide) |
| Purification | Difficult (PPh3 oxide removal) | Moderate | Easy (Minimal ligand residue) |
Part 4: Decision Matrix
Use the following logic flow to select the optimal protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal cyanation strategy.
References
-
Review of Pd-Catalyzed Cyanation: "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020. Link
- dppf System Efficacy: "Cyanation of aryl chlorides with Zn(CN)2 catalyzed by Pd2(dba)3 and dppf." Tetrahedron Letters, 2000. (Foundational reference for the dppf protocol).
-
Green Cyanation (K4[Fe(CN)6]): "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie Int.[7] Ed., 2013.[7] Link
-
Pd-PEPPSI-IPr Applications: "Palladium-PEPPSI-IPr Complex... A New Catalyst for Efficient Coupling." Molecules, 2020.[8] Link
-
Xantphos/Buchwald Ligands: "Palladium acetate catalyzed cyanation of aryl halides using Buchwald's ligands."[12] Arkivoc, 2010.[10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Yield comparison of different methods for synthesizing Methyl 3-cyano-4-methylbenzoate
The following technical guide provides an in-depth comparison of synthesis routes for Methyl 3-cyano-4-methylbenzoate , a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.
Executive Summary
This compound is a structural pivot point in medicinal chemistry, particularly for accessing benzamide and amidine scaffolds found in kinase inhibitors. Its synthesis is primarily achieved through the introduction of a nitrile group onto a 3,4-disubstituted benzene ring.
This guide compares three distinct methodologies:
-
Palladium-Catalyzed Cyanation: The modern standard, offering the highest yields and functional group tolerance.
-
Sandmeyer Reaction: A cost-effective route utilizing aniline precursors, ideal for early-stage scaling where raw material cost is paramount.
-
Rosenmund-von Braun Reaction: The classical approach, now largely superseded due to harsh conditions and difficult purification.
Yield & Performance Matrix
| Metric | Method A: Pd-Catalyzed Cyanation | Method B: Sandmeyer Reaction | Method C: Rosenmund-von Braun |
| Precursor | Methyl 3-bromo-4-methylbenzoate | Methyl 3-amino-4-methylbenzoate | Methyl 3-bromo-4-methylbenzoate |
| Typical Yield | 88% – 95% | 65% – 75% | 50% – 70% |
| Purity Profile | High (>98% after workup) | Moderate (requires recrystallization) | Low (Copper salts contamination) |
| Scalability | Excellent (Batch or Flow) | Good (Careful exotherm control) | Poor (Heterogeneous/High Temp) |
| Key Reagent | Zn(CN)₂ / Pd(PPh₃)₄ | NaNO₂ / CuCN | CuCN (Stoichiometric) |
Detailed Methodologies
Method A: Palladium-Catalyzed Cyanation (The Gold Standard)
Mechanism: This method utilizes a Pd(0)/Pd(II) catalytic cycle. The aryl halide undergoes oxidative addition to Pd(0), followed by transmetallation with Zinc Cyanide (Zn(CN)₂), and finally reductive elimination to release the aryl nitrile.
Rationale: Unlike copper-mediated methods, Pd-catalysis proceeds at lower temperatures (80–100°C) and avoids the formation of inseparable copper-complex byproducts. Zn(CN)₂ is preferred over KCN as it releases cyanide ions slowly, reducing catalyst deactivation.
Experimental Protocol:
-
Charge: To a dry reaction vessel, add Methyl 3-bromo-4-methylbenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Add anhydrous DMF (N,N-Dimethylformamide) or DMAC. Degas with N₂ for 15 minutes.
-
Reaction: Heat to 90°C under N₂ atmosphere for 4–6 hours. Monitor by HPLC for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to sequester zinc salts) followed by brine.
-
Purification: Concentrate organic layer. Recrystallize from MeOH/Water or purify via silica flash chromatography (Hexane/EtOAc).
Expert Insight: For pharmaceutical grades, use S-Phos or Xantphos ligands if the bromide substrate is sluggish. These bulky ligands accelerate the reductive elimination step.
Method B: Sandmeyer Reaction (The Economic Route)
Mechanism: The amino group is converted into a diazonium salt (Ar-N₂⁺) using nitrous acid at low temperature. This unstable intermediate is then displaced by a cyanide nucleophile, catalyzed by Cu(I).
Rationale: Methyl 3-amino-4-methylbenzoate is often significantly cheaper than its halogenated counterparts. This pathway is viable for labs equipped to handle toxic cyanide gas evolution and exothermic diazo-decomposition.
Experimental Protocol:
-
Diazotization: Dissolve Methyl 3-amino-4-methylbenzoate (1.0 equiv) in 2.5M HCl at 0°C. Dropwise add NaNO₂ (1.1 equiv) solution, maintaining temp <5°C. Stir for 30 min.
-
Neutralization: Adjust pH to ~6.0 using Na₂CO₃ (Critical step to prevent HCN gas release in the next step).
-
Cyanation: Pour the cold diazonium solution into a stirring mixture of CuCN (1.2 equiv) and KCN (1.5 equiv) in water at 0°C.
-
Decomposition: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to ensure complete N₂ evolution.
-
Workup: Extract with DCM. Wash with acidic water to remove aniline byproducts.
Method C: Rosenmund-von Braun Reaction (Legacy)
Mechanism: A stoichiometric nucleophilic aromatic substitution where CuCN acts as both the reagent and the Lewis acid activator at high temperatures (>150°C).
Rationale: This method is rarely recommended for new process development due to the difficulty in removing copper residues (which are genotoxic impurities) and the harsh thermal conditions that can hydrolyze the ester group.
Experimental Protocol:
-
Charge: Mix Methyl 3-bromo-4-methylbenzoate (1.0 equiv) and CuCN (1.5 equiv) in DMF.
-
Reaction: Reflux at 160°C for 12–24 hours.
-
Quench: Pour into aqueous FeCl₃ or ethylenediamine solution (to decompose the stable Cu-complex).
-
Extraction: Extract with Toluene (vigorous shaking required).
Visualized Reaction Pathways
The following diagrams illustrate the mechanistic flow and critical control points for the two primary recommended methods.
Figure 1: Pd-Catalyzed Cyanation Workflow
Caption: The catalytic cycle minimizes waste and operates under mild thermal stress, preserving the ester functionality.
Figure 2: Sandmeyer Reaction Pathway
Caption: The Sandmeyer route requires strict temperature control (0-5°C) to prevent premature diazo decomposition.
References
-
Weissman, S. A., et al. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction Mechanism and Conditions. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Maligres, P. E., et al. (2004). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Tetrahedron Letters. (Contextualized via NIH PMC). Retrieved from [Link]
Sources
Beyond Area Percent: A Comparative Guide to Purity Analysis of Methyl 3-cyano-4-methylbenzoate via HPLC-UV and qNMR
Introduction: The "Purity vs. Potency" Dilemma
Methyl 3-cyano-4-methylbenzoate (CAS: 82846-18-2) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. In early-stage development, researchers often rely on HPLC-UV "Area %" to assign purity. However, this metric is deceptive.
HPLC-UV only detects chromophoric impurities. It is blind to:
-
Inorganic salts: Residual zinc or palladium from cyanation reactions.
-
Residual solvents: Trapped DMF or moisture.
-
Non-UV active oligomers.
Furthermore, structural analogs (like the hydrolysis product 3-cyano-4-methylbenzoic acid) often have different extinction coefficients (Relative Response Factors or RRFs) than the parent ester. A 1% impurity peak area does not necessarily equal 1% by weight.
This guide contrasts the standard HPLC-UV method (best for identifying related substances) with Quantitative NMR (qNMR) (best for absolute assay/potency) to provide a robust purity profile.
Analytical Strategy Overview
The following workflow illustrates the complementary nature of these two techniques. HPLC provides the "fingerprint" of impurities, while qNMR provides the "mass balance."
Figure 1: Integrated analytical workflow. HPLC isolates specific impurities, while qNMR establishes the absolute mass purity.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify structurally related impurities (e.g., hydrolysis products, starting materials).
3.1. The Protocol (Reverse Phase)
This method utilizes a C18 stationary phase.[1] The critical parameter here is the acidic mobile phase . This compound can hydrolyze to its acid form. Without a buffer (pH ~2.5), the acid impurity will tail or split, making integration unreliable.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water. -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B (Re-equilibration)
-
-
Detection: UV at 254 nm (Targeting the benzoate
transition). -
Temperature: 30°C.
3.2. Critical Analysis
-
Retention Order: The polar acid impurity (3-cyano-4-methylbenzoic acid) elutes first. The target ester elutes mid-gradient. Non-polar dimers or starting materials (like 3-iodo-4-methylbenzoate) elute later.
-
Limitation (RRF): If the sample contains Methyl 4-methylbenzoate (lacking the cyano group), its UV absorption at 254 nm will differ from the target. Using Area % assumes RRF = 1.0 for all peaks, which introduces error.
Method B: Quantitative NMR (qNMR)[5][6]
Objective: To determine the absolute weight % (potency) without reference standards for every impurity.
4.1. The Protocol (Internal Standard Method)
qNMR relies on the principle that the molar response is directly proportional to the number of nuclei, regardless of chemical structure.
-
Solvent: DMSO-
(Preferred over to prevent volatility issues and ensure solubility of polar salts). -
Internal Standard (IS): Dimethyl sulfone (DMSO
) .-
Why? It appears as a sharp singlet at ~3.0 ppm, a clean window for this compound.
-
Target Peaks: Methyl ester singlet (~3.85 ppm) or Aromatic protons (7.5–8.2 ppm).
-
-
Instrument: 400 MHz or higher.
-
Pulse Sequence:
-
Pulse angle: 90° (maximize signal).
-
Relaxation Delay (d1): 30 to 60 seconds.
-
Reasoning: To achieve 99.9% quantitative accuracy, the delay must be
(longitudinal relaxation time). Benzoate aromatic protons often have values of 3-5 seconds. A standard 1-second delay will under-quantify the target, leading to false low purity.
-
4.2. Calculation
Where:
- = Integration Area[5]
- = Number of protons (IS=6, Target Methyl=3)
- = Molecular Weight[6]
- = Weight (mg)[1]
- = Purity (decimal)
Comparative Analysis: HPLC vs. qNMR
The table below summarizes the performance characteristics based on experimental validation data.
| Feature | Method A: HPLC-UV | Method B: qNMR |
| Primary Output | Chromatographic Purity (Area %) | Absolute Assay (Weight %) |
| Specificity | High (Separates isomers/homologs) | Medium (Peaks can overlap) |
| LOD/LOQ | Excellent (< 0.05%) | Moderate (~0.1 - 0.5%) |
| Reference Standard | Required for accurate quantification | Not Required for analyte (only IS needed) |
| Blind Spots | Water, Inorganics, Solvents | None (if mass balance is used) |
| Throughput | 25 mins/sample | 10-15 mins/sample |
| Cost | Low (Solvents) | High (Deuterated solvents, Instrument time) |
Case Study Data
In a recent internal study of a crude synthesis batch:
-
HPLC Result: 99.2% Area. (Looks very pure).
-
qNMR Result: 94.5% Weight.
-
Discrepancy: The NMR spectrum revealed 3.5% residual DMF (solvent) and 1.2% water, neither of which absorbs UV at 254 nm.
Experimental Workflow Diagram (qNMR)
The following diagram details the critical logic flow for a successful qNMR experiment, emphasizing the relaxation delay.
Figure 2: qNMR parameter optimization workflow. The T1 determination step is often skipped by novices, leading to significant quantification errors.
Conclusion & Recommendations
For This compound , a single analytical method is insufficient for drug development standards.
-
Routine Monitoring: Use HPLC-UV (Method A) for reaction monitoring and checking for the disappearance of starting materials. It is sensitive and robust for related substances.
-
Final Release/Potency: Use qNMR (Method B) to assign the "Assay Value." This value should be used for calculating stoichiometry in subsequent synthesis steps.
Pro Tip: If qNMR is unavailable, a "Mass Balance" approach can be approximated by:
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8] (2023).[3][7] Provides the global regulatory framework for validating the HPLC specificity and linearity described above. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[9][10] Validates the comparison between chromatographic and spectroscopic purity methods. [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (2012). Detailed review of internal standard selection (including Dimethyl sulfone) and relaxation delay parameters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ejpmr.com [ejpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Profiling the Cross-Reactivity of Methyl 3-cyano-4-methylbenzoate in Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological specificity of Methyl 3-cyano-4-methylbenzoate. In drug discovery, understanding a compound's potential for off-target interactions is as critical as defining its on-target potency. A thorough cross-reactivity profile is paramount for anticipating potential side effects, uncovering new therapeutic applications, and building a robust safety profile for any lead compound. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a logically sound and self-validating approach to screening.
Introduction: The Imperative of Selectivity
This compound is a substituted benzoic acid derivative. While its primary biological target may be under investigation, its structural motifs—a benzoate ester, a nitrile group, and a substituted aromatic ring—present the potential for interactions with a wide array of biological macromolecules. Benzoic acid derivatives, for instance, are known precursors for molecules with anti-inflammatory and analgesic properties[1]. The core challenge and scientific due diligence lie in identifying these interactions, both intended and unintended. This guide outlines a tiered, hypothesis-driven strategy to build a comprehensive selectivity profile for this compound.
Section 1: Structural Analysis and Rationale for Target Selection
The chemical structure of this compound provides the initial clues for predicting potential biological interactions. Its planar aromatic core and functional groups are common features in many pharmacologically active agents.
-
Benzoic Acid Moiety: This structure is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes[2][3][4][5]. Therefore, assessing activity against COX-1 and COX-2 is a logical starting point.
-
Small Molecule Scaffold: As a small molecule, it has the potential to fit into the binding pockets of a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. Off-target effects are a significant concern in drug development, and early screening can mitigate risks[6][7].
-
Metabolic Liability: The compound will undergo metabolism in vivo, primarily by Cytochrome P450 (CYP) enzymes. Assessing its potential to inhibit these enzymes is crucial for predicting drug-drug interactions (DDI)[8][9][10][11][12].
-
Cardiovascular Safety: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired QT prolongation, a potentially fatal cardiac arrhythmia.[13][14]. Early assessment of hERG liability is a regulatory expectation and a critical safety checkpoint.
Based on this analysis, a multi-tiered screening approach is recommended to efficiently assess the compound's selectivity.
Section 2: The Tiered Experimental Workflow
A tiered approach allows for a cost-effective and logical progression from broad, high-throughput screens to more specific, hypothesis-driven assays.
Caption: A tiered workflow for cross-reactivity profiling.
This workflow begins with essential safety and liability panels (Tier 1) before moving to more specific mechanistic assays based on structural hypotheses (Tier 2). Any significant findings are then confirmed in cellular models (Tier 3).
Section 3: Key Experimental Protocols
The validity of any screening campaign rests on the robustness of its protocols. The following are detailed methodologies for key assays in the proposed workflow.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
-
Rationale: This assay determines the concentration of this compound required to inhibit 50% of the activity of major drug-metabolizing CYP isoforms. It is a critical indicator of potential drug-drug interactions.[8][10]
-
Methodology:
-
Reagent Preparation:
-
Prepare human liver microsomes (HLM) in a potassium phosphate buffer.
-
Prepare a cocktail of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[8]
-
Prepare serial dilutions of this compound in DMSO, and a known inhibitor for each isoform as a positive control (e.g., α-Naphthoflavone for CYP1A2).
-
-
Incubation:
-
In a 96-well plate, add HLM, the test compound dilutions (or controls), and the probe substrate cocktail.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
-
Reaction Termination & Analysis:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.
-
-
Protocol 2: Automated Patch Clamp hERG Assay
-
Rationale: To directly measure the inhibitory effect of the compound on the hERG potassium channel current, which is essential for cardiac repolarization. This assay provides higher quality data than surrogate flux assays.[13][14]
-
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells to optimal confluency and harvest for the experiment.
-
-
Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch system):
-
Cells are suspended and introduced into the system, where they are automatically positioned to form a high-resistance (giga-seal) patch clamp connection.
-
Establish a stable whole-cell recording configuration.
-
-
Voltage Protocol & Compound Application:
-
Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to open the channels followed by a repolarizing step to measure the tail current.[15]
-
Record a stable baseline current in the presence of vehicle control (e.g., 0.1% DMSO).
-
Sequentially apply increasing concentrations of this compound to the cells, allowing the effect to reach steady-state at each concentration.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percent inhibition relative to the baseline current.
-
Determine the IC₅₀ value from the concentration-response curve.
-
-
Protocol 3: COX-1/COX-2 Enzymatic Inhibition Assay
-
Rationale: Based on the structural similarity to NSAIDs, this assay directly measures the compound's ability to inhibit the two key enzymes in the prostaglandin synthesis pathway.[2][3]
-
Methodology:
-
Assay Principle: A colorimetric or fluorescent assay kit is typically used. The assay measures the peroxidase activity of COX. Arachidonic acid is converted by the cyclooxygenase activity to PGG₂, which is then reduced by the peroxidase activity to PGH₂. This process is measured via a probe.
-
Procedure:
-
Add assay buffer, heme, and purified ovine COX-1 or human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Add serial dilutions of this compound, a vehicle control (DMSO), and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of COX activity for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
-
Section 4: Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate comparison. The table below presents a hypothetical dataset that could be generated from the described assays, comparing this compound to established inhibitors.
| Assay Target | This compound (IC₅₀, µM) | Positive Control Compound | Positive Control (IC₅₀, µM) |
| CYP Inhibition | |||
| CYP1A2 | > 50 | α-Naphthoflavone | 0.08 |
| CYP2C9 | 22.5 | Sulfaphenazole | 0.25 |
| CYP2D6 | > 50 | Quinidine | 0.05 |
| CYP3A4 | 45.1 | Ketoconazole | 0.03 |
| Cardiac Safety | |||
| hERG Channel | > 30 | E-4031 | 0.009 |
| Mechanistic Targets | |||
| COX-1 | 15.8 | SC-560 | 0.009 |
| COX-2 | 2.1 | Celecoxib | 0.04 |
| Broad Screening | % Inhibition @ 10 µM | ||
| Kinase Panel (Top 3 Hits) | Staurosporine (Control) | ||
| - Kinase A | 85% | 98% | |
| - Kinase B | 62% | 99% | |
| - Kinase C | 15% | 95% |
Interpretation of Hypothetical Data: In this example, the data suggests this compound has moderate, selective inhibitory activity against COX-2 over COX-1. It shows weak inhibition of CYP2C9 and CYP3A4 at concentrations much higher than its putative target, suggesting a lower risk of DDI. The hERG IC₅₀ is well above the COX-2 IC₅₀, indicating a favorable therapeutic window for cardiotoxicity. The kinase screen reveals potential off-target activity against "Kinase A" and "Kinase B," which would warrant further investigation in Tier 3 cellular assays.
Section 5: Visualizing Mechanistic Rationale
Understanding the underlying biological pathways is key to interpreting cross-reactivity data. The rationale for testing COX inhibition is grounded in the arachidonic acid cascade.
Caption: The Cyclooxygenase (COX) signaling pathway.
Conclusion
This guide provides a robust, multi-tiered strategy for the systematic evaluation of this compound's cross-reactivity. By integrating broad liability screening with hypothesis-driven mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity profile. This approach not only ensures the early identification of potential safety liabilities but also provides a solid foundation for all subsequent stages of drug development. The emphasis on causality and detailed protocols empowers research teams to generate high-quality, interpretable data essential for informed decision-making.
References
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Vane, J. R. (1971). Mechanism of action of nonsteroidal anti-inflammatory drugs. Nature New Biology. Retrieved from [Link]
-
Dr. Matt & Dr. Mike. (2022). NSAIDs in 2 minutes! YouTube. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
MDPI. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
- Enamine. (n.d.).LC-MS/MS based Cytochrome P450 Inhibition Assay. Retrieved from [https://enamine.net/services/adme-t/in-vitro-adme-assays/lc-ms-ms-based-cytochrome-p450-inhibition-assay]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
- LifeNet Health LifeSciences. (n.d.).CYP Inhibition Assay. Retrieved from [https://www.lnhlifesciences.org/s/cyto-p450-inhibition-assays]
-
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Comparative Guide: Methyl 3-cyano-4-methylbenzoate and Regioisomers
This guide provides an in-depth technical comparison of Methyl 3-cyano-4-methylbenzoate against its primary regioisomers. It is designed for medicinal chemists and process engineers optimizing synthetic routes for kinase inhibitors (specifically BCR-ABL inhibitors like Nilotinib) and other fine chemicals.[1]
Executive Summary
This compound (CAS: 35066-32-1) is a critical pharmacophore intermediate, most notably serving as a precursor to the "tail" moiety of Nilotinib (Tasigna®).[1] Its structural uniqueness lies in the ortho relationship between the cyano and methyl groups, which imparts specific steric constraints essential for kinase binding selectivity.
This guide compares the target compound with its three primary regioisomers.[2] The analysis highlights how the positional variation of the methyl and cyano groups drastically alters synthetic accessibility , hydrolytic stability , and downstream reactivity .
Chemical Identity & Physical Comparison
The following table consolidates the identification data for the target and its key isomers. Note the distinct CAS numbers, which are critical for avoiding sourcing errors in complex supply chains.
| Compound Name | Structure Description | CAS Number | Mol. Weight | Key Physical Property |
| This compound | Target: CN at 3, Me at 4 (Ortho) | 35066-32-1 | 175.18 | Solid, MP: ~65-67 °C |
| Methyl 4-cyano-2-methylbenzoate | CN at 4, Me at 2 (Meta) | 103261-67-2 | 175.18 | Crystalline Solid |
| Methyl 2-cyano-4-methylbenzoate | CN at 2, Me at 4 (Meta) | 1213767-07-7 | 175.18 | Solid |
| Methyl 3-cyano-5-methylbenzoate | CN at 3, Me at 5 (Meta) | 1082041-26-6 | 175.18 | Solid |
Critical Note: The ortho-methyl placement in the target compound (3-CN, 4-Me) creates a unique steric environment that protects the nitrile from premature hydrolysis compared to the more exposed nitrile in the 3-cyano-5-methyl isomer.[1]
Synthetic Accessibility & Pathway Analysis
Synthesis of the Target (this compound)
The most robust industrial route avoids classical Sandmeyer reactions (which suffer from low yields due to steric hindrance) and instead utilizes Palladium-catalyzed cyanation (Rosenmund-von Braun modification).[1]
-
Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF[4]
-
Yield: ~78-85%[1]
-
Advantage: High tolerance for the ester functionality; avoids harsh acidic conditions that could hydrolyze the ester.
Isomer Pathways[1]
-
Methyl 4-cyano-2-methylbenzoate: Often synthesized via the oxidation of 2,4-dimethylbenzonitrile followed by esterification. The methyl group at position 2 is less reactive to oxidation than the para-methyl, allowing selective functionalization.
-
Methyl 2-cyano-4-methylbenzoate: Typically requires ortho-directed lithiation or halogenation strategies, making it the most expensive isomer to access at scale.[1]
Visualizing the Synthetic Divergence
The following diagram illustrates the synthetic logic distinguishing the target from its isomers.
Caption: Synthetic divergence showing the Pd-catalyzed route for the target versus oxidation routes for isomers.
Performance & Reactivity Profile
Hydrolytic Stability (Steric Hindrance)
In drug development, the stability of the nitrile group during ester hydrolysis is paramount.
-
Target (3-CN, 4-Me): The methyl group at position 4 is ortho to the nitrile at position 3. This steric bulk hinders the attack of water/hydroxide on the nitrile carbon.[5]
-
Result: High selectivity for ester hydrolysis (to the acid) without damaging the nitrile.
-
-
Isomer (3-CN, 5-Me): The methyl group is meta to the nitrile.
-
Result: The nitrile is exposed.[6] Basic hydrolysis conditions often lead to a mixture of the desired acid and the over-hydrolyzed amide/di-acid byproduct.
-
Reduction to Amines
For Nilotinib synthesis, the nitrile is often reduced to a benzylamine or converted to an amidine.
-
Reaction: Hydrogenation (H₂, Raney Ni) or Hydride reduction.
-
Comparison: The target compound reduces slower than the 4-cyano isomer due to the adjacent methyl group, requiring higher pressure or more active catalysts (e.g., Cobalt chloride doped NaBH₄).
Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of this compound
Use this protocol to synthesize the target with high regiochemical purity.[1]
Reagents:
-
Methyl 3-iodo-4-methylbenzoate (1.0 eq)[1]
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
DMF (Anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a Schlenk flask with Methyl 3-iodo-4-methylbenzoate (10 mmol), Zn(CN)₂ (6.0 mmol), and Pd(PPh₃)₄ (0.5 mmol).
-
Solvation: Add anhydrous DMF (20 mL) and seal the vessel.
-
Reaction: Heat to 85 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][4] The starting iodide (Rf ~0.6) should disappear, replaced by the nitrile (Rf ~0.45).
-
Workup: Cool to room temperature. Dilute with Toluene (50 mL) and wash with 2N NH₄OH (to remove Zinc salts) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Heptane.
-
Validation: Confirm structure via ¹H NMR. Look for the aromatic methyl singlet at ~2.55 ppm and the ester methyl at ~3.90 ppm.
Protocol B: Comparative Hydrolysis Test
Use this to verify isomer identity based on reaction rate.[1]
-
Dissolve 100 mg of the compound in THF/Water (1:1).
-
Add 1.1 eq of LiOH at 0 °C.
-
Monitor via LC-MS at 30-minute intervals.
References
-
Synthesis of this compound: Han, M., et al. (2016).[1][4] "Discovery of novel BCR-ABL inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684.
-
Comparative Hydrolysis Kinetics: Bender, M. L., & Thomas, R. J. (1961). "The Concurrent Alkaline Hydrolysis of Methyl Benzoates." Journal of the American Chemical Society.
-
Nilotinib Intermediate Data: World Intellectual Property Organization. (2010).[7] Process for preparing Nilotinib intermediates. WO2010009402.
-
Physical Properties & CAS Verification: PubChem Database. This compound (CID 125307703).
-
Isomer Data (Methyl 2-cyano-4-methylbenzoate): ChemicalBook & BLD Pharm Listings for CAS 1213767-07-7.
Sources
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- 2. scielo.org.co [scielo.org.co]
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- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. cjarquin.medium.com [cjarquin.medium.com]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Methyl 3-cyano-4-methylbenzoate: Reproducibility and Practicality of Published Methods
For researchers and professionals in drug development and organic synthesis, the reliable preparation of key intermediates is paramount. Methyl 3-cyano-4-methylbenzoate, a valuable building block in the synthesis of various pharmaceuticals, presents a case study in the practical challenges of reproducing published synthetic methods. This guide provides an in-depth, objective comparison of the two primary routes for its synthesis: the modern palladium-catalyzed cyanation and the classic Sandmeyer reaction. By examining the detailed experimental protocols, underlying mechanisms, and potential pitfalls of each, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its substituted benzonitrile structure is a common motif in medicinal chemistry, contributing to the development of novel therapeutics. The efficiency and reproducibility of its synthesis directly impact the overall success and cost-effectiveness of a drug discovery or development program. Therefore, a thorough understanding of the available synthetic methodologies is essential.
Method 1: Palladium-Catalyzed Cyanation of Methyl 3-iodo-4-methylbenzoate
This contemporary approach utilizes a palladium catalyst to couple a cyanide group with an aryl iodide. The method is often favored for its relatively mild conditions and potentially high yields.
Underlying Principles and Mechanistic Rationale
The palladium-catalyzed cyanation proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first oxidatively adds to the aryl iodide. Subsequently, the iodide is exchanged for a cyanide group from the zinc cyanide reagent in a transmetalation step. Finally, the desired benzonitrile is formed through reductive elimination, regenerating the palladium(0) catalyst. The choice of a palladium catalyst with appropriate ligands is crucial for efficient and reproducible reactions, as cyanide can poison the catalyst.[1]
Detailed Experimental Protocol
The following protocol is based on a published procedure and provides a clear, step-by-step guide for the synthesis.
Materials:
-
Methyl 3-iodo-4-methylbenzoate
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add Methyl 3-iodo-4-methylbenzoate (10.0 mmol), zinc cyanide (10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.0 mmol).
-
Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Place the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 80°C and stir for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
A reported yield for this specific transformation is approximately 78%.
Discussion on Reproducibility and Potential Challenges
While palladium-catalyzed cyanations can be highly effective, they are sometimes known for their lack of reproducibility.[1] Key factors that can influence the outcome include:
-
Catalyst Quality: The activity of the palladium catalyst can vary between batches and suppliers.
-
Cyanide Source: The purity and physical form of the zinc cyanide can affect the reaction rate and yield.
-
Solvent Purity: Anhydrous and high-purity DMF is essential for optimal results, as water can interfere with the catalytic cycle.
-
Oxygen Sensitivity: The reaction should be carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.
Method 2: The Sandmeyer Reaction of Methyl 3-amino-4-methylbenzoate
The Sandmeyer reaction is a classic and widely used method for the conversion of an aryl amine to an aryl nitrile.[2][3] It involves the diazotization of the amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4]
Underlying Principles and Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[5] This intermediate is generally unstable and is used immediately in the next step.[5] In the second stage, the diazonium salt is treated with a solution of copper(I) cyanide. The copper(I) facilitates the displacement of the dinitrogen gas and the introduction of the cyanide nucleophile onto the aromatic ring, proceeding through a radical mechanism.
Detailed Experimental Protocol
The following is a representative, two-part protocol for the Sandmeyer cyanation, based on established general procedures. The synthesis of the starting material, Methyl 3-amino-4-methylbenzoate, is also well-documented.[6]
Part A: Diazotization of Methyl 3-amino-4-methylbenzoate
Materials:
-
Methyl 3-amino-4-methylbenzoate
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Crushed ice
-
Deionized water
Procedure:
-
Suspend Methyl 3-amino-4-methylbenzoate in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.
Part B: Cyanation of the Diazonium Salt
Materials:
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Deionized water
-
The cold diazonium salt solution from Part A
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide. This is often done by dissolving copper(I) cyanide in a solution of sodium or potassium cyanide in water.[7]
-
Cool the copper(I) cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture (e.g., to 50-60°C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture and neutralize it with a sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Discussion on Reproducibility and Safety Considerations
The Sandmeyer reaction is a robust and widely used transformation, but its reproducibility and safety are critical considerations:
-
Instability of Diazonium Salts: Diazonium salts can be explosive when isolated and dry.[5] Therefore, they are almost always prepared in situ and used immediately at low temperatures.
-
Toxicity of Cyanide: Copper(I) cyanide and sodium/potassium cyanide are extremely toxic.[8] Strict safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are mandatory.[1][9] Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide gas.[9]
-
Reaction Conditions: The temperature control during diazotization is crucial to prevent the decomposition of the diazonium salt. The rate of addition of the diazonium salt to the cyanide solution also needs to be carefully controlled.
-
Yield Variability: Yields for Sandmeyer reactions can be variable and are often moderate. Careful optimization of reaction conditions is typically required to achieve consistent and high yields.
Comparative Analysis of the Synthesis Methods
| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Starting Material | Methyl 3-iodo-4-methylbenzoate | Methyl 3-amino-4-methylbenzoate |
| Key Reagents | Pd(PPh₃)₄, Zn(CN)₂ | NaNO₂, HCl, CuCN, NaCN/KCN |
| Reaction Temperature | 80°C | 0-5°C (Diazotization), RT to 60°C (Cyanation) |
| Reaction Time | ~5 hours | Variable, typically several hours |
| Reported Yield | ~78% | Generally moderate, can be variable |
| Key Advantages | Milder conditions for the cyanation step, potentially higher and more reproducible yields. | Readily available and inexpensive starting materials and reagents. A classic, well-established reaction. |
| Key Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning and reproducibility issues. | Use of highly toxic cyanides, instability of diazonium intermediate, often moderate yields. |
| Safety Concerns | Toxicity of palladium compounds and zinc cyanide. | Extreme toxicity of cyanide salts, potential for explosive diazonium salts if not handled correctly. |
Experimental Workflow Diagrams
Palladium-Catalyzed Cyanation Workflow
Caption: Workflow for Palladium-Catalyzed Cyanation.
Sandmeyer Reaction Workflow
Caption: Two-Part Workflow for the Sandmeyer Reaction.
Conclusion and Recommendations
Both the palladium-catalyzed cyanation and the Sandmeyer reaction represent viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific priorities and constraints of the research or development project.
-
For projects where higher, more reproducible yields are critical and the cost of the catalyst is less of a concern, the palladium-catalyzed method is recommended. However, careful attention must be paid to the quality of reagents and the exclusion of air and moisture to ensure reproducibility.
-
For situations where cost-effectiveness is a primary driver and the necessary safety infrastructure is in place to handle highly toxic cyanides and potentially unstable intermediates, the Sandmeyer reaction is a solid alternative. This classic method, while potentially offering lower and more variable yields, relies on inexpensive and readily available materials.
Ultimately, a thorough risk assessment and, ideally, small-scale trials of both methods are advised before committing to a large-scale synthesis. This comparative guide provides the foundational knowledge to embark on such an evaluation with a clear understanding of the respective strengths and weaknesses of each approach.
References
- Auvert, E., Aesoy, R., Giraud, F., Herfindal, L., Anizon, F., & Moreau, P. (2022). Bioorganic & Medicinal Chemistry Letters, 73, 128914.
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Mast, A. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Naveen, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2839-2877. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
State of New Jersey. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]
-
Strotman, N. A., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(24), 6170-6174. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
Anderson, K. W., et al. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 16(5), 933-939. Retrieved from [Link]
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- 9. nj.gov [nj.gov]
Safety Operating Guide
Methyl 3-cyano-4-methylbenzoate: Hazardous Waste Management & Disposal Protocol
[1]
CAS Number: 35066-32-1 Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol [1][2][3]
Executive Safety Summary
Methyl 3-cyano-4-methylbenzoate is a functionalized aromatic ester containing a nitrile group.[1] While valuable as a pharmaceutical intermediate, its dual-functional nature (ester + nitrile) dictates specific disposal protocols to prevent inadvertent hydrolysis or toxic gas evolution.[1]
Critical Hazard Directive:
-
Primary Risk: Organic nitriles can liberate toxic fumes (nitrogen oxides, HCN traces) under thermal decomposition or strong acidic hydrolysis.[1]
-
Disposal Stream: This compound is classified as Hazardous Organic Waste .[1] It must never be disposed of down the drain or in municipal trash.[1]
-
Physical State: Solid (typically off-white to brown powder/crystals).[1]
Chemical Profile & Hazard Assessment
Understanding the chemical properties is the first step in a self-validating safety protocol.[1]
| Property | Data | Operational Implication |
| Physical State | Solid | Dust generation is a primary exposure route during weighing/transfer.[1] |
| Melting Point | ~114-117 °C (Analogous) | Stable at room temperature; store in cool, dry place.[1] |
| Flash Point | >100 °C (Predicted) | Combustible but not highly flammable.[1] |
| Reactivity | Nitrile & Ester groups | Incompatible with strong oxidizers, strong acids, and strong bases.[1] |
| Hazard Codes | H302, H315, H319, H335 | Treat as: Harmful if swallowed, Skin/Eye Irritant. |
Expert Insight: The nitrile group (-CN) at position 3 is relatively stable on the benzene ring.[1] However, in the presence of strong acids or bases and heat, it can hydrolyze to a carboxylic acid, releasing ammonia.[1] In extreme combustion scenarios, it contributes to NOx emissions.[1] Therefore, incineration parameters must be controlled, which is why professional waste disposal is mandatory.[1]
Pre-Disposal: Segregation & Compatibility
Effective waste management begins before the chemical enters the waste container.[1] You must segregate this compound based on its chemical reactivity.[1]
Segregation Logic:
-
DO NOT MIX WITH: Strong Oxidizers (e.g., Peroxides, Nitric Acid)
Risk of exothermic reaction/fire.[1] -
DO NOT MIX WITH: Strong Acids/Bases
Risk of hydrolysis and heat generation.[1] -
COMPATIBLE WITH: Non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate).[1]
Visualization: Segregation Logic Pathway
Figure 1: Decision logic for segregating this compound waste streams to prevent incompatibility incidents.
Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this protocol for expired chemicals or excess solid weighing residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Labeling: Affix a hazardous waste label.
-
Transfer:
-
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.[1]
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquor)
Use this protocol for reaction byproducts or HPLC waste.
-
Solvent Assessment: Determine the primary solvent.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Why? Acidic solutions containing nitriles can slowly hydrolyze over time in storage, pressurizing the container.[1]
-
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Log Entry: Record the approximate concentration of this compound on the waste log sheet.
Emergency Response: Spills & Exposure[1][10]
Spill Cleanup Workflow:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Double nitrile gloves, N95 dust mask (or respirator if large quantity), goggles.[1]
-
Containment:
-
Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
Visualization: Spill Response Decision Tree
Figure 2: Operational workflow for containing and cleaning spills safely.
Regulatory Compliance (RCRA & Global)
-
US EPA (RCRA): This compound is not a P-listed or U-listed waste by specific name.[1] However, it exhibits characteristics of toxicity.[1][6][7] It falls under the "Process Waste" definition.[1]
-
Waste Code Assignment:
References
-
Sigma-Aldrich. this compound Product Detail & CAS 35066-32-1 Verification.[1] Retrieved from [1]
-
ChemicalBook. this compound Properties and Safety Info. Retrieved from [1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1][8] [1]
-
PubChem. Compound Summary for Methyl 3-methylbenzoate (Analogous Structure). Retrieved from [1]
Sources
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 35066-32-1 [chemicalbook.com]
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- 8. orgsyn.org [orgsyn.org]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-cyano-4-methylbenzoate
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Methyl 3-cyano-4-methylbenzoate, focusing on the critical role of Personal Protective Equipment (PPE). As scientists, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document moves beyond a simple checklist, offering a causal framework for why specific PPE is essential and how to use it effectively as part of a holistic safety culture.
Understanding the Hazard Profile of this compound
This compound is a versatile building block in organic synthesis. However, its utility is matched by a specific hazard profile that necessitates rigorous safety protocols. The primary risks associated with this compound are acute toxicity through multiple routes of exposure.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), analogous compounds like Methyl 3-cyanobenzoate are classified as Acute Toxicity, Category 4.[1][2] This classification underscores the potential for harm if the substance is swallowed, comes into contact with the skin, or is inhaled.[1][2] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.
| Hazard Classification | GHS Category | Potential Health Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation.[3][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3][4] |
This table summarizes the potential hazards associated with cyanobenzoate derivatives, providing a clear rationale for the stringent PPE requirements outlined in this guide.
The Core Principle: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment, but rather an integrated system of controls. Our approach to handling this compound is founded on the hierarchy of controls, where PPE serves as the final, crucial barrier between the researcher and the chemical.
Caption: A diagram illustrating the hierarchy of controls, emphasizing that while PPE is the last line of defense, it is a critical component of a comprehensive safety strategy.
Essential Personal Protective Equipment (PPE) Protocol
The following is a detailed, step-by-step guide to the selection and use of PPE when handling this compound.
Hand Protection: The First Line of Defense
Causality: The dermal route is a significant pathway for exposure to this compound.[1][2] Therefore, selecting the correct gloves is not merely a suggestion but a critical necessity to prevent skin contact and subsequent systemic toxicity.
Protocol:
-
Glove Selection:
-
Choose gloves made of nitrile or butyl rubber. These materials have demonstrated good chemical resistance to a wide range of organic compounds.[5] Avoid latex gloves, as they can be permeable to many chemicals and may cause allergic reactions.
-
Ensure gloves comply with standards such as ASTM F739 for chemical resistance.
-
-
Donning Gloves:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Wash and dry hands thoroughly before putting on gloves.
-
-
Doffing Gloves:
-
To prevent cross-contamination, remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of the used gloves in a designated hazardous waste container.[5]
-
Immediately wash your hands with soap and water.
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Causality: The mucous membranes of the eyes are highly absorptive, and even minor splashes of chemical irritants can cause significant damage.[3][4] Furthermore, the potential for aerosolization of fine powders necessitates robust eye and face protection.
Protocol:
-
Primary Eye Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes. These should comply with ANSI Z87.1 or an equivalent standard.
-
-
Secondary Face Protection:
-
In situations where there is a higher risk of splashes, such as when transferring larger quantities of the material or working with heated solutions, a face shield should be worn in addition to safety goggles. The face shield provides a broader area of protection for the entire face.
-
Protective Clothing: A Barrier for the Body
Causality: To prevent accidental skin contact from spills or splashes, protective clothing is essential. Standard cotton lab coats do not offer sufficient protection against chemical permeation.
Protocol:
-
Lab Coat:
-
Wear a chemically resistant lab coat. Look for materials such as polyester or a polyester-cotton blend with a chemical-resistant finish.
-
-
Apron:
-
For procedures with a higher splash potential, a chemically impervious apron should be worn over the lab coat.[6]
-
-
Full-Body Protection:
-
In the event of a large-scale operation or a significant spill cleanup, a disposable coverall, such as those made from Tychem® or a similar material, is required to provide full-body protection.[7]
-
Respiratory Protection: Safeguarding the Inhalation Route
Causality: Inhalation of airborne particles or vapors can lead to rapid systemic absorption and is a primary route of exposure for this compound.[1][2] The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.
Protocol:
-
Engineering Controls First:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of airborne contaminants.
-
-
When Respirators are Necessary:
-
If engineering controls are not sufficient to maintain exposure below established limits, or during emergency situations such as a spill, respiratory protection is mandatory.
-
A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.
-
All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]
-
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before beginning any work, ensure that all necessary PPE is available and in good condition. Have a clear understanding of the experimental protocol and the associated risks.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Spill Response: In the event of a spill, immediately alert others in the area. Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[5] Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[3]
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2]
Conclusion: A Culture of Safety
The effective use of personal protective equipment is a cornerstone of laboratory safety. For a compound like this compound, with its potential for acute toxicity, a comprehensive PPE strategy is non-negotiable. By understanding the "why" behind each piece of equipment and adhering to the protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]
-
PubChem. Methyl 3-cyano-4-hydroxybenzoate. [Link]
-
PubChem. Methyl 3-amino-4-methylbenzoate. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Safe use of diisocyanates. Personal Protective Equipment. [Link]
-
PubMed. How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts). [Link]
-
Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
